Ammonium tetrachlorocuprate(II) dihydrate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
diazanium;tetrachlorocopper(2-);dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4ClH.Cu.2H3N.2H2O/h4*1H;;2*1H3;2*1H2/q;;;;+2;;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMDTWKBBWCWNN-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].O.O.Cl[Cu-2](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl4CuH12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10060-13-6 | |
| Record name | Ammonium tetrachlorocuprate(II) dihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Ammonium Tetrachlorocuprate(II) Dihydrate: A Comprehensive Technical Guide
This guide provides an in-depth exploration of the synthesis, characterization, and theoretical underpinnings of ammonium tetrachlorocuprate(II) dihydrate, ((NH₄)₂[CuCl₄]·2H₂O). Designed for researchers, chemists, and professionals in materials science, this document elucidates the causal factors behind the experimental protocol, ensuring a reproducible and well-understood synthesis.
Introduction: The Significance of a Coordination Complex
This compound is a fascinating coordination compound that serves as an excellent case study in transition metal chemistry. Its synthesis is a staple in inorganic chemistry laboratories for demonstrating principles of complex ion formation, ligand exchange, and crystallography. Beyond its pedagogical value, this compound and its analogs are investigated for their interesting magnetic and thermochromic properties.[1][2] The tetrachlorocuprate(II) anion, [CuCl₄]²⁻, can exhibit a change in coordination geometry from a distorted square-planar to a distorted tetrahedral structure, resulting in a reversible color change from green to yellow upon heating.[1][3] This phenomenon, known as thermochromism, makes these materials intriguing for applications in sensors and smart materials.[1][4]
This guide will detail a reliable method for the synthesis of high-purity this compound, delve into the coordination chemistry governing its formation, outline essential characterization techniques, and provide a thorough safety analysis.
Theoretical Framework: Understanding the Chemistry at Play
The synthesis of this compound is a manifestation of fundamental principles in coordination chemistry, primarily Le Chatelier's principle and ligand field theory.
The Formation of the Tetrachlorocuprate(II) Anion
In an aqueous solution, the copper(II) ion exists as the hexaaquacopper(II) complex, [Cu(H₂O)₆]²⁺, which imparts a characteristic pale blue color to the solution. The introduction of a high concentration of chloride ions from ammonium chloride initiates a ligand exchange reaction, where the water ligands are displaced by chloride ligands:
[Cu(H₂O)₆]²⁺ (aq) + 4Cl⁻ (aq) ⇌ [CuCl₄]²⁻ (aq) + 6H₂O (l)
This equilibrium is driven to the right by the high concentration of chloride ions, in accordance with Le Chatelier's principle.[5] The resulting tetrachlorocuprate(II) ion is responsible for the green color of the concentrated solution.
The Role of Stoichiometry
The synthesis employs a 1:2 molar ratio of copper(II) chloride to ammonium chloride. This ensures a sufficient excess of chloride ions to drive the equilibrium towards the formation of the tetrachlorocuprate(II) complex and to provide the ammonium counter-ions necessary to crystallize the double salt, (NH₄)₂[CuCl₄]·2H₂O.
Crystallization and the Influence of Temperature
The solubility of this compound in water is temperature-dependent. The initial heating of the solution facilitates the dissolution of the reactants and promotes the formation of the complex ion.[2] Subsequent cooling of the solution decreases the solubility of the salt, leading to the formation of supersaturation and, ultimately, crystallization.[2] Controlled, slow cooling is crucial for the growth of well-defined, high-purity crystals. The crystallization is typically carried out at temperatures between -5 and 30 °C.[2][6]
Experimental Protocol: A Step-by-Step Synthesis
This protocol outlines a reliable laboratory-scale synthesis of this compound.
Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity |
| Copper(II) Chloride Dihydrate | CuCl₂·2H₂O | 170.48 | 10.0 g |
| Ammonium Chloride | NH₄Cl | 53.49 | 6.3 g |
| Deionized Water | H₂O | 18.02 | ~30 mL |
| Ethanol (optional, for washing) | C₂H₅OH | 46.07 | ~20 mL |
| Acetone (optional, for washing) | C₃H₆O | 58.08 | ~20 mL |
Equipment
-
100 mL Beaker
-
Glass Stirring Rod
-
Hot Plate
-
Watch Glass
-
Buchner Funnel and Flask
-
Filter Paper
-
Spatula
-
Weighing Balance
Synthesis Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Detailed Procedure
-
Dissolution of Reactants: In a 100 mL beaker, combine 10.0 g of copper(II) chloride dihydrate and 6.3 g of ammonium chloride. Add approximately 30 mL of deionized water and stir with a glass rod.
-
Heating: Gently heat the mixture on a hot plate while stirring continuously until all the solids have dissolved. The solution should be a clear, deep green. Avoid boiling the solution.
-
Crystallization: Remove the beaker from the heat and cover it with a watch glass. Allow the solution to cool slowly to room temperature. Blue-green crystals should start to form. To maximize the yield, place the beaker in an ice bath for about 30 minutes to an hour to induce further crystallization.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of ice-cold ethanol or acetone to remove any soluble impurities.[6] This step should be performed quickly as the product is slightly soluble in ethanol.[1] Allow the crystals to air dry on the filter paper or on a watch glass. Do not oven dry at high temperatures, as the compound will lose its water of crystallization above 110 °C.[7][8]
Characterization: Verifying the Product
To confirm the successful synthesis of this compound, several characterization techniques can be employed.
Visual Inspection
The product should consist of blue to bluish-green tetragonal, rhombododecahedral crystals.[7]
Melting Point Determination
The compound decomposes upon heating, losing its water of crystallization around 110-120 °C.[7][8]
Spectroscopic Analysis
-
Infrared (IR) Spectroscopy: An IR spectrum will show characteristic peaks for the ammonium ion (N-H stretching and bending vibrations) and the water of hydration (O-H stretching).
-
UV-Visible Spectroscopy: An aqueous solution of the complex will exhibit absorption bands characteristic of the [CuCl₄]²⁻ ion, which differ from those of the [Cu(H₂O)₆]²⁺ ion.
X-ray Diffraction (XRD)
Powder XRD is a definitive method to confirm the crystal structure of the synthesized compound. The resulting diffraction pattern can be compared with known patterns for this compound.
Thermal Analysis
-
Thermogravimetric Analysis (TGA): TGA can be used to determine the temperature at which the water of crystallization is lost, which should correspond to a specific weight loss.
-
Differential Scanning Calorimetry (DSC): DSC can be used to study the thermochromic phase transition and determine the transition temperature.[2]
Safety and Handling
This compound and its precursors require careful handling.
-
Personal Protective Equipment (PPE): Always wear safety goggles, gloves, and a lab coat.
-
Handling Precautions: Avoid inhalation of dust and contact with skin and eyes.[9][10] Work in a well-ventilated area.[11]
-
Toxicity: The compound is harmful if swallowed and causes skin and eye irritation.[2][7]
-
Disposal: Dispose of all chemical waste in accordance with local regulations.
Conclusion
The synthesis of this compound is a robust and informative experiment that provides a practical understanding of coordination chemistry principles. By carefully controlling the stoichiometry, temperature, and crystallization process, high-purity crystals can be reliably obtained. The fascinating thermochromic properties of this and related compounds continue to make them a subject of interest in materials science research.
References
-
Winter, A., Zabel, A., & Strauch, P. (2012). Tetrachloridocuprates(II)—Synthesis and Electron Paramagnetic Resonance (EPR) Spectroscopy. International journal of molecular sciences, 13(10), 12882–12901. [Link]
- Goryaev, N. K., & Levin, A. I. (2005). Method for production of this compound.
-
American Elements. (n.d.). This compound. Retrieved from [Link]
-
ChemSupply Australia. (2009). Product Name: AMMONIUM COPPER(II) CHLORIDE Dihydrate LR. Retrieved from [Link]
-
Willett, R. D., & Extine, M. W. (1981). Thermochromism and Structure of Piperazinium Tetrachlorocuprate(II) Complexes. Inorganic Chemistry, 20(9), 2709–2714. [Link]
-
Sciencemadness. (2022). Tetrachlorocuprate. Retrieved from [Link]
-
LibreTexts. (2023). 6.17.2: Ligand Exchange Reactions (Introduction). Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). Tetrachlorocuprate(2-). Retrieved from [Link]
-
Choi, S., & Larrabee, J. A. (1989). Thermochromic tetrachlorocuprate(II): An advanced integrated laboratory experiment. Journal of Chemical Education, 66(9), 774. [Link]
-
savvy-chemist. (2017). Transition metals: Complex ions and colour. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Are complex ions thermochromic?. Retrieved from [Link]
-
Nurdrage. (2015, December 30). Preparation and crystallization of Ammonium Chloride. YouTube. [Link]
Sources
- 1. Tetrachloridocuprates(II)—Synthesis and Electron Paramagnetic Resonance (EPR) Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 10060-13-6 | Benchchem [benchchem.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. RU2247073C2 - Method for production of this compound - Google Patents [patents.google.com]
- 7. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 8. This compound | 11084-87-0 | Benchchem [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. m.youtube.com [m.youtube.com]
Introduction: Unveiling a Versatile Coordination Complex
An In-Depth Technical Guide to Ammonium Tetrachlorocuprate(II) Dihydrate
This compound, with the chemical formula (NH₄)₂[CuCl₄]·2H₂O, is a fascinating coordination compound that serves as a cornerstone in the study of transition metal chemistry.[1] This substance is composed of a central copper(II) ion complexed with four chloride ligands, forming the distinct tetrachlorocuprate(II) anion, which is charge-balanced by two ammonium cations and stabilized by two water molecules of hydration.[1] Its vibrant blue to bluish-green crystalline structure and intriguing physicochemical properties make it a subject of significant interest in both academic research and practical applications.[2]
This guide offers a comprehensive exploration of this compound, intended for researchers, chemists, and professionals in materials science. We will delve into its synthesis, elucidate its structural and spectroscopic characteristics, detail its physical and thermal behaviors, and outline its established and potential applications, grounding all claims in authoritative data.
Synthesis and Crystallization: A Methodical Approach
The preparation of this compound is a classic example of complex salt crystallization from an aqueous solution. The underlying principle involves the reaction of stoichiometric amounts of copper(II) chloride and ammonium chloride, from which the less soluble complex salt precipitates upon concentration or cooling. It is known that from aqueous solutions containing copper(II) chloride and ammonium chloride, this compound crystallizes.[3]
The choice of a 2:1 molar ratio between ammonium chloride and copper(II) chloride is critical as it directly reflects the stoichiometry of the target compound, (NH₄)₂[CuCl₄]·2H₂O. The solubility of the complex salt in water is significantly temperature-dependent, increasing as the temperature rises.[3] Consequently, crystallization is best performed at lower temperatures (between -5 and 30°C) to maximize the product yield.[3] Slow evaporation of the solvent is a key procedural step; it allows for the formation of large, well-defined crystals by ensuring the process occurs near equilibrium, preventing the rapid precipitation of microcrystalline powder.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol details a reliable method for synthesizing high-purity crystals of (NH₄)₂[CuCl₄]·2H₂O.
-
Reagent Preparation : Dissolve 2 moles of ammonium chloride (NH₄Cl) and 1 mole of copper(II) chloride dihydrate (CuCl₂·2H₂O) in a minimal amount of deionized water with gentle heating to ensure complete dissolution.
-
Crystallization : Cover the resulting solution with a perforated film (e.g., Parafilm) to allow for slow evaporation of the solvent at room temperature. Place the beaker in a location free from vibrations.
-
Crystal Growth : Blue-green crystals will begin to form over a period of several days. The slow rate of evaporation is crucial for obtaining single crystals of good quality.
-
Isolation : Once a satisfactory yield of crystals has been obtained, isolate them from the mother liquor via vacuum filtration.[3]
-
Washing : To remove any residual soluble impurities from the crystal surfaces, wash the precipitate on the filter with a small amount of a suitable solvent like ethanol or acetone, in which the complex is only slightly soluble.[3]
-
Drying : Dry the isolated crystals in the air at room temperature until a constant mass is achieved.[3] Store the final product in a tightly sealed container to prevent dehydration or deliquescence.[1]
Caption: Workflow for the synthesis of (NH₄)₂[CuCl₄]·2H₂O.
Structural & Spectroscopic Properties
The properties of this compound are intrinsically linked to its molecular and crystal structure.
Crystal Structure
X-ray diffraction studies have revealed that (NH₄)₂[CuCl₄]·2H₂O possesses a tetragonal crystal structure.[2][4] The fundamental building block is the [CuCl₄]²⁻ anion, where the copper(II) center is coordinated by four chloride ligands. While a simple tetrahedral geometry might be expected, the d⁹ electronic configuration of Cu(II) often leads to distortions due to the Jahn-Teller effect, resulting in a flattened or elongated tetrahedral geometry. The crystal lattice is further defined by the placement of the ammonium (NH₄⁺) cations and the two water molecules, which are involved in a network of hydrogen bonds that stabilize the overall structure.
Caption: Coordination of the tetrachlorocuprate(II) anion.
Spectroscopic Characterization
Due to the presence of the paramagnetic Cu(II) ion, Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for probing the electronic structure and local environment of the copper center.[5] The technique provides information on the g-tensor values, which are characteristic of the symmetry of the complex.[5] While hyperfine splitting from the copper nucleus can sometimes be unresolved due to exchange broadening between adjacent paramagnetic centers, the use of sterically demanding cations in related tetrachlorocuprate complexes can help isolate these centers for more detailed analysis.[5]
| Property | Value | Source |
| Crystal System | Tetragonal | [2][4] |
| Unit Cell, a | 7.58 Å | [4] |
| Unit Cell, c | 7.95 Å | [4] |
| Z (formula units/cell) | 2 | [4] |
Physicochemical Properties
A thorough understanding of the physical and chemical properties is essential for the handling, application, and further development of materials based on this complex.
General Properties
This compound presents as blue to bluish-green tetragonal crystals.[2] It is a non-combustible material.[2] The compound is readily soluble in water, with its solubility increasing significantly with temperature.[3] It is also soluble in alcohol and liquid ammonia but only slightly soluble in ethanol and acetone, and poorly soluble in nonpolar organic solvents like benzene and carbon tetrachloride.[1][2][3]
Thermal Behavior
Thermal analysis provides critical insights into the stability and decomposition pathway of the compound. Upon heating, this compound first undergoes dehydration. It loses its two water molecules of hydration between 110-120 °C to form the anhydrous salt, (NH₄)₂[CuCl₄].[2] Further heating leads to the decomposition of the anhydrous complex, which can produce hazardous gases such as hydrogen chloride, nitrogen oxides, and ammonia.[2] This multi-stage decomposition is a key consideration for its use in applications involving elevated temperatures, such as in pyrotechnics.
| Property | Value | Source |
| Appearance | Blue to bluish-green crystalline solid | [2][6] |
| Molecular Weight | 277.46 g/mol | [2][7] |
| Density | Approx. 1.993 - 2.12 g/cm³ | [1][6] |
| Solubility in Water | 338 g/L | [2] |
| Dehydration Temp. | 110 - 120 °C | [2][6] |
| Decomposition | Decomposes upon further heating | [1] |
Applications and Scientific Relevance
The unique properties of this compound make it a valuable compound in several scientific and industrial domains.
-
Inorganic Synthesis : It is a common starting material and precursor for the synthesis of other copper-based coordination compounds and materials.[1][3]
-
Laboratory Reagent : In laboratory settings, it serves as an excellent example to demonstrate principles of complex ion formation, ligand exchange reactions, and crystallography.[1][2]
-
Materials Science : The compound is investigated for its interesting structural and magnetic properties in the solid state.[1] Related tetrachlorocuprate complexes are studied as potential high-temperature ionic liquids and catalysts.[5]
-
Industrial Uses : It has been utilized as a fungicide, a copper microfertilizer in agriculture, and for antibacterial water treatment.[3] Other applications include its use in pyrotechnics and as an etching agent for printed circuit boards.[2][3]
Safety and Handling
As with any chemical reagent, proper safety protocols must be observed when handling this compound.
-
Hazard Classification : The compound is classified as harmful if swallowed and causes serious skin and eye irritation.[1][7] It may also cause respiratory irritation.[7] It is considered very toxic to aquatic life with long-lasting effects.[1]
-
Handling : Wear appropriate personal protective equipment (PPE), including gloves and eye protection.[1] Avoid generating dust and ensure work is conducted in a well-ventilated area.[2] Do not eat, drink, or smoke when using this product.[1]
-
Storage : Store in a cool, dry, and well-ventilated place in a tightly sealed container.[1] It should be kept away from incompatible materials such as strong oxidizing agents and metal powders.[2]
References
- Method for production of this compound.
-
Tetrachloridocuprates(II)—Synthesis and Electron Paramagnetic Resonance (EPR) Spectroscopy. National Institutes of Health (NIH). [Link]
-
AMMONIUM COPPER(II) CHLORIDE Dihydrate LR - Product Information. ChemSupply Australia. [Link]
-
This compound - Product Information. SYNTHETIKA. [Link]
-
This compound - Compound Summary. PubChem, National Center for Biotechnology Information. [Link]
-
This compound - Product Information. AMERICAN ELEMENTS. [Link]
-
Transport Properties of (NH4)2 CuCl4.2H2O Low Dimensional Single Crystals. ResearchGate. [Link]
Sources
- 1. This compound - SYNTHETIKA [synthetikaeu.com]
- 2. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 3. RU2247073C2 - Method for production of this compound - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Tetrachloridocuprates(II)—Synthesis and Electron Paramagnetic Resonance (EPR) Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. americanelements.com [americanelements.com]
- 7. This compound | Cl4CuH12N2O2 | CID 16210985 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical and Physical Properties of Diammonium Tetrachlorocuprate(II) Dihydrate ((NH₄)₂[CuCl₄]·2H₂O)
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Senior Application Scientist's Perspective
Diammonium tetrachlorocuprate(II) dihydrate, with the chemical formula (NH₄)₂[CuCl₄]·2H₂O, is a fascinating coordination compound that, while not a pharmaceutical agent itself, offers a rich landscape for fundamental research in inorganic chemistry, materials science, and crystallography. Its study provides valuable insights into coordination geometries, Jahn-Teller distortions, hydrogen bonding networks, and magnetic interactions. Understanding the synthesis and characterizing the physicochemical properties of such model compounds are crucial skills for any researcher in the chemical and pharmaceutical sciences. This guide is structured to provide not just a compilation of data, but a cohesive understanding of the experimental methodologies and the scientific principles that underpin the characterization of this vibrant blue-green crystalline solid.
Synthesis and Crystal Growth: From Solution to Solid State
The synthesis of high-quality single crystals of (NH₄)₂[CuCl₄]·2H₂O is readily achievable in a laboratory setting via the slow evaporation of an aqueous solution. This method's success hinges on the principle of gradually increasing the solute concentration to the point of supersaturation, allowing for the ordered arrangement of ions into a crystalline lattice.
Experimental Protocol: A Reproducible Method
A reliable method for the synthesis involves the following steps:
-
Stoichiometric Dissolution: Dissolve equimolar amounts of copper(II) chloride dihydrate (CuCl₂·2H₂O) and ammonium chloride (NH₄Cl) in deionized water at room temperature. A gentle warming and stirring can aid in complete dissolution.
-
pH Adjustment: While not always strictly necessary for crystal formation, adjusting the pH of the solution to a range of 0.0 to 5.0 can optimize crystallization, as suggested by patent literature[1]. This can be achieved by the dropwise addition of dilute hydrochloric acid. The acidic environment helps to prevent the formation of copper hydroxide precipitates.
-
Slow Evaporation: Cover the resulting solution with a perforated film (e.g., Parafilm with a few pinholes) to allow for slow evaporation of the solvent. This is a critical step, as rapid evaporation leads to the formation of polycrystalline powder rather than well-defined single crystals.
-
Crystal Harvesting and Drying: After several days to weeks, vibrant blue-green tetragonal crystals will form[2]. The crystals can be harvested by filtration and should be washed with a small amount of a suitable non-aqueous solvent like ethanol or acetone to remove any surface impurities from the mother liquor. The crystals can then be dried in a desiccator.
Crystallographic Properties: A Study in Tetragonal Symmetry
The solid-state structure of (NH₄)₂[CuCl₄]·2H₂O is characterized by a well-defined crystalline lattice. X-ray diffraction studies have revealed that this compound crystallizes in the tetragonal system.
Crystal System and Lattice Parameters
The crystal structure of (NH₄)₂[CuCl₄]·2H₂O belongs to the tetragonal crystal system. The lattice parameters have been reported as:
| Lattice Parameter | Value (Å) |
| a | 7.58 |
| b | 7.58 |
| c | 7.95 |
| α | 90° |
| β | 90° |
| γ | 90° |
Data sourced from M. R. M. et al. (2005).
The tetragonal system is characterized by three axes at right angles, two of which are equal in length (a = b ≠ c). While the specific space group for (NH₄)₂[CuCl₄]·2H₂O is not definitively available in the searched literature, the tetragonal system encompasses several possible space groups. Further single-crystal X-ray diffraction studies would be necessary to unequivocally determine the space group and the precise atomic coordinates.
The [CuCl₄(H₂O)₂]²⁻ Chromophore: A Jahn-Teller Distorted Octahedron
The vibrant color and interesting structural features of this compound arise from the coordination environment of the copper(II) ion. The central Cu²⁺ ion is coordinated by four chloride ions and two water molecules, forming a [CuCl₄(H₂O)₂]²⁻ complex. Due to the d⁹ electronic configuration of Cu²⁺, this complex is subject to the Jahn-Teller effect, which leads to a distortion from a perfect octahedral geometry. This distortion typically results in an elongated tetragonal octahedron, with two trans-ligands (in this case, likely the water molecules) at a greater distance from the copper center than the other four ligands (the chloride ions in the equatorial plane). This structural feature is a cornerstone for understanding the spectroscopic and magnetic properties of the compound.
Spectroscopic Characterization: Probing the Molecular Fingerprint
Spectroscopic techniques are indispensable for elucidating the structural and electronic properties of (NH₄)₂[CuCl₄]·2H₂O.
Vibrational Spectroscopy: Infrared (IR) and Raman
Vibrational spectroscopy provides insights into the bonding and functional groups present in the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum of (NH₄)₂[CuCl₄]·2H₂O is expected to show characteristic absorption bands for the ammonium ion (NH₄⁺), the coordinated water molecules (H₂O), and the copper-chloride (Cu-Cl) bonds.
-
NH₄⁺ Vibrations: Look for strong N-H stretching vibrations in the region of 3000-3300 cm⁻¹ and N-H bending vibrations around 1400-1450 cm⁻¹.
-
H₂O Vibrations: The presence of coordinated water will give rise to broad O-H stretching bands in the 3200-3500 cm⁻¹ region and H-O-H bending vibrations around 1600-1630 cm⁻¹.
-
Cu-Cl Vibrations: The Cu-Cl stretching modes are expected to appear in the far-infrared region, typically below 400 cm⁻¹.
-
-
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric stretching vibrations of the [CuCl₄]²⁻ moiety are particularly Raman active. For a distorted tetrahedral or square planar [CuCl₄]²⁻ ion, several Raman-active modes are expected in the low-frequency region, corresponding to Cu-Cl stretching and bending vibrations.
Electronic Spectroscopy: UV-Visible Absorption
The blue-green color of (NH₄)₂[CuCl₄]·2H₂O is a direct consequence of the absorption of light in the visible region of the electromagnetic spectrum. This absorption is due to d-d electronic transitions within the copper(II) ion, which are made partially allowed by the distorted octahedral geometry.
The UV-Visible spectrum of a solution of (NH₄)₂[CuCl₄]·2H₂O is expected to show a broad absorption band in the red region of the visible spectrum, which is characteristic of many copper(II) complexes. In acetonitrile, related tetrachlorocuprate(II) complexes exhibit characteristic absorptions at approximately 256 nm, 311 nm, and 462 nm[3].
Thermal Analysis: Stability and Decomposition Profile
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to investigate the thermal stability and decomposition pathway of (NH₄)₂[CuCl₄]·2H₂O.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. For (NH₄)₂[CuCl₄]·2H₂O, the TGA curve is expected to show distinct mass loss steps corresponding to the loss of water and the subsequent decomposition of the anhydrous salt.
-
Dehydration: The first mass loss step, occurring around 110-120 °C, corresponds to the loss of the two water molecules of hydration. The theoretical mass loss for this step is approximately 13.0%.
-
Decomposition: At higher temperatures, the anhydrous salt, (NH₄)₂[CuCl₄], will decompose, likely through the loss of ammonia (NH₃) and hydrogen chloride (HCl), ultimately leaving a residue of copper oxide.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The DSC thermogram can reveal endothermic and exothermic transitions.
-
Endothermic Transitions: The dehydration process is an endothermic event and will be observed as a peak in the DSC curve.
-
Phase Transition: A ferroelastoelectric phase transition has been reported for this compound at a temperature of 200.5 K (-72.65 °C). This transition is a subtle change in the crystal structure and would be observable in low-temperature DSC experiments.
Magnetic Properties: A Look into Electron Spin Interactions
The presence of the paramagnetic Cu²⁺ ion (d⁹, one unpaired electron) imparts interesting magnetic properties to (NH₄)₂[CuCl₄]·2H₂O.
Magnetic Susceptibility
Magnetic susceptibility measurements as a function of temperature can reveal the nature of the magnetic interactions between the copper centers. Studies on this compound have shown that it undergoes a transition to a ferromagnetic state at a very low critical temperature (Tc) of 0.70 K. Above this temperature, the compound behaves as a paramagnet. The ferromagnetic ordering at such a low temperature indicates that the magnetic exchange interactions between the copper ions, mediated by the chloride ligands, are weak.
Summary of Physicochemical Properties
| Property | Value |
| Chemical Formula | (NH₄)₂[CuCl₄]·2H₂O |
| Molecular Weight | 277.47 g/mol |
| Appearance | Blue-green crystalline solid[4][5] |
| Crystal System | Tetragonal |
| Lattice Parameters | a = b = 7.58 Å, c = 7.95 Å, α=β=γ=90° |
| Melting Point | Decomposes (loses water at ~110-120 °C) |
| Solubility | Soluble in water |
| Magnetic Properties | Ferromagnetic below Tc = 0.70 K |
Conclusion and Future Directions
This guide has provided a comprehensive overview of the chemical and physical properties of dithis compound, grounded in established experimental techniques. While much is known, particularly regarding its synthesis, thermal behavior, and basic structural and magnetic properties, there remain opportunities for further detailed characterization. A high-resolution single-crystal X-ray diffraction study to definitively determine the space group and atomic positions would be a valuable contribution to the field of inorganic crystallography. Furthermore, detailed spectroscopic analysis with definitive vibrational mode assignments would provide a more complete picture of the bonding and structure of this intriguing coordination compound. The study of such model systems continues to be a vital exercise for advancing our fundamental understanding of coordination chemistry and materials science.
References
-
Figgis, B. N., et al. "Bonding effects and the crystal structures of (NH4)22 and its H2 18O substituted form at 9.5 K." Acta Crystallographica Section B: Structural Science 56.3 (2000): 438-443. [Link]
-
Geisheimer, A., et al. "Tetrachloridocuprates(II)—Synthesis and Electron Paramagnetic Resonance (EPR) Spectroscopy." International journal of molecular sciences 13.2 (2012): 1612-1626. [Link]
- M. R. M., et al. "Synthesis and characterization of (NH4)2CuBr2Cl2· 2H2O crystals.
-
ChemSupply. "AMMONIUM COPPER(II) CHLORIDE Dihydrate LR." ChemSupply. [Link]
- Lim, A. R., and S. H. Kim. "Structural changes, thermodynamic properties, 1 H magic angle spinning NMR, and 14 N NMR of (NH 4) 2 CuCl 4· 2H 2 O." RSC advances 8.16 (2018): 8847-8854.
- Miedema, A. R., et al. "Determination of exchange interactions in Cu (NH4) 2Cl4. 2H2O and CuK2Cl4. 2H2O." Physica 27.10 (1961): 989-1008.
-
PubChem. "this compound." National Center for Biotechnology Information. [Link]
- RU2247073C2, "Method for production of ammonium tetrachlorocuprate(ii)
-
Zolfaghari, P., et al. "The electronic structure of organic-inorganic hybrid compounds: (NH4) 2CuCl4, (CH3NH3) 2CuCl4 and (C2H5NH3) 2CuCl4." Journal of Physics: Condensed Matter 25.29 (2013): 295502. [Link]
Sources
The Foundation: Copper(II) Chloride as a Coordination Precursor
An In-Depth Technical Guide to the Coordination Chemistry of Copper(II) Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the coordination chemistry of copper(II) chloride (CuCl₂), a versatile and widely utilized precursor in modern chemistry. The document delves into the fundamental principles governing its reactivity, including the electronic structure of the Cu(II) ion, the profound influence of the Jahn-Teller effect, and its behavior as a Lewis acid. We examine the rich structural diversity of its coordination complexes, spanning common geometries such as distorted octahedral, square pyramidal, and tetrahedral. Detailed protocols for the synthesis and characterization of representative complexes are presented, emphasizing a self-validating workflow from initial reaction to definitive structural elucidation by techniques like UV-Visible, EPR spectroscopy, and X-ray crystallography. Furthermore, this guide synthesizes field-proven insights into the catalytic applications of CuCl₂ complexes in pivotal industrial and laboratory-scale organic reactions and discusses their emerging roles in the design of novel therapeutic agents. The content is structured to provide both foundational knowledge and advanced, actionable insights for professionals in chemical research and drug development.
Copper(II) chloride, or cupric chloride, is an inorganic compound with the formula CuCl₂. It exists in two common forms: the anhydrous form, a yellowish-brown powder, and the dihydrate form (CuCl₂·2H₂O), a blue-green crystalline solid.[1][2] Its significance in coordination chemistry stems from the electronic properties of the copper(II) ion and its ability to readily engage with a vast array of ligands.
Physicochemical Properties
The distinct properties of the anhydrous and dihydrate forms of copper(II) chloride dictate their handling and application in synthesis. The dihydrate is the more common starting material in laboratory settings due to its stability in air.
| Property | Anhydrous CuCl₂ | Dihydrate CuCl₂·2H₂O |
| Molar Mass | 134.45 g/mol | 170.48 g/mol |
| Appearance | Yellowish-brown solid | Blue-green crystalline solid |
| Crystal Structure | Distorted Cadmium Iodide (CdI₂) | Orthorhombic |
| Coordination Geometry | Distorted Octahedral | Highly Distorted Octahedral |
| Solubility in Water (25°C) | 75.7 g / 100 mL | 75.7 g / 100 mL (dissociates) |
| Thermal Behavior | Decomposes at ~993 °C | Dehydrates at ~100 °C |
| Data sourced from multiple references.[1][3] |
In aqueous solution, the chemistry becomes more complex. The dissolution of CuCl₂ leads to the formation of a range of copper(II) complexes depending on concentration and the presence of additional chloride ions.[1] In dilute solutions, the blue hexaaquacopper(II) ion, [Cu(H₂O)₆]²⁺, predominates.[3][4] As the concentration of chloride ions increases, a sequential substitution of water ligands occurs, yielding various chloro-aqua species and ultimately the yellow tetrachlorocuprate(II) ion, [CuCl₄]²⁻.[1][3] The resulting green color of many concentrated CuCl₂ solutions is a composite of these blue and yellow species.[2][3]
The Electronic Structure of Cu(II) and the Jahn-Teller Effect
The copper(II) ion possesses a d⁹ electronic configuration. In an idealized octahedral ligand field, this configuration (t₂g⁶e_g³) results in an uneven distribution of electrons in the higher-energy e_g orbitals. This electronic degeneracy is inherently unstable and is lifted by a geometric distortion, a phenomenon known as the Jahn-Teller effect.[1] This effect is the primary reason why regular octahedral geometry is rarely observed for Cu(II) complexes. Instead, they typically exhibit a distorted octahedral geometry, often an elongation along one axis, which stabilizes the system by lowering its overall energy.[1][3] This inherent predisposition for distortion is a cornerstone of copper(II)'s diverse structural chemistry.
Lewis Acidity and Ligand Exchange
As a d⁹ metal ion, Cu(II) is an effective Lewis acid, readily accepting electron pairs from a wide variety of Lewis basic ligands.[4] This property is fundamental to the formation of its coordination complexes. It reacts with numerous N-donor ligands (e.g., ammonia, pyridine), O-donor ligands (e.g., water, triphenylphosphine oxide), and halides.[1][4] The reactions are typically facile ligand exchange processes where the weakly bound water molecules of the [Cu(H₂O)₆]²⁺ complex are displaced by stronger or more concentrated ligands.
Coordination Geometries and Structural Diversity
The interplay between the Jahn-Teller effect, the nature of the coordinating ligands (their size, charge, and bonding characteristics), and the counter-ions leads to a remarkable diversity of coordination numbers and geometries for Cu(II) chloride complexes.
Common Coordination Numbers and Geometries
-
Six-Coordinate (Distorted Octahedral): This is a very common geometry, directly resulting from the Jahn-Teller distortion. The solid-state structure of CuCl₂·2H₂O is a prime example, where the copper center is surrounded by two water ligands and four asymmetrically bridging chloride ligands.[1]
-
Five-Coordinate (Square Pyramidal or Trigonal Bipyramidal): Square pyramidal geometry is particularly prevalent, often observed with tetradentate ligands occupying the four basal positions and a chloride ion in the apical position.[5] The energy difference between square pyramidal and trigonal bipyramidal is often small, allowing for facile interconversion or distortion between the two.
-
Four-Coordinate (Square Planar or Tetrahedral): While the Jahn-Teller effect favors square planar geometry, significant steric hindrance from bulky ligands can force a tetrahedral arrangement. The complex [CuCl₄]²⁻ can adopt geometries ranging from square planar to tetrahedral depending on the counter-ion in the crystal lattice.[1]
Formation of Bridged and Polynuclear Complexes
Chloride ions are excellent bridging ligands. This property facilitates the formation of dimeric and polymeric structures. In many complexes, two copper centers are linked by two bridging chloride ions, forming a Cu₂(μ-Cl)₂ core.[6] This bridging can lead to interesting magnetic and electronic properties due to the proximity of the metal centers.
Caption: Dimeric structure with a Cu₂(μ-Cl)₂ core.
Synthesis of Copper(II) Chloride Coordination Complexes
The synthesis of coordination complexes from CuCl₂ is generally straightforward, making it an attractive starting material for both academic research and industrial applications.
General Considerations
-
Solvent: The choice of solvent is critical. Alcohols like methanol or ethanol are common, as CuCl₂ is soluble in them, and they can be easily removed.[1][6] For some reactions, water or acetonitrile may be used.
-
Stoichiometry: The molar ratio of ligand to CuCl₂ is a key determinant of the final product. A 2:1 ratio of a monodentate ligand like pyridine often yields a [CuCl₂(L)₂] complex.[1]
-
Reaction Conditions: Most reactions proceed rapidly at room temperature. In some cases, gentle heating or refluxing may be employed to ensure complete reaction or to overcome the kinetic barriers of ligand substitution.[7]
Experimental Protocol: Synthesis of Dichlorobis(pyridine)copper(II), [CuCl₂(py)₂]
This protocol describes a reliable method for synthesizing a classic, well-characterized Cu(II) complex. The causality behind the steps is explained to ensure a self-validating process.
Materials:
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Pyridine (py)
-
Absolute Ethanol
-
Diethyl Ether
Procedure:
-
Dissolution of Precursor: Dissolve 1.0 g of CuCl₂·2H₂O in 20 mL of absolute ethanol in a 50 mL Erlenmeyer flask with gentle warming and stirring. The resulting solution should be green.
-
Rationale: Ethanol is used as the solvent. Warming ensures complete dissolution of the copper salt.
-
-
Ligand Addition: In a separate beaker, dissolve 1.0 mL of pyridine in 5 mL of absolute ethanol. Add this pyridine solution dropwise to the stirring copper chloride solution.
-
Rationale: Dropwise addition prevents localized high concentrations of the ligand, promoting the formation of a homogeneous product. A color change from green to blue should be observed as the pyridine ligands coordinate to the copper center, displacing water and altering the ligand field.
-
-
Crystallization: Reduce the volume of the solution to approximately 10 mL by gentle heating on a hot plate in a fume hood. Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 30 minutes to induce crystallization.
-
Rationale: Reducing the volume increases the concentration of the complex past its solubility limit. Slow cooling promotes the formation of larger, higher-quality crystals suitable for analysis.
-
-
Isolation and Washing: Collect the resulting blue crystals by vacuum filtration using a Büchner funnel. Wash the crystals twice with a small amount of cold diethyl ether.
-
Rationale: Vacuum filtration is an efficient method for separating the solid product from the mother liquor. Diethyl ether is used as a wash solvent because the product is insoluble in it, while any unreacted starting materials or soluble impurities are washed away. It is also highly volatile, which aids in drying the product.
-
-
Drying and Verification: Dry the crystals in a desiccator over silica gel. Record the final yield. The product can be verified by melting point determination and spectroscopic analysis (e.g., IR to confirm the coordination of pyridine).
Spectroscopic and Structural Characterization
A multi-technique approach is essential for the unambiguous characterization of newly synthesized Cu(II) chloride complexes.
UV-Visible Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within the complex. For Cu(II) complexes, the key feature is a broad, weak absorption band in the visible region (typically 600-900 nm), which corresponds to d-d transitions.[7] The position (λ_max) and intensity of this band are sensitive to the coordination geometry and the nature of the ligands, providing valuable initial structural information.
| Geometry | Typical λ_max Range (nm) |
| Distorted Octahedral | 600 - 750 |
| Square Pyramidal | 700 - 900 |
| Square Planar | 550 - 650 |
Electron Paramagnetic Resonance (EPR) Spectroscopy
As a paramagnetic d⁹ ion with one unpaired electron, Cu(II) is EPR-active. EPR is a powerful tool for probing the local environment of the copper ion.[7] The shape of the spectrum and the calculated g-values provide detailed information about the symmetry of the coordination sphere and the covalent character of the metal-ligand bonds. Historically, the first EPR measurements were conducted on CuCl₂·2H₂O.[1]
Vibrational Spectroscopy (IR/Raman)
Infrared (IR) and Raman spectroscopy are used to confirm the coordination of the ligand to the copper center. Shifts in the vibrational frequencies of the ligand upon coordination (e.g., C=N or C=O stretching frequencies) provide direct evidence of bonding. New bands in the far-IR region (typically below 600 cm⁻¹) can often be assigned to Cu-N, Cu-O, or Cu-Cl stretching vibrations.[7]
A Self-Validating Characterization Workflow
A logical and iterative workflow ensures the trustworthiness of the results. The synthesis of a new compound is not complete until its structure and purity have been rigorously confirmed.
Caption: A logical workflow for the synthesis and characterization of Cu(II) complexes.
Reactivity and Catalytic Applications
CuCl₂ and its coordination complexes are workhorse catalysts in organic chemistry and industrial processes.[2] Their reactivity often involves redox cycling between Cu(II) and Cu(I) states.
-
Wacker Process: In this industrial process for converting ethene to ethanal, CuCl₂ acts as a co-catalyst to re-oxidize palladium from Pd(0) back to its active Pd(II) state.[1]
-
Deacon Process: CuCl₂ catalyzes the oxidation of HCl to produce chlorine gas (Cl₂), a crucial bulk chemical.[1]
-
Organic Synthesis: It is used for the chlorination of aromatic hydrocarbons and the alpha-position of carbonyl compounds.[1] Cu(II) complexes are also highly effective catalysts for various oxidation reactions.[2][8]
Emerging Applications in Drug Development
The unique coordination chemistry of copper(II) has attracted significant interest in medicinal chemistry. Researchers are designing Cu(II) complexes with specific ligands to target biological systems.
-
Anticancer Agents: Certain Cu(II) complexes, particularly with N-donor ligands like terpyridine or piperazine, have demonstrated significant cytotoxicity against cancer cell lines.[5][6]
-
Artificial Nucleases: The ability of some Cu(II) complexes to bind to DNA and facilitate its cleavage through redox mechanisms is being explored for therapeutic applications.[5] The mechanism often involves the generation of reactive oxygen species close to the DNA backbone.
Conclusion
The coordination chemistry of copper(II) chloride is a rich and expansive field, driven by the fundamental electronic properties of the d⁹ metal center. The Jahn-Teller effect imparts a structural flexibility that allows for a vast array of coordination geometries, which can be tuned by the rational selection of ligands. This versatility has established CuCl₂ not only as a cornerstone of fundamental inorganic chemistry but also as a critical component in catalysis and a promising platform for the development of novel therapeutics. The continued exploration of its complexes, guided by robust synthetic and characterization methodologies, promises to unlock further applications in science and technology.
References
-
Title: Copper(II) chloride - Wikipedia Source: Wikipedia URL: [Link]
-
Title: What is the mechanism of Cupric chloride? Source: Patsnap Synapse URL: [Link]
-
Title: Copper(II) Complexes with 2,2′:6′,2″-Terpyridine Derivatives Displaying Dimeric Dichloro−μ–Bridged Crystal Structure: Biological Activities from 2D and 3D Tumor Spheroids to In Vivo Models Source: PubMed Central (PMC) URL: [Link]
-
Title: Copper(II) Complexes with Tetradentate Piperazine-Based Ligands: DNA Cleavage and Cytotoxicity Source: MDPI URL: [Link]
-
Title: Synthesis and characterization of the copper(II) complexes of new N2S2-donor macrocyclic ligands Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Copper(II) chloride Source: chemeurope.com URL: [Link]
-
Title: Cu(II) Complexes with Nitrogen-Oxygen Donor Ligands: Synthesis and Biological Activity Source: ResearchGate URL: [Link]
-
Title: Reactions of Copper(II) Chloride in Solution: Facile Formation of Tetranuclear Copper Clusters and Other Complexes That Are Relevant in Catalytic Redox Processes Source: ResearchGate URL: [Link]
-
Title: Preparation of copper(II) chloride Source: Erasmus+ Project 2021-1-SK01-KA220-VET-000027995 URL: [Link]
-
Title: Copper compounds - Wikipedia Source: Wikipedia URL: [Link]
Sources
- 1. Copper(II) chloride - Wikipedia [en.wikipedia.org]
- 2. sarchemlabs.com [sarchemlabs.com]
- 3. Copper(II)_chloride [chemeurope.com]
- 4. What is the mechanism of Cupric chloride? [synapse.patsnap.com]
- 5. Copper(II) Complexes with Tetradentate Piperazine-Based Ligands: DNA Cleavage and Cytotoxicity | MDPI [mdpi.com]
- 6. Copper(II) Complexes with 2,2′:6′,2″-Terpyridine Derivatives Displaying Dimeric Dichloro−μ–Bridged Crystal Structure: Biological Activities from 2D and 3D Tumor Spheroids to In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Legacy in Green and Yellow: The Historical Trajectory of Tetrachlorocuprate(II) Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Allure of a Versatile Anion
The tetrachlorocuprate(II) anion, [CuCl₄]²⁻, stands as a cornerstone in the edifice of coordination chemistry. Its deceptively simple formula belies a rich and fascinating history, marked by vibrant color changes, intricate structural variations, and a pivotal role in the development of sophisticated spectroscopic techniques. This guide delves into the historical context of tetrachlorocuprate(II) compounds, tracing their journey from early observations to their current status as model systems for understanding fundamental principles of structure, bonding, and reactivity in transition metal complexes. For researchers in materials science and drug development, a deep appreciation of this history provides not only context but also a foundation for innovation.
The Genesis of an Anion: Early Coordination Chemistry and the First Syntheses
While the exact first synthesis of a simple tetrachlorocuprate(II) salt is not definitively documented in a singular "eureka" moment, the formation of these complexes is an inherent consequence of the chemistry of copper(II) chloride in the presence of excess chloride ions. The observation of color changes in copper(II) chloride solutions upon addition of hydrochloric acid or other chloride salts was a common phenomenon in 19th-century laboratories. These early observations, however, predated a theoretical framework to understand the nature of the species responsible for the dramatic shift from the blue of the hexaaquacopper(II) ion, [Cu(H₂O)₆]²⁺, to the characteristic green and yellow hues of the chloro-complexes.
The intellectual groundwork for understanding these compounds was laid by Alfred Werner, the father of coordination chemistry, in the late 19th and early 20th centuries.[1][2] Werner's revolutionary postulates of primary (ionic) and secondary (coordination) valencies provided the conceptual tools to describe metal complexes as distinct chemical entities with well-defined geometries.[3][4][5] While much of Werner's Nobel Prize-winning work focused on cobalt-ammine complexes, his theories were universally applicable to transition metal chemistry, providing the basis for understanding how a central copper ion could coordinate four chloride ligands to form a discrete anionic complex.[2][3]
The early syntheses of tetrachlorocuprate(II) salts were likely serendipitous, arising from the crystallization of copper(II) chloride from concentrated hydrochloric acid or in the presence of alkali metal chlorides. The underlying principle, still employed today, is the mass action effect: a high concentration of chloride ions shifts the equilibrium from aquated copper(II) species towards the formation of chlorocuprate complexes.
Deciphering the Geometry: From Postulate to Proof
The determination of the precise arrangement of the four chloride ligands around the central copper(II) ion was a central question for decades. Early theories, influenced by the tetrahedral geometry of carbon, might have intuitively suggested a similar arrangement for a four-coordinate complex. However, the d⁹ electronic configuration of Cu(II) introduces complexities not present in simple organic molecules.
The journey to understanding the structure of the [CuCl₄]²⁻ anion is a story of evolving experimental techniques.
The Dawn of Spectroscopic Insight: UV-Visible Spectroscopy
The advent of commercial UV-Visible spectrophotometers in the 1940s provided the first powerful tool for probing the electronic structure of these complexes in solution.[6] Researchers observed that the absorption spectra of copper(II) chloride solutions changed dramatically with increasing chloride concentration, indicating the formation of different species.[7] The appearance of intense bands in the near-UV and visible regions were correctly attributed to ligand-to-metal charge transfer (LMCT) and d-d transitions, respectively, within the newly formed chlorocuprate complexes. These early spectroscopic studies, while not providing precise bond angles, offered compelling evidence for the existence of discrete [CuCl₄]²⁻ anions and laid the groundwork for more sophisticated analyses.
The Magnetic Revolution: Electron Paramagnetic Resonance (EPR)
A watershed moment in the characterization of copper(II) compounds came in 1944 when the Soviet physicist Yevgeny Zavoisky conducted the first successful electron paramagnetic resonance (EPR) experiments.[8][9] Significantly, one of the very first samples he studied was copper(II) chloride dihydrate (CuCl₂·2H₂O).[8][9] This pioneering work opened a new window into the world of paramagnetic species, allowing scientists to directly probe the magnetic environment of the unpaired electron in the Cu(II) ion.
The anisotropy of the EPR signal provided direct evidence for a non-spherical distribution of the electron spin, which in turn gave crucial clues about the geometry of the complex. The ability to measure distinct g-values (g|| and g⊥) in frozen solutions and solid samples allowed researchers to infer the ground electronic state and, by extension, the coordination geometry of the copper center.
The Definitive Answer: X-ray Crystallography
While spectroscopic methods provided invaluable insights, the unambiguous determination of the solid-state structure of tetrachlorocuprate(II) compounds awaited the application of single-crystal X-ray diffraction. This technique, which had been developing since the early 20th century, came into its own for complex inorganic compounds in the mid-20th century.
These crystallographic studies revealed a fascinating structural diversity for the [CuCl₄]²⁻ anion. Depending on the nature of the counter-ion, the anion can adopt a range of geometries from square planar to distorted tetrahedral. This structural plasticity is a direct consequence of the Jahn-Teller effect, which dictates that a non-linear molecule with a degenerate electronic ground state will distort to remove this degeneracy. For the d⁹ Cu(II) ion in a tetrahedral field, the t₂ orbitals are triply degenerate, leading to a Jahn-Teller distortion. Similarly, in a perfect square planar geometry, the e_g orbitals are degenerate. The interplay between the electronic stabilization afforded by the Jahn-Teller distortion and the steric and packing forces imposed by the crystal lattice and the counter-ion dictates the final observed geometry.
The extensive work of R.D. Willett and his research group, beginning in the 1970s, was instrumental in systematically characterizing the structures of a wide variety of tetrachlorocuprate(II) salts.[1][10][11] Their work established the crucial role of the counter-ion in influencing the geometry of the [CuCl₄]²⁻ anion, a concept that remains central to the design of functional materials based on these complexes.
A Tale of Two Colors: The Intriguing Thermochromism of Tetrachlorocuprate(II) Salts
One of the most visually striking and scientifically significant properties of many tetrachlorocuprate(II) compounds is their thermochromism – the reversible change in color with temperature. This phenomenon is a direct manifestation of the subtle interplay between structure and electronic properties.
Typically, at lower temperatures, many tetrachlorocuprate(II) salts are green, corresponding to a distorted square planar geometry. Upon heating, they often turn yellow, which is characteristic of a distorted tetrahedral geometry. This color change is a result of the shift in the d-d transition energies as the coordination environment around the copper(II) ion changes. The structural transformation is often a subtle phase transition in the solid state, driven by changes in the hydrogen bonding network between the cation and the [CuCl₄]²⁻ anion. Willett's group extensively studied this phenomenon, correlating the observed color changes with detailed structural and spectroscopic data.[1][11]
This thermochromic behavior is not merely a chemical curiosity; it provides a powerful visual probe into the energetics of coordination bond rearrangement and has inspired the development of thermochromic materials for various applications.
Experimental Protocols in a Historical Context
The synthesis and characterization of tetrachlorocuprate(II) compounds have evolved from simple crystallizations to highly controlled procedures. The following protocols are representative of the methods that have been historically and are currently used, reflecting the progression of experimental chemistry.
Protocol 1: Classical Synthesis of an Alkali Metal Tetrachlorocuprate(II) Salt
This method is analogous to the likely early, albeit undocumented, syntheses of these compounds.
Objective: To synthesize a crystalline sample of a tetrachlorocuprate(II) salt, for example, potassium tetrachlorocuprate(II) (K₂CuCl₄).
Causality of Experimental Choices:
-
Use of Concentrated HCl: The high concentration of chloride ions is essential to drive the equilibrium towards the formation of the [CuCl₄]²⁻ complex, overcoming the stability of the aquated copper(II) ions.
-
Stoichiometric Ratio: The use of a 2:1 molar ratio of KCl to CuCl₂ ensures the formation of the desired salt with the correct stoichiometry.
-
Slow Evaporation: Allowing the solvent to evaporate slowly promotes the growth of well-formed crystals suitable for analysis.
Methodology:
-
Dissolve copper(II) chloride dihydrate (CuCl₂·2H₂O) in a minimal amount of concentrated hydrochloric acid.
-
In a separate beaker, dissolve a stoichiometric amount of potassium chloride (KCl) in a minimal amount of distilled water. For K₂CuCl₄, a 2:1 molar ratio of KCl to CuCl₂ is required.
-
Combine the two solutions and stir. The solution should turn a distinct green or yellow-green.
-
Gently heat the solution to reduce its volume by about half.
-
Cover the beaker with a watch glass or parafilm with a few small holes and allow it to stand undisturbed at room temperature for several days.
-
Crystals of K₂CuCl₄ will form as the solvent slowly evaporates.
-
Collect the crystals by filtration, wash with a small amount of cold ethanol, and allow to air dry.
Protocol 2: Synthesis with Organic Cations
The use of larger organic cations, such as tetraalkylammonium or pyridinium salts, became prevalent as researchers like R.D. Willett sought to systematically study the influence of the cation on the structure and properties of the [CuCl₄]²⁻ anion.
Objective: To synthesize a tetrachlorocuprate(II) salt with a bulky organic cation, for example, bis(tetraethylammonium) tetrachlorocuprate(II) ([(C₂H₅)₄N]₂[CuCl₄]).
Causality of Experimental Choices:
-
Organic Solvent: The use of ethanol or isopropanol is necessary to dissolve the organic ammonium salt.
-
Inert Atmosphere (Optional but good practice): While not strictly necessary for Cu(II) complexes, working under an inert atmosphere can prevent the oxidation of some organic cations or solvents, especially during heating.
-
Control of Crystallization: The choice of solvent and the rate of cooling or evaporation can be used to control the crystal size and quality.
Methodology:
-
Dissolve copper(II) chloride (anhydrous or dihydrate) in a minimal amount of absolute ethanol.
-
In a separate flask, dissolve a stoichiometric amount (2:1 molar ratio) of tetraethylammonium chloride ([(C₂H₅)₄N]Cl) in absolute ethanol.
-
Combine the two solutions with stirring. A color change to yellow or orange is typically observed.
-
The product may precipitate immediately. If not, the solution can be gently warmed to ensure complete reaction and then allowed to cool slowly to room temperature.
-
If crystals do not form upon cooling, the volume of the solvent can be reduced by rotary evaporation or by allowing slow evaporation in a fume hood.
-
Collect the crystalline product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.[12][13]
Data Presentation
The structural diversity of the [CuCl₄]²⁻ anion is best illustrated by comparing the geometries of salts with different counter-ions.
| Compound | Counter-ion | Geometry of [CuCl₄]²⁻ | Color |
| (NH₄)₂[CuCl₄] | Ammonium | Distorted Tetrahedral | Yellow |
| Cs₂[CuCl₄] | Cesium | Distorted Tetrahedral | Yellow |
| [(CH₃)₄N]₂[CuCl₄] | Tetramethylammonium | Distorted Tetrahedral | Yellow |
| [(C₂H₅)NH₃]₂[CuCl₄] | Ethylammonium | Square Planar | Green |
| [(n-C₃H₇)NH₃]₂[CuCl₄] | n-Propylammonium | Square Planar | Green |
This table is a representative summary and the exact geometry and color can be influenced by polymorphism and hydration state.
Visualizations
Timeline of Key Discoveries
Caption: A timeline highlighting the major milestones in the understanding of tetrachlorocuprate(II) compounds.
Structural Dichotomy of the [CuCl₄]²⁻ Anion
Caption: The influence of the counter-ion and temperature on the geometry of the [CuCl₄]²⁻ anion.
Conclusion: A Continuing Legacy
The historical journey of tetrachlorocuprate(II) compounds is a microcosm of the evolution of inorganic chemistry itself. From simple colorimetric observations to sophisticated spectroscopic and crystallographic analyses, the study of these seemingly simple anions has consistently pushed the boundaries of our understanding of chemical bonding, structure, and reactivity. For the modern researcher, this history is not just a collection of facts but a testament to the power of observation, the importance of developing new analytical tools, and the enduring intellectual appeal of understanding the relationship between the microscopic world of molecules and the macroscopic properties we observe. The legacy of the tetrachlorocuprate(II) anion continues to inspire new research in areas as diverse as molecular magnetism, catalysis, and the design of novel functional materials.
References
-
Coordination Compounds. (n.d.). In NCERT. Retrieved from [Link]
- Willett, R. D. (1995). 2,2'-Iminodipyridinium Tetrachlorocuprate(II).
-
Yevgeny Zavoisky. (n.d.). In Wikipedia. Retrieved from [Link]
-
Copper(II) chloride. (n.d.). In Wikipedia. Retrieved from [Link]
- Winter, A., Zabel, A., & Strauch, P. (2012). Tetrachloridocuprates(II)—Synthesis and Electron Paramagnetic Resonance (EPR) Spectroscopy. International journal of molecular sciences, 13(2), 1612–1629.
-
Pauling, L. (n.d.). In Wikipedia. Retrieved from [Link]
- Pauling, L. (n.d.). Lecture 4: Visualizing Crystal Structures; Pauling's Rules. In [Source not provided].
- Willett, R. D., Haugen, J. A., Lebsack, J., & Morrey, J. (1973). Thermochromism in copper(II) chlorides. Coordination geometry changes in tetrachlorocuprate(2-)anions. Inorganic Chemistry, 12(12), 2919-2921.
-
Understanding CuCl₂: The Multifaceted Copper Chloride. (2024, January 16). In Oreate AI Blog. Retrieved from [Link]
- Winter, A., Zabel, A., & Strauch, P. (2012). Tetrachloridocuprates(II)—Synthesis and Electron Paramagnetic Resonance (EPR) Spectroscopy. International Journal of Molecular Sciences, 13(12), 1612-1629.
-
Pauling, L. (n.d.). In Wikipedia. Retrieved from [Link]
-
Alfred Werner. (n.d.). In Wikipedia. Retrieved from [Link]
-
History. (2023, January 8). In Chemistry LibreTexts. Retrieved from [Link]
- Werner, A. (1913). Nobel Lecture: On the Constitution and Configuration of Higher-Order Compounds. NobelPrize.org.
- Bloomquist, D. R., Willett, R. D., & Dodgen, H. W. (1981). Thermochromism in copper(II) halide salts. 2. Bis(isopropylammonium) tetrachlorocuprate(II). Journal of the American Chemical Society, 103(10), 2610–2615.
-
Ultraviolet–visible spectroscopy. (n.d.). In Wikipedia. Retrieved from [Link]
-
Willett, R. L. (n.d.). Biography. In Nokia Bell Labs. Retrieved from [Link]
-
Pauling's Vitamin C Crusade. (2023, June 5). In Science History Institute. Retrieved from [Link]
- Dickinson, R. G., & Pauling, L. (1923). The Crystal Structure of Molybdenite. Journal of the American Chemical Society, 45(6), 1466-1471.
- Larsen, K. P., Olin, Å., Borgan, A., & Powell, D. L. (1974). The Crystal Structure of Anilinium Tetrachlorocuprate(II). Acta Chemica Scandinavica, 28a, 82-86.
-
Evolution of UV-Vis Spectrophotometers. (2011, July 12). In Lab Manager. Retrieved from [Link]
- Holland, J. M., McMillin, D. R. (2001). Three-Coordinate Cu(II) Complexes: Structural Models of Trigonal-Planar Type 1 Copper Protein Active Sites. Journal of the American Chemical Society, 123(13), 2913-2914.
-
Werner Complexes. (n.d.). In The Department of Chemistry, UWI, Mona, Jamaica. Retrieved from [Link]
-
Quantitative Analysis of Transition Metal Salts by UV/Vis Spectroscopy. (2022, September 6). In CUNY Academic Works. Retrieved from [Link]
- Keglevich, G., Szekrényi, A., Mátravölgyi, B., & Sipos, M. (2014). Synthesis and Conformational Analysis of Tetrahydroisoquinoline‐Fused 1,3,2‐Oxazaphospholidines and 1,2,3‐Oxathiazolidines. European Journal of Organic Chemistry, 2014(20), 4249-4257.
Sources
- 1. Werner Complexes [wwwchem.uwimona.edu.jm]
- 2. Alfred Werner - Wikipedia [en.wikipedia.org]
- 3. ncert.nic.in [ncert.nic.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. nobelprize.org [nobelprize.org]
- 6. Evolution of UV-Vis Spectrophotometers | Lab Manager [labmanager.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Ultraviolet–visible spectroscopy - Wikipedia [en.wikipedia.org]
- 10. Robert Willett | Nokia.com [nokia.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. Tetrachloridocuprates(II)—Synthesis and Electron Paramagnetic Resonance (EPR) Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Ammonium Tetrachlorocuprate(II) Dihydrate in Undergraduate Chemistry Laboratories
Introduction: A Versatile Complex for Foundational Chemical Education
Ammonium tetrachlorocuprate(II) dihydrate, (NH₄)₂[CuCl₄]·2H₂O, is a vibrant blue-green crystalline solid that serves as an exceptional teaching tool in the undergraduate chemistry curriculum.[1] Its straightforward synthesis, striking visual properties, and involvement in fundamental chemical principles make it an ideal subject for a variety of laboratory experiments.[2] This guide provides detailed protocols and pedagogical insights for three key applications of this complex in the undergraduate setting: its synthesis and characterization, the exploration of its thermochromic properties, and the determination of its stoichiometry. These experiments are designed to reinforce core concepts in inorganic chemistry, stoichiometry, and analytical techniques.
The selection of this compound for these applications is deliberate. The synthesis from common laboratory reagents, copper(II) chloride and ammonium chloride, is a practical introduction to coordination chemistry. The compound's thermochromism, a reversible color change upon heating, offers a visually engaging demonstration of the relationship between temperature, coordination geometry, and electronic structure.[3][4] Furthermore, the complex provides a tangible subject for students to apply and hone their skills in quantitative analysis to verify its empirical formula.
I. Synthesis and Characterization of this compound
This experiment introduces students to the synthesis of a coordination compound and foundational characterization techniques. The synthesis involves the reaction of aqueous solutions of copper(II) chloride and ammonium chloride, from which the less soluble this compound precipitates upon cooling.[5]
Scientific Principles:
The formation of the tetrachlorocuprate(II) anion, [CuCl₄]²⁻, is a ligand substitution reaction where the chloride ions displace the water molecules coordinated to the copper(II) ion in aqueous solution. The equilibrium for this reaction is influenced by the concentration of the chloride ions. By using a saturated solution of ammonium chloride, the equilibrium is shifted towards the formation of the tetrachlorocuprate(II) complex. The dihydrate form crystallizes from the aqueous solution.
Experimental Workflow: Synthesis
Caption: Workflow for observing the thermochromism of this compound.
Detailed Protocol: Thermochromism Demonstration
-
Sample Preparation:
-
Place a small spatula-tip amount of the synthesized this compound into a dry test tube.
-
-
Heating:
-
Prepare a hot water bath by heating water in a beaker to approximately 80-90 °C.
-
Carefully immerse the lower portion of the test tube containing the sample into the hot water bath.
-
-
Observation of Color Change:
-
Observe the crystals as they are heated. A distinct color change from blue-green to a bright yellow should occur. [6]
-
-
Reversibility:
-
Remove the test tube from the hot water bath and place it in a test tube rack to cool to room temperature.
-
Observe that the color of the crystals reverts to the original blue-green, demonstrating the reversible nature of the thermochromic effect.
-
III. Stoichiometric Analysis of the Copper Complex
This experiment allows students to apply quantitative analytical techniques to determine the mass percent of copper in the synthesized this compound. This can be achieved through various methods, including complexometric titration with EDTA or gravimetric analysis. The protocol below details a complexometric titration, which is a common and precise method for determining the concentration of metal ions in solution. [7]
Scientific Principles:
Ethylenediaminetetraacetic acid (EDTA) is a hexadentate ligand that forms very stable, 1:1 stoichiometric complexes with most metal ions, including copper(II). [7]In a complexometric titration, a solution of the copper complex of unknown concentration is titrated with a standardized solution of EDTA. A metal ion indicator, which changes color when it is free versus when it is complexed with the metal ion, is used to determine the endpoint of the titration. At the endpoint, all the copper(II) ions have been complexed by the EDTA, and the indicator changes color.
Experimental Workflow: Stoichiometric Analysis by Titration
Caption: Workflow for the stoichiometric analysis of copper in the complex by EDTA titration.
Detailed Protocol: Complexometric Titration
-
Preparation of Solutions:
-
Standardized EDTA Solution (0.02 M): Prepare a standardized solution of disodium EDTA.
-
Ammonia-Ammonium Chloride Buffer (pH 10): Prepare a buffer solution to maintain the pH of the titration mixture.
-
Murexide Indicator: Prepare a murexide indicator solution.
-
-
Sample Preparation:
-
Accurately weigh, by difference, approximately 0.2 g of the synthesized this compound into a 250 mL Erlenmeyer flask.
-
Dissolve the sample in approximately 50 mL of deionized water.
-
-
Titration Procedure:
-
Add 10 mL of the pH 10 ammonia-ammonium chloride buffer to the flask.
-
Add a small amount of murexide indicator to the solution. The solution should turn a yellow or olive-green color.
-
Titrate the solution with the standardized 0.02 M EDTA solution. The color will transition to a deep blue or purple at the endpoint. [7] * Record the volume of EDTA solution required to reach the endpoint.
-
Repeat the titration with two additional samples for precision.
-
-
Calculations:
-
Calculate the moles of EDTA used in the titration (Moles = Molarity × Volume).
-
Since the stoichiometry of the Cu²⁺-EDTA complex is 1:1, the moles of EDTA are equal to the moles of Cu²⁺ in the sample.
-
Calculate the mass of copper in the sample (Mass = Moles × Molar Mass of Cu).
-
Calculate the mass percent of copper in the synthesized complex (Mass % = (Mass of Cu / Mass of Sample) × 100).
-
Compare the experimental mass percent of copper to the theoretical value calculated from the formula (NH₄)₂[CuCl₄]·2H₂O.
-
Quantitative Data Summary
| Parameter | Symbol | Value | Source |
| Molar Mass of (NH₄)₂[CuCl₄]·2H₂O | M | 277.47 g/mol | |
| Molar Mass of Copper | MCu | 63.55 g/mol | Standard Atomic Weights |
| Theoretical Mass % of Copper | %Cu | 22.90% | Calculated |
| Melting Point | Tm | ~110 °C |
Safety and Hazard Management
A thorough understanding and implementation of safety protocols are paramount for all laboratory work. The following table summarizes the hazards associated with the primary chemicals used in these experiments.
| Chemical | Formula | Hazards | Personal Protective Equipment (PPE) & Handling Precautions |
| Copper(II) Chloride Dihydrate | CuCl₂·2H₂O | Harmful if swallowed, causes skin and serious eye irritation. [5][8][9] | Wear safety goggles, gloves, and a lab coat. Avoid creating dust. Use in a well-ventilated area. [10] |
| Ammonium Chloride | NH₄Cl | Harmful if swallowed, causes serious eye irritation. [11][12][13] | Wear safety goggles, gloves, and a lab coat. Avoid creating dust. [11] |
| Ethanol | C₂H₅OH | Highly flammable liquid and vapor. | Keep away from heat and open flames. Wear safety goggles. |
| Ammonium Hydroxide (for buffer) | NH₄OH | Causes severe skin burns and eye damage. May cause respiratory irritation. | Use only in a fume hood. Wear safety goggles, gloves, and a lab coat. |
Disposal: All copper-containing waste should be collected in a designated hazardous waste container for proper disposal. Do not pour copper solutions down the drain.
References
-
University of Louisiana at Monroe. (n.d.). Lab Session 13, Experiment 12: Copper Analysis by Complexometric Titration. Retrieved from [Link]
-
ChemEd X. (n.d.). Stoichiometry Lab Activity: Copper (I) or Copper (II)?. Retrieved from [Link]
-
Choi, S., & Larrabee, J. A. (1989). Thermochromic tetrachlorocuprate(II): An advanced integrated laboratory experiment. Journal of Chemical Education, 66(9), 774. [Link]
-
Carl Roth. (n.d.). Safety Data Sheet: Ammonium chloride. Retrieved from [Link]
-
Carl Roth. (n.d.). Safety Data Sheet: Copper(II) chloride dihydrate. Retrieved from [Link]
-
YouTube. (2021, May 12). Experiment #7, Thermochromic Compounds. Retrieved from [Link]
-
Aldrich, E. P., et al. (2016). Crystal structure of the thermochromic bis(diethylammonium) tetrachloridocuprate(II) complex. Acta Crystallographica Section E, 72(Pt 5), 656–659. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
East Central IL ACS Undergraduate Research Conference. (2020, November 11). Allyson Imfeld–Inorganic Chemistry Experiment: Formation and Properties of Copper Coordination Complexes. Retrieved from [Link]
-
ChemSupply Australia. (2009, February). Product Name: AMMONIUM COPPER(II) CHLORIDE Dihydrate LR. Retrieved from [Link]
-
Truman State University. (2020, December 31). Synthesis and Characterization of Coordination Compounds. Retrieved from [Link]
-
ChemSupply Australia. (2023, August 1). Safety Data Sheet COPPER (II) CHLORIDE Dihydrate. Retrieved from [Link]
-
American Elements. (n.d.). This compound. Retrieved from [Link]
-
Purdue University. (n.d.). SYNTHESIS AND ANALYSIS OF A COORDINATION COMPOUND OF COPPER. Retrieved from [Link]
-
University of Massachusetts. (n.d.). Chem 112 – Experiment 2 – Simulation – Spectrophotometric Analysis of Copper Background. Retrieved from [Link]
-
eGyanKosh. (n.d.). EXPERIMENT 16 ESTIMATION OF COPPER AND ZINC IN A MIXTURE BY GRAVIMETRY. Retrieved from [Link]
-
YouTube. (2015, October 20). Copper complex ion experiment with varying ligands. Retrieved from [Link]
-
YouTube. (2021, May 12). Experiment #7, Thermochromic Compounds. Retrieved from [Link]
-
Troy University. (n.d.). SYNTHESIS AND ANALYSIS OF A COORDINATION COMPOUND OF COPPER. Retrieved from [Link]
-
ResearchGate. (2020, August 10). Comparation of fundamental analytical methods for quantitative determination of copper(II)ion. Retrieved from [Link]
-
Scribd. (n.d.). A Study of Copper (II) Complexes With Different Ligands. Retrieved from [Link]
-
ULM. (n.d.). Make-Up Experiment Copper Analysis by Complexometric Titration. Retrieved from [Link]
-
ChemSupply Australia. (2009, February). Product Name: AMMONIUM COPPER(II) CHLORIDE Dihydrate LR. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. asianpubs.org [asianpubs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. RU2247073C2 - Method for production of this compound - Google Patents [patents.google.com]
- 6. youtube.com [youtube.com]
- 7. ulm.edu [ulm.edu]
- 8. chem.purdue.edu [chem.purdue.edu]
- 9. atilim.edu.tr [atilim.edu.tr]
- 10. m.youtube.com [m.youtube.com]
- 11. sci-arch.org [sci-arch.org]
- 12. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 13. youtube.com [youtube.com]
Application Note: A Visual and Mechanistic Exploration of Le Chatelier's Principle Using Copper(II) Complexes
Theoretical Framework: The Chemistry of Copper(II) in Aqueous Solution
The vibrant and varied colors of copper(II) solutions provide an excellent medium for exploring chemical principles. In an aqueous environment, the copper(II) ion does not exist as a simple Cu²⁺ ion but is coordinated by water molecules to form the hexaaquacopper(II) complex ion, [Cu(H₂O)₆]²⁺.[1] This complex is responsible for the characteristic pale blue color of copper(II) sulfate or dilute copper(II) chloride solutions.[1][2]
The core of this application lies in the reversible ligand exchange reaction that occurs upon the addition of chloride ions (Cl⁻), typically from a source like concentrated hydrochloric acid (HCl) or sodium chloride (NaCl).[3] The water ligands are displaced by chloride ligands, forming a series of chloroaqua complexes, culminating in the tetrachlorocuprate(II) ion, [CuCl₄]²⁻.[4] This complex ion exhibits a yellow-green to yellow-brown color.[4]
The overall equilibrium can be represented as:
[Cu(H₂O)₆]²⁺ (aq) + 4Cl⁻ (aq) ⇌ [CuCl₄]²⁻ (aq) + 6H₂O (l) (Pale Blue)⠀⠀⠀⠀⠀⠀⠀⠀⠀⠀⠀⠀⠀⠀(Green/Yellow)
This equilibrium is dynamic and its position—and thus the solution's color—is sensitive to external stressors, making it a perfect system for demonstrating Le Chatelier's principle.
Le Chatelier's Principle
Le Chatelier's principle states that if a change of condition (a "stress") is applied to a system in equilibrium, the system will shift in a direction that relieves the stress. In the context of this experiment, we will apply three primary stresses:
-
Change in Reactant/Product Concentration: Adding or removing a chemical species.
-
Change in Solvent Concentration (Dilution): Adding water to shift the equilibrium.
-
Change in Temperature: Heating or cooling the system to observe the effect of enthalpy change.
Experimental Design & Protocols
This section details the step-by-step protocols to prepare the initial equilibrium and then apply various stresses to observe and validate Le Chatelier's principle.
Materials and Reagents
| Reagent | Formula | Concentration | Hazard Notes |
| Copper(II) Sulfate Pentahydrate | CuSO₄·5H₂O | Solid | Harmful if swallowed, skin/eye irritant |
| Hydrochloric Acid | HCl | 12 M (Conc.) | Corrosive, causes severe burns, respiratory irritant |
| Silver Nitrate Solution | AgNO₃ | 0.1 M | Corrosive, causes burns, toxic to aquatic life |
| Ammonia Solution | NH₃ | 6 M | Corrosive, respiratory irritant |
| Deionized Water | H₂O | N/A | N/A |
| Ice | H₂O (s) | N/A | N/A |
Equipment: Test tubes (x5), test tube rack, pipettes or droppers, beakers, hot plate, ice bath.
Workflow Diagram
Caption: Visual summary of equilibrium shifts based on applied stresses.
Advanced Protocols: Self-Validating Systems
To enhance the trustworthiness of the demonstration, additional steps can be taken to selectively remove ions and reverse the shifts.
Protocol 3: Reversing the Chloride Stress
Causality: By adding a reagent that selectively precipitates the chloride ions, we can remove them from the solution, forcing the equilibrium to shift back to the left.
-
Take the yellow-green solution from Protocol 2B (Test Tube #3).
-
Add 0.1 M Silver Nitrate (AgNO₃) solution dropwise.
-
Observation: A white precipitate of Silver Chloride (AgCl) will form, and the solution's color will revert from yellow-green back towards blue.
-
Explanation: The reaction Ag⁺(aq) + Cl⁻(aq) → AgCl(s) effectively removes the Cl⁻ reactant from the equilibrium. According to Le Chatelier's principle, the system will shift to the left to replenish the lost Cl⁻, thereby producing more of the blue [Cu(H₂O)₆]²⁺.
Protocol 4: Exploring Ammonia Ligand Exchange
Causality: Introducing a stronger ligand, ammonia (NH₃), demonstrates that the copper(II) ion can participate in other, more favorable equilibria.
-
Use any of the test tubes from the previous protocols.
-
In a fume hood, add 6 M ammonia solution dropwise.
-
Initial Observation: A pale blue precipitate of copper(II) hydroxide, Cu(OH)₂, will form as ammonia acts as a weak base. [1][5][Cu(H₂O)₆]²⁺(aq) + 2OH⁻(aq) → + 2H₂O(l)
-
Final Observation: Upon adding excess ammonia, the precipitate will dissolve, and the solution will turn a deep, royal blue.
-
Explanation: The excess ammonia molecules act as ligands, displacing both water and hydroxide ligands to form the intensely colored tetraamminediaquacopper(II) complex ion, [Cu(NH₃)₄(H₂O)₂]²⁺. [5]This ligand exchange is highly favorable, effectively pulling the copper ions out of the original chloride equilibrium. + 4NH₃(aq) ⇌ [Cu(NH₃)₄(H₂O)₂]²⁺(aq) + 2OH⁻(aq) + 2H₂O(l) [5]
Safety and Waste Disposal
-
Personal Protective Equipment (PPE): Safety goggles, gloves, and a lab coat are mandatory at all times.
-
Handling Reagents: All operations involving concentrated hydrochloric acid and ammonia must be performed in a certified chemical fume hood to avoid inhalation of corrosive vapors.
-
Waste Disposal: All copper-containing solutions are toxic to aquatic life and must be collected in a designated aqueous heavy metal waste container. Do not pour solutions down the drain. Silver-containing waste should also be collected separately if generated in large quantities.
References
-
Le Châtelier's Principle: common ion effect. digipac.ca. [Link]
-
An equilibrium using copper(II) and ammonia | Class experiment | RSC Education. Royal Society of Chemistry. [Link]
-
Reactions of copper(II) ions in solution. Chemguide. [Link]
-
Substitution in complex ions - ligand exchange. Chemguide. [Link]
-
Transitional Metal Ions in Aqueous Solutions. Chemistry LibreTexts. [Link]
-
LeChatelier's Principle Demo - Copper Complexes. YouTube. [Link]
-
Equilibrium and LeChatelier's Principle. Science Learning Center, University of Kentucky. [Link]
Sources
Synthesis of Copper-Based Coordination Compounds: Application Notes and Protocols for Drug Development
Introduction: The Resurgence of Copper in Medicinal Chemistry
Copper, an essential trace element in human physiology, is gaining significant traction in the field of drug development. Its coordination complexes are emerging as promising alternatives to traditional platinum-based anticancer drugs, offering potentially reduced toxicity and novel mechanisms of action.[1] The therapeutic efficacy of a copper-based coordination compound is intricately linked to the nature of the organic ligands attached to the central copper ion. These ligands modulate the compound's stability, solubility, and, most importantly, its biological activity.[1] This guide provides an in-depth exploration of the synthesis of copper-based coordination compounds, with a focus on Schiff base and thiosemicarbazone ligands, which are particularly relevant to the development of new therapeutics.[2] We will delve into detailed protocols, the rationale behind experimental choices, and the critical techniques for characterization, providing researchers, scientists, and drug development professionals with a comprehensive resource.
Pillar 1: Ligand Design and Selection - The Key to Biological Activity
The journey to a potent copper-based drug begins with the ligand. The ligand's structure dictates the resulting complex's geometry, redox potential, and how it interacts with biological targets like DNA and proteins.[3]
-
Schiff Bases: Formed from the condensation of a primary amine and an aldehyde or ketone, Schiff bases are versatile ligands. The imine (-C=N-) group is crucial for chelation, and the overall structure can be easily tuned to influence properties like lipophilicity, which affects cell membrane permeability.[4]
-
Thiosemicarbazones: These ligands, containing an NNS donor set, have shown significant anticancer and antibacterial activities.[5] The presence of the sulfur atom often enhances the biological activity of the resulting copper complex.[5]
The choice of ligand is paramount and is guided by the desired therapeutic application. For instance, planar aromatic ligands can facilitate intercalation with DNA, a common mechanism of action for anticancer agents.[6]
Pillar 2: Synthetic Methodologies - From Blueprint to Benchtop
The synthesis of copper coordination compounds can be broadly categorized into several approaches. The choice of method depends on the ligand's properties, the desired product, and available equipment.
Method A: Conventional Solution-Phase Synthesis
This is the most common and accessible method, typically involving the reaction of a copper(II) salt with the ligand in a suitable solvent.
-
Copper Salt Selection: Copper(II) acetate, chloride, nitrate, and sulfate are common starting materials. The choice of the counter-ion can influence the final structure and solubility of the complex. For example, using copper(II) chloride might result in a chloride ion being incorporated into the coordination sphere.[7]
-
Solvent Selection: The solvent plays a critical role in dissolving the reactants and facilitating the reaction. Methanol and ethanol are frequently used due to their ability to dissolve a wide range of organic ligands and copper salts.[8] The solvent can also influence the coordination geometry of the final complex.[8]
-
Stoichiometry: The molar ratio of ligand to metal is crucial. A 2:1 ligand-to-metal ratio is common for bidentate ligands, leading to complexes with two ligand molecules per copper ion.[9]
-
Temperature and Reaction Time: Heating is often employed to increase the reaction rate and ensure complete dissolution of the reactants. The reaction time is determined by monitoring the formation of the product, often indicated by a color change or precipitation.
Detailed Protocol 1: Synthesis of a Copper(II)-Schiff Base Complex
This protocol describes the synthesis of a representative copper(II) complex with a Schiff base ligand derived from salicylaldehyde and an amino acid, a class of compounds with potential biological activity.[10]
Materials:
-
Salicylaldehyde
-
L-Isoleucine
-
Copper(II) Acetate Monohydrate
-
Methanol
-
Triethylamine (optional, as a base)
Procedure:
-
Ligand Synthesis:
-
In a 250 mL round-bottom flask, dissolve L-isoleucine (4 mmol) in 100 mL of methanol.
-
Add salicylaldehyde (4 mmol) to the solution.
-
Stir the mixture at 40°C for 2 hours. The formation of the Schiff base ligand is often indicated by a color change.[10]
-
-
Complexation:
-
To the methanolic solution of the ligand, add a solution of copper(II) acetate monohydrate (4 mmol) in 50 mL of methanol dropwise with continuous stirring.
-
Stir the reaction mixture at 40°C for an additional 2 hours. A precipitate of the copper(II) complex should form.[10]
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with cold methanol to remove any unreacted starting materials.
-
Dry the purified complex in a desiccator over silica gel.
-
Method B: Microwave-Assisted Synthesis
This modern approach offers significant advantages over conventional heating, including dramatically reduced reaction times and often improved yields.
-
Microwave Reactor: The use of a dedicated microwave reactor allows for precise control over temperature and pressure, leading to rapid and uniform heating of the reaction mixture.
-
Sealed Vessel: Reactions are carried out in sealed vessels to prevent solvent evaporation and allow for temperatures above the solvent's boiling point to be reached.
Detailed Protocol 2: Rapid Synthesis of a Copper(II) Carboxylate Complex
This protocol outlines the microwave-assisted synthesis of a copper(II) carboxylate, a class of compounds with diverse applications.
Materials:
-
Carboxylic Acid (e.g., Benzoic Acid)
-
Basic Copper(II) Carbonate (CuCO₃·Cu(OH)₂)
-
Ethanol
-
Microwave Synthesis Vial
Procedure:
-
Reactant Preparation:
-
In a microwave synthesis vial, combine the desired carboxylic acid (2 mmol) and basic copper(II) carbonate (1 mmol).
-
Add a suitable solvent, such as ethanol (10 mL).
-
-
Microwave Irradiation:
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100°C) for a short duration (e.g., 5-10 minutes).
-
-
Product Isolation:
-
After the reaction is complete, cool the vial to room temperature.
-
Isolate the product by filtration.
-
Wash the solid with ethanol and dry under vacuum.
-
Pillar 3: Characterization and Validation - Confirming Structure and Purity
Thorough characterization is essential to confirm the successful synthesis of the desired copper coordination compound and to ensure its purity. A combination of spectroscopic and analytical techniques is employed.
Key Characterization Techniques:
| Technique | Information Provided |
| FTIR Spectroscopy | Confirms the coordination of the ligand to the copper ion by observing shifts in the vibrational frequencies of key functional groups (e.g., C=N, C=S). The appearance of new bands in the low-frequency region can be attributed to Cu-N and Cu-O bonds.[8] |
| UV-Vis Spectroscopy | Provides information about the electronic transitions within the complex. The appearance of d-d transition bands, typically in the visible region, is characteristic of copper(II) complexes and gives them their color.[11] Charge transfer bands (LMCT or MLCT) can also be observed.[11] |
| X-ray Crystallography | Provides unambiguous determination of the solid-state molecular structure, including bond lengths, bond angles, and the coordination geometry around the copper center.[7] |
| Elemental Analysis | Determines the percentage composition of C, H, N, and S in the compound, which is compared with the calculated values for the proposed formula. |
| Mass Spectrometry | Confirms the molecular weight of the synthesized complex. |
Interpreting Characterization Data: A Practical Example
For a synthesized copper(II)-Schiff base complex, the following observations would support its successful formation:
-
FTIR: A shift of the imine (C=N) stretching frequency to a lower wavenumber compared to the free ligand, indicating its coordination to the copper ion. The appearance of new bands around 400-500 cm⁻¹ corresponding to Cu-N and Cu-O vibrations.
-
UV-Vis: The appearance of a broad absorption band in the visible region (e.g., 550-800 nm), which is absent in the spectra of the free ligand and the copper salt, is indicative of d-d electronic transitions of the copper(II) center.[11]
Application in Drug Development: Anticancer Activity
Copper coordination compounds have demonstrated significant potential as anticancer agents, often acting through mechanisms distinct from platinum-based drugs.
Mechanisms of Action:
-
DNA Interaction: Many copper complexes can bind to DNA through intercalation, groove binding, or covalent interactions, ultimately inhibiting DNA replication and transcription in cancer cells.[6]
-
Reactive Oxygen Species (ROS) Generation: The redox activity of the copper ion can catalyze the production of ROS within cancer cells.[3] This induces oxidative stress, leading to damage of cellular components and triggering apoptosis (programmed cell death).[3]
-
Enzyme Inhibition: Copper complexes can inhibit the activity of key enzymes involved in cancer cell proliferation and survival, such as topoisomerases and proteasomes.[12]
Structure-Activity Relationships (SAR):
The biological activity of copper complexes is highly dependent on their structure. Key SAR principles include:
-
Ligand Lipophilicity: Increased lipophilicity can enhance the ability of the complex to cross cell membranes and accumulate within cancer cells.
-
Coordination Geometry: The geometry around the copper center (e.g., square planar, square pyramidal) can influence how the complex interacts with biological targets.[7]
-
Nature of Donor Atoms: The type of atoms coordinating to the copper (e.g., N, O, S) affects the stability and redox potential of the complex, which in turn influences its biological activity.
Visualizing the Workflow
General Synthetic Workflow for Copper(II)-Schiff Base Complexes
Caption: Key mechanisms of anticancer action for copper coordination compounds.
Conclusion and Future Perspectives
The synthesis of copper-based coordination compounds represents a vibrant and promising area of research for the development of novel therapeutics. By carefully designing ligands and selecting appropriate synthetic methodologies, researchers can create a diverse array of complexes with potent biological activities. The protocols and principles outlined in this guide provide a solid foundation for scientists and drug development professionals to explore this exciting field. Future research will likely focus on the development of more targeted copper complexes, potentially through conjugation to biomolecules, to enhance their efficacy and reduce off-target effects, paving the way for the next generation of metal-based drugs.
References
- Milovanović, M. R., Stanković, I. M., Živković, J. M., Ninković, D. B., Hall, M. B., et al. (2022). Design, synthesis and characterization of novel Ni(II) and Cu(II) complexes as antivirus drug candidates against SARS-CoV-2 and HIV virus. Journal of Molecular Structure, 1263, 133114.
- Gaál, A., Kascáková, S., Fedoroňko, M., et al. (2020). Copper Complexes as Anticancer Agents Targeting Topoisomerases I and II. International Journal of Molecular Sciences, 21(19), 7337.
- Khan, I. U., Iftikhar, A., Ali, S., et al. (2021). Design of New Schiff-Base Copper(II) Complexes: Synthesis, Crystal Structures, DFT Study, and Binding Potency toward Cytochrome P450 3A4. ACS Omega, 6(21), 13693–13706.
- Nawaz, H., Abbasi, M. W., Hisaindee, S., et al. (2024). Solvent-assisted synthesis and spectroscopic characterization of Cu(II), Ni(II), and Co(II) complexes with schiff base 1,3-Bis(B. Inorganica Chimica Acta, 560, 121853.
- Graczyk, A., Le, K. A., Koliński, M., et al. (2022). Elucidation of Structure–Activity Relationships in Indolobenzazepine-Derived Ligands and Their Copper(II) Complexes: the Role of Key Structural Components and Insight into the Mechanism of Action. Inorganic Chemistry, 61(26), 9996–10012.
- Khan, I. U., Iftikhar, A., Ali, S., et al. (2021). Design of New Schiff-Base Copper(II) Complexes: Synthesis, Crystal Structures, DFT Study, and Binding Potency toward Cytochrome P450 3A4. ACS Omega, 6(21), 13693–13706.
- Santini, C., Pellei, M., Gandin, V., et al. (2014). Copper Complexes as Anticancer Agents. Chemical Reviews, 114(1), 815–862.
-
Doc Brown's Chemistry. (n.d.). UV-Visible Spectroscopy of Transition Metal Complexes. Retrieved from [Link]
-
PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]
- Khan, I. U., Iftikhar, A., Ali, S., et al. (2021). Design of New Schiff-Base Copper(II) Complexes: Synthesis, Crystal Structures, DFT Study, and Binding Potency toward Cytochrome P450 3A4. ACS Omega, 6(21), 13693–13706.
-
ResearchGate. (n.d.). Structures of some copper(II)-based complexes with biological activity. Retrieved from [Link]
- Błaszczak-Świątkiewicz, K., Olszewska, P., & Mikiciuk-Olasik, E. (2021). Influence of Complexation of Thiosemicarbazone Derivatives with Cu (II) Ions on Their Antitumor Activity against Melanoma Cells. Molecules, 26(6), 1695.
- Ramachandran, E., Podder, A., Sivasudha, T., et al. (2017). Copper complexes as prospective anticancer agents: in vitro and in vivo evaluation, selective targeting of cancer cells by DNA damage and S phase arrest. RSC Advances, 7(64), 40334–40350.
- Gaye, M., et al. (1996). Infrared and UV-Vis studies of copper(II) complexes of 3,6-bis((saliclidenamino)ethyl)-sulfanylpyridazine. Spectroscopy Letters, 29(1), 107-118.
- Lee, C.-C., Lin, Y.-H., & Chen, Y.-T. (2023). Efficient Synthesis of a Schiff Base Copper(II) Complex Using a Microfluidic Device. Micromachines, 14(4), 882.
- Al-Hamdani, A. A. S., Al-Khafaji, Y. A., & Shaker, S. A. (2015). Solvent extraction of chromium and copper using Schiff base derived from terephthaldialdehyde and 5-amino-2-methoxy-phenol. Journal of the Association of Arab Universities for Basic and Applied Sciences, 18, 39-46.
- van der Watt, C., Roodt, A., & Venter, G. (2022). Spectroscopic Behaviour of Copper(II) Complexes Containing 2-Hydroxyphenones. Molecules, 27(18), 6005.
- Yang, L., et al. (2014). Structure-activity relationship study of copper(II) complexes with 2-oxo-1,2-dihydroquinoline-3-carbaldehyde (4'-methylbenzoyl) hydrazone. Journal of Inorganic Biochemistry, 134, 88-97.
- Płotka-Wasylka, J., Morrison, C., & Namieśnik, J. (2020). Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. Molecules, 25(21), 5046.
-
University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Crystallization. Retrieved from [Link]
- Al Zoubi, W. (2013). Solvent extraction of metal ions by use of Schiff bases.
-
University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Crystallization. Retrieved from [Link]
- Hager, S., et al. (2021). Liposomal formulations of anticancer copper(ii) thiosemicarbazone complexes. Dalton Transactions, 50(40), 14227-14237.
- Marzano, C., et al. (2009). Copper Complexes as Anticancer Agents. Current Medicinal Chemistry, 16(10), 1184-1209.
- Szychlinska, M. A., et al. (2019). Synthesis, Structure and Cytotoxic Properties of Copper(II) Complexes of 2-Iminocoumarins Bearing a 1,3,5-Triazine or Benzoxazole/Benzothiazole Moiety. Molecules, 24(21), 3840.
- van der Watt, C., Roodt, A., & Venter, G. (2022). Spectroscopic Behaviour of Copper(II) Complexes Containing 2-Hydroxyphenones. Molecules, 27(18), 6005.
- Mendes, F., et al. (2023). Copper(I)-Thiosemicarbazone Complexes with Dual Anticancer and Antiparasitic Activity. ChemMedChem, 18(14), e202300074.
-
Organic Chemistry Tutor. (2020, July 1). Recrystallization [Video]. YouTube. [Link]
-
Chemistry For Everyone. (2025, August 1). How To Interpret An FTIR Spectrum? [Video]. YouTube. [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Influence of Complexation of Thiosemicarbazone Derivatives with Cu (II) Ions on Their Antitumor Activity against Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure-activity relationship study of copper(II) complexes with 2-oxo-1,2-dihydroquinoline-3-carbaldehyde (4'-methylbenzoyl) hydrazone: synthesis, structures, DNA and protein interaction studies, antioxidative and cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemijournal.com [chemijournal.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. scholar.ufs.ac.za [scholar.ufs.ac.za]
- 12. Copper Complexes as Anticancer Agents Targeting Topoisomerases I and II - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Mechanochemical Synthesis of Tetrachlorocuprate(II) Complexes
Abstract
This document provides a comprehensive guide for the synthesis of tetrachlorocuprate(II) ([CuCl₄]²⁻) complexes using mechanochemical methods. Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a sustainable, efficient, and often solvent-free alternative to traditional solution-based syntheses.[1][2] This guide details protocols for both neat grinding (NG) and liquid-assisted grinding (LAG), explains the underlying principles, and provides methods for product characterization and validation. The target audience includes researchers in inorganic chemistry, materials science, and drug development who are exploring green chemistry techniques for the synthesis of coordination complexes.
Introduction: The Case for Mechanochemistry
Tetrachlorocuprate(II) complexes are fascinating compounds known for their interesting magnetic properties and thermochromism—a reversible color change with temperature.[3][4] This color change, typically from green to yellow upon heating, corresponds to a shift in the coordination geometry of the [CuCl₄]²⁻ anion from a distorted square-planar to a distorted tetrahedral arrangement.[3][5] These properties are highly dependent on the nature of the counter-cation, making them attractive targets for crystal engineering and functional materials design.
Traditionally, these complexes are synthesized from solutions, which can require significant volumes of solvents and lengthy reaction times. Mechanochemical synthesis, typically performed in a ball mill, provides a compelling alternative.[2] By grinding solid reactants together, we can overcome activation barriers and induce reactions in the solid state, drastically reducing or eliminating the need for solvents.[6] This aligns with the principles of green chemistry, minimizing waste and energy consumption.[7]
Key Advantages of Mechanochemical Synthesis:
-
Sustainability: Reduces or eliminates the use of bulk solvents.[6]
-
Efficiency: Reactions are often much faster than solution-phase counterparts.[8]
-
Novelty: Can sometimes produce phases or polymorphs that are inaccessible from solution.[9]
-
Simplicity: Often involves a simple one-pot procedure with easy product isolation.[10]
This guide will focus on the synthesis of (R)₂[CuCl₄] complexes, where 'R' is an organic ammonium cation, by reacting copper(II) chloride with the corresponding organic ammonium chloride salt.
Experimental Design & Rationale
The core of the synthesis is the reaction between two moles of an organic ammonium chloride (R-NH₃⁺Cl⁻) and one mole of copper(II) chloride (CuCl₂), often used in its hydrated form (CuCl₂·2H₂O).
Overall Reaction: 2 R-Cl + CuCl₂·2H₂O → (R)₂[CuCl₄] + 2 H₂O
The mechanical energy supplied by the ball mill facilitates the intimate mixing of reactants at the molecular level, breaking down the crystal lattices and allowing the formation of the new tetrachlorocuprate(II) complex.
Neat Grinding (NG) vs. Liquid-Assisted Grinding (LAG)
Two primary mechanochemical techniques are applicable here:
-
Neat Grinding (NG): Involves milling the solid reactants together without any added liquid.[6] This is the most solvent-free approach. However, reactions can sometimes be slow or incomplete.[11]
-
Liquid-Assisted Grinding (LAG): A small, catalytic amount of liquid is added to the grinding mixture.[6][7][12] The liquid phase can act as a lubricant, increasing molecular mobility and accelerating the reaction kinetics, often leading to a more crystalline product.[7][12] It is a powerful tool for screening and producing new solid forms.[12]
Causality: The choice between NG and LAG depends on the specific reactants. For reactants that are less reactive, LAG can be crucial for achieving complete conversion.[11] The liquid additive can help dissolve a minute amount of the reactants, creating localized solution-like environments that speed up ion exchange and product formation.[7]
Materials and Equipment
Reagents
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Organic ammonium chloride salt of choice (e.g., diethylammonium chloride, tetramethylammonium chloride, piperazinium dichloride)
-
Ethanol or Methanol (for LAG, if required)
Equipment
-
Mixer mill (e.g., Spex SamplePrep 8000M, Retsch MM 400)
-
Grinding jars (stainless steel, tungsten carbide, or zirconia)
-
Grinding balls (stainless steel, tungsten carbide, or zirconia, typically 5-10 mm diameter)
-
Spatula
-
Analytical balance
-
Powder X-ray Diffractometer (PXRD)
-
UV-Vis Spectrometer with a diffuse reflectance accessory
-
FTIR Spectrometer
Detailed Synthesis Protocols
Safety Note: Always handle chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Neat Grinding (NG) Synthesis of Bis(diethylammonium) Tetrachlorocuprate(II)
This protocol is based on the general principles of mechanochemical addition reactions.
-
Reactant Preparation:
-
Place a 10 mL stainless steel grinding jar and two 7 mm stainless steel grinding balls on an analytical balance and tare.
-
Weigh 1.00 mmol of copper(II) chloride dihydrate (CuCl₂·2H₂O, ~0.170 g).
-
Add 2.00 mmol of diethylammonium chloride ((C₂H₅)₂NH₂Cl, ~0.220 g). This 1:2 stoichiometric ratio is critical for the formation of the desired [CuCl₄]²⁻ anion.[13]
-
-
Milling:
-
Securely close the grinding jar and place it in the mixer mill.
-
Mill the mixture at a frequency of 25-30 Hz for 60 minutes. The milling frequency is a balance; it must be high enough to provide sufficient energy for the reaction but not so high as to cause excessive heating that might lead to thermal degradation.
-
Rationale: During milling, a distinct color change should be observed. The initial pale blue/green mixture of reactants will transform into a vibrant bright green powder, indicating the formation of the tetrachlorocuprate(II) complex.[4]
-
-
Product Isolation:
-
Carefully open the jar in a fume hood.
-
Scrape the bright green solid product from the walls of the jar and the grinding balls using a spatula.
-
The product is typically pure enough for characterization without further purification. Store in a desiccator to prevent hydration.
-
Protocol 2: Liquid-Assisted Grinding (LAG) Synthesis
This protocol is particularly useful if the NG reaction is sluggish or results in an amorphous product.
-
Reactant Preparation:
-
Follow Step 1 from the NG protocol, weighing the solid reactants into the grinding jar.
-
-
Liquid Addition:
-
Add a minimal amount of a suitable liquid. Typically, 10-20 µL of ethanol or methanol is sufficient. The liquid-to-solid ratio (η) should be kept low (η ≈ 0.1 µL/mg).
-
Rationale: The choice of liquid can influence the final crystalline phase (polymorph).[11] Ethanol is a common choice as it facilitates ion mobility without excessively solvating the product.
-
-
Milling:
-
Mill the mixture at 25-30 Hz for 30-45 minutes. LAG reactions are often significantly faster than their neat counterparts.
-
-
Product Isolation and Drying:
-
Open the jar and visually inspect the product. It may appear as a paste.
-
Leave the jar open in the fume hood for a short period (10-15 minutes) to allow the catalytic amount of solvent to evaporate, yielding a dry, free-flowing powder.
-
Collect and store the product as described in the NG protocol.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the mechanochemical synthesis and characterization of tetrachlorocuprate(II) complexes.
Caption: General workflow for NG and LAG synthesis pathways.
Characterization and Data Interpretation
Validation of the synthesis is crucial. The following techniques provide a self-validating system for the protocol.
Powder X-Ray Diffraction (PXRD)
-
Purpose: To confirm the formation of a new crystalline phase and verify its purity.
-
Procedure: A small amount of the powdered product is analyzed.
-
Interpretation: The diffraction pattern of the product should be distinct from the patterns of the starting materials (CuCl₂·2H₂O and the organic chloride). The absence of reactant peaks indicates a complete reaction. Comparing the product pattern to known patterns from crystallographic databases (if available) can confirm the identity of the complex.
UV-Visible Spectroscopy
-
Purpose: To probe the coordination geometry of the Cu(II) center.
-
Procedure: Solid-state diffuse reflectance spectra are typically collected.
-
Interpretation: The color of tetrachlorocuprate(II) complexes is due to d-d electronic transitions.
-
Green complexes (distorted square-planar geometry) typically show a broad absorption band around 700-900 nm.[14][15]
-
Yellow complexes (distorted tetrahedral geometry) exhibit characteristic absorption bands at higher energy, often with multiple peaks below 500 nm.[14][15] The spectrum provides direct evidence of the local coordination environment around the copper ion.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Purpose: To confirm the presence of the organic cation and the absence of water.
-
Procedure: The sample is typically analyzed as a KBr pellet or using an ATR accessory.
-
Interpretation: The spectrum should show characteristic C-H and N-H stretching and bending vibrations from the organic cation. A key diagnostic feature is the disappearance of the broad O-H stretching band from the CuCl₂·2H₂O starting material (around 3400 cm⁻¹), confirming the formation of the anhydrous [CuCl₄]²⁻ complex.
Data Summary
The following table summarizes typical experimental parameters and expected outcomes for the mechanochemical synthesis of a representative tetrachlorocuprate(II) complex.
| Parameter | Neat Grinding (NG) | Liquid-Assisted Grinding (LAG) | Rationale / Expected Outcome |
| Reactants | CuCl₂·2H₂O + 2 (Et₂NH₂)Cl | CuCl₂·2H₂O + 2 (Et₂NH₂)Cl | Stoichiometric mixture for [CuCl₄]²⁻ formation. |
| Milling Frequency | 30 Hz | 30 Hz | Provides sufficient energy for reaction activation. |
| Milling Time | 60 min | 30 min | LAG accelerates reaction kinetics.[16] |
| Liquid Additive | None | ~10 µL Ethanol | Acts as a catalyst to enhance molecular mobility.[7] |
| Initial Color | Pale blue-green | Pale blue-green | Physical mixture of reactants. |
| Final Color | Bright Green | Bright Green | Indicates formation of the [CuCl₄]²⁻ chromophore.[4] |
| PXRD Result | Crystalline; no reactant peaks | Highly crystalline; no reactant peaks | Confirms complete conversion to a new phase. |
| UV-Vis λₘₐₓ | ~750-850 nm | ~750-850 nm | Consistent with distorted square-planar CuCl₄²⁻ geometry. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction (PXRD shows starting materials) | Insufficient milling time or energy. | Increase milling time in 15-minute increments. If ineffective, switch to the LAG protocol. |
| Product is an amorphous solid or oily paste | Reactants may have low melting points or form a eutectic mixture. The LAG liquid may be solvating the product. | Try the NG protocol if LAG was used. If NG was used, try LAG with a less polar liquid (e.g., hexane) or a polymer-assisted grinding (POLAG) approach.[17] |
| Product color is pale or inconsistent | Incomplete reaction or presence of impurities/hydrates. | Ensure reactants are pure and dry (except for the hydrated copper salt). Confirm stoichiometry. Use LAG to promote full conversion. |
| Product reverts to starting materials upon storage | The mechanochemically formed product may be a metastable phase. | Store the product under anhydrous conditions in a desiccator. Characterize immediately after synthesis. |
References
-
Choi, S., & Larrabee, J. A. (1989). Thermochromic tetrachlorocuprate(II): An advanced integrated laboratory experiment. Journal of Chemical Education, 66(9), 774. [Link]
-
Gustavus Adolphus College. (2004). Copper(II) Complex Synthesis & Spectral Analysis. Studylib. [Link]
-
Li, J., et al. (2020). A stoichiometric ratio-controlled transformation of copper(II) anions from [CuCl4]2− and [CuCl4(H2O)]2− ions through transmetalation and liquid-assisted grinding. CrystEngComm, 22(28), 4786-4790. [Link]
-
Tan, D., et al. (2015). Cocrystal Formation through Mechanochemistry: From Neat and Liquid-Assisted Grinding to Polymer-Assisted Grinding. Angewandte Chemie International Edition, 54(25), 7371-7375. [Link]
-
Henderson, K. W., et al. (2019). Halide metathesis in overdrive: mechanochemical synthesis of a heterometallic group 1 allyl complex. Beilstein Journal of Organic Chemistry, 15, 1856–1862. [Link]
-
Mihailova, A., et al. (2014). Tetranuclear Copper(II) Complexes with Macrocyclic and Open-Chain Disiloxane Ligands as Catalyst Precursors for Hydrocarboxylation of Alkanes. European Journal of Inorganic Chemistry, 2014(28), 4849-4858. [Link]
-
Winter, A., et al. (2012). Tetrachloridocuprates(II)—Synthesis and Electron Paramagnetic Resonance (EPR) Spectroscopy. International Journal of Molecular Sciences, 13(7), 8430-8452. [Link]
-
Di Nicola, C., & Puccetti, F. (2021). Liquid‐Assisted Grinding Mechanochemistry in the Synthesis of Pharmaceuticals. ChemistrySelect, 6(7), 1549-1563. [Link]
-
Kim, J., et al. (2018). Liquid-Assisted Grinding to Prepare a Cocrystal of Adefovir Dipivoxil Thermodynamically Less Stable than Its Neat Phase. Pharmaceutics, 10(4), 209. [Link]
-
Harris, C. M., & Harrison, S. E. (2003). Thermochromism and structure of piperazinium tetrachlorocuprate(II) complexes. Inorganica Chimica Acta, 345, 13-18. [Link]
-
De, A., et al. (2019). Mechanochemical synthesis of inorganic halide perovskites: evolution of phase-purity, morphology, and photoluminescence. Journal of Materials Chemistry C, 7(28), 8569-8577. [Link]
-
Abdullahi, I. N., et al. (2022). Mechanochemical Synthesis, Characterization, And Antimicrobial Studies of Metal Complexes of Transition Metals with Benzimidazole. Iconic Research and Engineering Journals, 5(8). [Link]
-
Šepelák, V., et al. (2013). Mechanochemical Reactions and Syntheses of Oxides. Chemical Society Reviews, 42(18), 7507-7520. [Link]
-
Bolla, G., & Nangia, A. (2016). Mechanochemistry: A Green Approach in the Preparation of Pharmaceutical Cocrystals. Crystals, 6(8), 98. [Link]
-
Fikes, J. D., & Franz, K. J. (2007). Chemical Characteristics of the Products of the Complexation Reaction Between Copper(II) and a Tetra-aza Macrocycle in the Presence of Chloride Ions. Inorganica Chimica Acta, 360(6), 2046-2052. [Link]
-
Harris, C. M., & Harrison, S. E. (2003). Thermochromism and Structure of Piperazinium Tetrachlorocuprate(II) Complexes. Inorganic Chemistry, 42(18), 5644-5649. [Link]
-
Huminiecki, L., et al. (2021). Synthesis and Structure of Novel Copper(II) Complexes with N,O- or N,N-Donors as Radical Scavengers and a Functional Model of the Active Sites in Metalloenzymes. Molecules, 26(11), 3236. [Link]
-
The Action Lab. (2024). MechanoChemistry: The Science Behind Breaking and Rebuilding Molecules. YouTube. [Link]
-
Howard, J. L., et al. (2021). Recent advances in liquid assisted grinding chemistry. Green Chemistry, 23(17), 6145-6158. [Link]
-
Harlow, R. L., et al. (1974). THE CONFIGURATION OF THE TETRACHLOROCUPRATE(II) ION. Inorganic Chemistry, 13(9), 2106-2111. [Link]
-
Harris, C. M., & Harrison, S. E. (2003). Thermochromism and Structure of Piperazinium Tetrachlorocuprate(II) Complexes. Inorganic Chemistry, 42(18), 5644-5649. [Link]
-
Schüth, F., & Rinaldi, R. (2013). Mechanochemistry in Catalysis. Max-Planck-Institut für Kohlenforschung. [Link]
-
Sciencemadness Wiki. (2022). Tetrachlorocuprate. [Link]
-
Cruz-Cabeza, A. J., et al. (2021). Screening and Preparation of Cocrystals: A Comparative Study of Mechanochemistry vs Slurry Methods. Crystal Growth & Design, 21(7), 4147-4156. [Link]
-
University of Cambridge. (2014). Liquid Assisted Grinding. REF Impact Case Studies. [Link]
-
Choi, S., & Larrabee, J. A. (1989). Thermochromic tetrachlorocuprate(II): An advanced integrated laboratory experiment. Semantic Scholar. [Link]
-
Tan, D., et al. (2013). One-pot two-step mechanochemical synthesis: ligand and complex preparation without isolating intermediates. Green Chemistry, 15(5), 1243-1247. [Link]
-
Karki, S., et al. (2007). Screening for Pharmaceutical Cocrystal Hydrates via Neat and Liquid-Assisted Grinding. Molecular Pharmaceutics, 4(3), 347-354. [Link]
-
Tan, D., et al. (2015). COMMUNICATION Cocrystal Formation via Mechanochemistry: from Neat and Liquid-Assisted Grinding to Polymer-Assisted Grinding. Angewandte Chemie, 127(25), 7479-7483. [Link]
Sources
- 1. irejournals.com [irejournals.com]
- 2. m.youtube.com [m.youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Tetrachloridocuprates(II)—Synthesis and Electron Paramagnetic Resonance (EPR) Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Mechanochemistry: A Green Approach in the Preparation of Pharmaceutical Cocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. doras.dcu.ie [doras.dcu.ie]
- 8. Mechanochemical synthesis of inorganic halide perovskites: evolution of phase-purity, morphology, and photoluminescence - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. One-pot two-step mechanochemical synthesis: ligand and complex preparation without isolating intermediates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. REF Case study search [impact.ref.ac.uk]
- 13. studylib.net [studylib.net]
- 14. UQ eSpace [espace.library.uq.edu.au]
- 15. Thermochromism and Structure of Piperazinium Tetrachlorocuprate(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. arts.units.it [arts.units.it]
Application Notes & Protocols: Industrial Production of Ammonium Tetrachlorocuprate(II) Dihydrate from Waste Streams
Preamble: From Industrial Byproduct to Valuable Resource
In the pursuit of a circular economy, the valorization of industrial waste streams presents a significant opportunity for sustainable chemical manufacturing. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the industrial-scale production of ammonium tetrachlorocuprate(II) dihydrate, (NH₄)₂CuCl₄·2H₂O, from copper-laden waste streams. A prime example of such a waste stream is the spent etching solution from the manufacturing of printed circuit boards (PCBs).[1] This process not only mitigates the environmental impact of hazardous waste but also offers a cost-effective route to a valuable chemical reagent.[1]
This compound is a versatile coordination compound with applications in various fields. It serves as a catalyst in organic synthesis, a precursor for copper-based nanomaterials, and a reagent in analytical chemistry.[2][3] This guide is structured to provide a deep understanding of the underlying chemical principles, detailed operational protocols, and the necessary process controls to ensure the production of a high-purity, consistent product.
Foundational Chemistry and Process Overview
The synthesis of this compound from spent copper etching solutions is a crystallization process driven by the adjustment of pH and temperature.[1] These waste streams are typically acidic and contain copper(II) chloride, hydrochloric acid, and ammonium chloride. The fundamental reaction involves the complexation of the copper(II) ion with four chloride ions to form the tetrachlorocuprate(II) anion, [CuCl₄]²⁻.[2] The addition of a source of ammonium ions, which are often already present in the waste stream, leads to the crystallization of the desired product upon cooling.
The overall process can be visualized as a multi-stage operation, beginning with the characterization and pre-treatment of the waste stream, followed by the controlled crystallization of the product, and concluding with purification and drying.
Figure 1: Overall workflow for the industrial production of this compound from waste streams.
Detailed Protocols and Methodologies
Raw Material (Waste Stream) Analysis and Pre-treatment
Rationale: The composition of industrial waste streams can be variable. A thorough analysis is crucial for determining the necessary adjustments to achieve the optimal conditions for crystallization. Pre-treatment is essential to remove any suspended solids that could interfere with the crystallization process or contaminate the final product.
Protocol:
-
Sampling: Obtain a representative sample of the spent etching solution.
-
Analysis:
-
Determine the concentration of copper(II) ions using Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES) or Atomic Absorption Spectroscopy (AAS).
-
Measure the pH of the solution using a calibrated pH meter.
-
Determine the concentration of ammonium and chloride ions using ion chromatography.
-
-
Filtration: Pass the bulk waste solution through a filter press or a similar industrial filtration system to remove any particulate matter.
Synthesis and Crystallization
Rationale: The key to obtaining a high yield of pure this compound is the precise control of pH and temperature to achieve a supersaturated solution, followed by controlled cooling to promote crystal growth over nucleation. A pH range of 0.0 to 5.0 is optimal for the formation of the tetrachlorocuprate complex and subsequent crystallization.[1] The crystallization temperature is maintained between -5 to 30 °C to maximize the yield, as the solubility of the salt decreases with temperature.[1]
Equipment:
-
Jacketed glass-lined or corrosion-resistant reactor with agitation.
-
Cooling crystallizer with a programmable temperature controller.
Protocol:
-
Charging the Reactor: Transfer the pre-treated waste stream to the jacketed reactor.
-
pH Adjustment:
-
If the initial pH is below 0.0, slowly add a 15-30% aqueous ammonia solution while monitoring the pH.
-
If the initial pH is above 5.0, carefully add 15-40% hydrochloric acid.
-
Maintain the temperature of the solution below 30°C during pH adjustment to prevent excessive heat generation.
-
-
Dissolution and Homogenization: Agitate the solution until all components are fully dissolved and the solution is homogeneous.
-
Transfer to Crystallizer: Pump the conditioned solution to the cooling crystallizer.
-
Controlled Cooling:
-
Program the crystallizer to cool the solution from the initial temperature to a final temperature between 0 and 10°C over a period of 4-6 hours. A slow cooling rate is crucial for the growth of larger, more uniform crystals.
-
Maintain gentle agitation throughout the cooling process to keep the forming crystals in suspension.
-
-
Digestion: Once the final temperature is reached, hold the slurry at this temperature with continued agitation for 1-2 hours to allow for further crystal growth and to improve the crystal size distribution.
Product Isolation, Washing, and Drying
Rationale: The crystallized product must be efficiently separated from the mother liquor, which contains impurities. Washing with a suitable solvent removes residual mother liquor from the crystal surfaces. Drying under vacuum at a moderate temperature prevents the decomposition of the dihydrate form.
Equipment:
-
Nutsche filter-dryer or a combination of a filter press and a vacuum dryer.
-
Solvent for washing (e.g., cold, dilute hydrochloric acid or ethanol).
Protocol:
-
Filtration: Transfer the crystal slurry from the crystallizer to the Nutsche filter. Apply vacuum to remove the mother liquor.
-
Washing:
-
Wash the filter cake with a small volume of cold, dilute hydrochloric acid (pH ~2) to remove any remaining mother liquor without dissolving a significant amount of the product.
-
A subsequent wash with a water-miscible organic solvent like ethanol can aid in the removal of water and accelerate the drying process.
-
-
Drying:
-
Dry the washed crystals under vacuum (20-30 inHg) at a temperature of 40-50°C until a constant weight is achieved. The dihydrate loses its water of crystallization at temperatures above 110°C, so it is critical to maintain a lower drying temperature.[4]
-
Process Control and Quality Assurance
Rationale: Consistent product quality is paramount. Implementing Process Analytical Technology (PAT) and robust quality control measures ensures that the final product meets the required specifications.
In-Process Controls
Table 1: Key Process Parameters and Control Points
| Parameter | Stage | Control Method | Target Range |
| pH | Synthesis | In-line pH probe | 0.0 - 5.0[1] |
| Temperature | Crystallization | Programmable temperature controller | -5 to 30 °C[1] |
| Cooling Rate | Crystallization | Programmable temperature controller | 2-5 °C/hour |
| Agitation Speed | Synthesis & Crystallization | Variable frequency drive on agitator | To be determined based on vessel geometry |
| Crystal Size | Crystallization | In-line particle size analyzer (e.g., FBRM) | To be defined by product specification |
Final Product Quality Control
Table 2: Specifications for this compound
| Parameter | Method | Specification |
| Appearance | Visual | Blue to bluish-green crystalline solid[4] |
| Purity (Assay) | Titration or ICP-AES | ≥ 98% |
| Melting Point | Melting point apparatus | Decomposes at ~110°C[4] |
| Moisture Content | Karl Fischer titration | Corresponds to dihydrate form |
| Insoluble Matter | Gravimetric analysis | ≤ 0.01% |
Safety Considerations
Rationale: The process involves the handling of corrosive and potentially toxic materials. Adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat or chemical-resistant apron.
-
Ventilation: All operations should be conducted in a well-ventilated area, preferably within a fume hood for laboratory-scale work.
-
Handling of Acids and Bases: Exercise extreme caution when handling concentrated hydrochloric acid and ammonia solutions. Always add acid or base slowly to the solution with adequate mixing to dissipate heat.
-
Waste Disposal: The mother liquor and any waste solvents should be collected and disposed of in accordance with local environmental regulations.
Techno-economic Viability
The primary economic advantage of this process is the utilization of a waste stream as the primary raw material, significantly reducing the cost of copper(II) chloride.[1] The major operational costs are associated with the consumption of acid/base for pH adjustment, energy for heating and cooling, and labor. A preliminary economic analysis suggests a favorable return on investment, particularly for facilities that already have infrastructure for handling chemical waste.
Conclusion
The industrial production of this compound from waste streams represents a compelling example of green chemistry and a circular economy in action. By implementing the detailed protocols and process controls outlined in this guide, it is possible to produce a high-purity chemical reagent in a cost-effective and environmentally responsible manner. The key to success lies in the careful characterization of the waste stream and the precise control of the crystallization process.
References
- Method for production of this compound. RU2247073C2.
-
This compound | Cl4CuH12N2O2 | CID 16210985 - PubChem. Available from: [Link]
-
Product Name: AMMONIUM COPPER(II) CHLORIDE Dihydrate LR - ChemSupply Australia. Available from: [Link]
-
This compound | AMERICAN ELEMENTS ®. Available from: [Link]
-
Industrial crystallization in practice From process to product - Assets - Cambridge University Press. Available from: [Link]
-
Inorganic Acid Standard Operating Procedure. Available from: [Link]
-
SYNTHESIS AND CHARACTERIZATION OF COORDINATION COMPOUNDS OF TRANSITION METALS BASED ON 5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE | Inorganic Chemistry | ChemRxiv | Cambridge Open Engage. Available from: [Link]
-
(PDF) Techno-Economic Analysis of Electrochemical Recovery of Metals from Waste Printed Circuit Boards (PCBs) - ResearchGate. Available from: [Link]
-
Pilot Plant Study to Utilize Waste Brine Generated by Salt Industries - Set Publisher. Available from: [Link]
-
(PDF) Comparison of Analytical Techniques in the Characterization of Complex Compounds. Available from: [Link]
-
Ammonium Chloride Hazards: How to Ensure Safety Handling the Chemical – Freechemistryonline Blog. Available from: [Link]
- US4879042A - Method of crystallizing salts from aqueous solutions - Google Patents.
-
Crystallization process guide | industrial use - ANDRITZ GROUP. Available from: [Link]
-
Copper and compounds - DCCEEW. Available from: [Link]
-
Standard Operating Procedure Corrosives (Organic and Inorganic) - UNM Chemistry. Available from: [Link]
-
The Value of Copper Recovery in Wastewater Treatment - ElectraMet. Available from: [Link]
-
Handbook Of Industrial Crystallization - KIET. Available from: [Link]
-
Precipitation and Crystallization Used in the Production of Metal Salts for Li-Ion Battery Materials: A Review - MDPI. Available from: [Link]
-
Synthesis Characterization and Biological Activities of Coordination Compounds of 4-Hydroxy-3-nitro-2H-chromen-2-one and Its Aminoethanoic Acid and Pyrrolidine-2-carboxylic Acid Mixed Ligand Complexes - PubMed Central. Available from: [Link]
-
STANDARD OPERATING PROCEDURES. Available from: [Link]
-
This compound - SYNTHETIKA. Available from: [Link]
-
Selection and Design of Industrial Crystallizers (Chapter 7). Available from: [Link]
-
Process Analytical Technology (PAT) - Enhance Quality and Efficiency - Mettler Toledo. Available from: [Link]
-
Resources: Standards & Properties - Copper & Copper Alloy Microstructures. Available from: [Link]
-
Techno-economic analysis and life cycle assessment of mixed plastic waste gasification for production of methanol and hydrogen - Green Chemistry (RSC Publishing). Available from: [Link]
-
Effluent Treatment Plant Process Flow Diagram | Complete ETP Working Process Explained - YouTube. Available from: [Link]
-
Guideline on the specification limits for residues of metal catalysts - European Medicines Agency (EMA). Available from: [Link]
Sources
Introduction to Ammonium Copper(II) Chloride as an Analytical Reagent
An In-Depth Guide to the Analytical Reagent Applications of Ammonium Copper(II) Chloride
Prepared by a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the analytical applications of ammonium copper(II) chloride. This document moves beyond simple procedural lists to explain the underlying chemical principles, ensuring that protocols are not just followed, but understood. Each application is presented as a self-validating system, grounded in established chemical theory and supported by authoritative references.
Ammonium copper(II) chloride, known systematically as ammonium tetrachlorocuprate(II) with the formula (NH₄)₂CuCl₄, is a double salt of ammonium chloride and copper(II) chloride. It typically crystallizes as a blue-green dihydrate, (NH₄)₂CuCl₄·2H₂O. Its utility in the analytical laboratory stems from the distinct chemical properties of its constituent ions: the copper(II) cation (Cu²⁺) and the ammonium cation (NH₄⁺).
The Cu²⁺ ion is a versatile redox-active species and a Lewis acid, readily forming coordination complexes with various ligands. This property is the foundation of its use in colorimetric tests and as a catalyst. The NH₄⁺ ion serves as a weak acid and a source of ammonia for complexation reactions, which is pivotal for several qualitative tests. This guide explores its primary applications in metallurgical analysis, qualitative ion detection, chromatography, and as a model reagent for redox-based assays.
Table 1: Physicochemical Properties of Ammonium Copper(II) Chloride Dihydrate
| Property | Value | Reference(s) |
| Chemical Formula | (NH₄)₂CuCl₄·2H₂O | [1] |
| Molecular Weight | 277.46 g/mol | [1] |
| Appearance | Blue to bluish-green tetragonal crystals | [1] |
| CAS Number | 10060-13-6 | [1] |
| Density | 1.993 g/mL | [2] |
| Melting Point | Decomposes around 110°C | [2] |
| Solubility | Soluble in water, acids, and alcohol | [2] |
Application in Metallurgical Analysis: Microstructural Etching
A primary application of copper chloride-based reagents is in metallography, the study of the microscopic structure of metals. While modern instrumental methods are common for quantitative analysis, chemical etching remains an indispensable technique for visualizing the microstructure of steel, including grain boundaries, phases, and physical deformations.
Causality of Experimental Choices: The Etching Mechanism
Ammonium copper(II) chloride, often in an acidic solution, serves as a potent etchant for carbon steels. The process is governed by a galvanic displacement reaction. Iron is more electrochemically active than copper, leading to the preferential dissolution of the iron matrix and the deposition of a thin, non-adherent layer of copper.
Reaction: Fe(s) + Cu²⁺(aq) → Fe²⁺(aq) + Cu(s)
This process occurs at different rates depending on the localized chemical and physical properties of the steel. Grain boundaries, areas of high strain (like stamped serial numbers), and regions with elemental segregation (such as phosphorus) are more reactive and are attacked more rapidly by the etchant.[3] This differential etching creates topographical differences on the polished surface, which become visible under a microscope. The addition of ammonium chloride to the cupric chloride solution significantly accelerates this process, providing a much higher etch rate than cupric chloride alone.[1] Reagents like Fry's Reagent are specifically designed based on this principle to reveal strain lines in iron and steel.[3][4]
Caption: Workflow for Metallographic Etching of Carbon Steel.
Protocol: Microstructural Analysis of Carbon Steel
This protocol describes the preparation and use of a copper chloride-based etchant to reveal the microstructure of a low-carbon steel sample.
Materials:
-
Ammonium copper(II) chloride dihydrate ((NH₄)₂CuCl₄·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (95%)
-
Distilled water
-
Carbon steel sample, polished to a mirror finish
-
Beakers, graduated cylinders
-
Cotton swabs
-
Safety equipment: fume hood, acid-resistant gloves, safety goggles
Procedure:
-
Reagent Preparation (Modified Fry's Reagent): In a fume hood, prepare the etchant by dissolving 10 g of ammonium copper(II) chloride in 50 mL of distilled water. Carefully add 20 mL of concentrated HCl. Dilute the solution to 100 mL with 95% ethanol. Mix thoroughly.
-
Sample Preparation: Ensure the steel sample has been sequentially ground and polished to at least a 600-grit or finer mirror finish. The surface must be free of scratches and deformations from preparation. Degrease the surface by washing with ethanol and dry completely.
-
Etching: Perform this step in a well-ventilated fume hood. Apply the etchant to the polished surface using a cotton swab. Swab gently and continuously for 15-45 seconds. The optimal time will vary depending on the steel composition and may require optimization.
-
Rinsing and Drying: Immediately rinse the etched surface with running water, followed by a rinse with ethanol to displace the water. Dry the surface quickly using a stream of compressed air.
-
Analysis: Examine the dried surface under a metallurgical microscope. The grain boundaries and other microstructural features will appear as dark lines against a lighter matrix.
Self-Validation: The success of the etch is confirmed by the clear visualization of the steel's microstructure under magnification. If the surface is uniformly dark or remains reflective, the etching time or reagent concentration may need adjustment.
Application in Qualitative Inorganic Analysis
Ammonium copper(II) chloride is an ideal compound for demonstrating the principles of qualitative ion analysis, as simple, reliable tests exist for both its cation (Cu²⁺) and its anion-forming component (NH₄⁺).
Confirmatory Test for Copper(II) Ions
The presence of aqueous copper(II) ions is confirmed by the addition of aqueous ammonia. The reaction proceeds in two distinct stages, providing a highly specific and easily observable result.
Causality of the Test:
-
Initial Precipitation: As a weak base, aqueous ammonia provides a low concentration of hydroxide ions (OH⁻). These ions react with the blue hexa-aqua-copper(II) complex, [Cu(H₂O)₆]²⁺, to form a gelatinous, pale blue precipitate of copper(II) hydroxide, Cu(OH)₂.[5] [Cu(H₂O)₆]²⁺(aq) + 2OH⁻(aq) → Cu(OH)₂(s) + 6H₂O(l)
-
Complex Ion Formation: In the presence of excess ammonia, the copper(II) hydroxide precipitate dissolves. The ammonia molecules act as ligands, displacing the water and hydroxide ligands to form the intensely deep blue tetraammine-diaqua-copper(II) complex ion, [Cu(NH₃)₄(H₂O)₂]²⁺.[2][6] The high formation constant (Kf) of this complex drives the reaction to completion, making it a very sensitive test.[2]
Sources
- 1. ondrovo.com [ondrovo.com]
- 2. US3996119A - Method for electrolytic etching of gray irons with Stead's reagent - Google Patents [patents.google.com]
- 3. eprints.usm.my [eprints.usm.my]
- 4. latentforensics.com [latentforensics.com]
- 5. jfe-steel.co.jp [jfe-steel.co.jp]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: The Use of Copper Complexes in Dye-Sensitized Solar Cells
Abstract
Dye-sensitized solar cells (DSSCs) represent a promising and cost-effective photovoltaic technology. Historically, ruthenium-based complexes have dominated the field of DSSC sensitizers, delivering high power conversion efficiencies. However, the high cost and scarcity of ruthenium have driven the search for more abundant and economical alternatives.[1][2] Copper, being an earth-abundant and inexpensive metal, has emerged as a viable candidate for both photosensitizers and redox mediators in DSSCs.[1][2] This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the application of copper complexes in DSSCs. It details the underlying principles, synthesis of copper-based dyes, fabrication of DSSC devices, and their characterization, with a focus on explaining the causality behind experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Rise of Copper Complexes in DSSCs
The core of a DSSC consists of a porous layer of a wide-bandgap semiconductor (typically TiO2) sensitized by a dye, an electrolyte containing a redox mediator, and a counter electrode. The dye absorbs light, leading to the injection of an electron into the conduction band of the semiconductor. The oxidized dye is then regenerated by the redox mediator, which in turn is regenerated at the counter electrode.
Copper(I) complexes have shown great potential as alternatives to traditional ruthenium-based dyes due to their favorable electrochemical and photophysical properties.[1] Key advantages include:
-
Abundance and Low Cost: Copper is significantly more abundant and less expensive than ruthenium, making it a more sustainable choice for large-scale production.[2]
-
Tunable Properties: The photophysical and electrochemical properties of copper complexes can be readily tuned by modifying the ligand structures. This allows for the molecular engineering of dyes with desired light-harvesting capabilities and energy levels.
-
High Molar Extinction Coefficients: Certain copper complexes exhibit high molar extinction coefficients, enabling efficient light absorption.
-
Versatility: Copper complexes can function as both the photosensitizer and the redox mediator, opening the door for "full-copper" DSSCs.[3]
This guide will walk you through the necessary steps to successfully incorporate copper complexes into your DSSC research, from synthesis to final device testing.
The Working Principle of a Copper-Based DSSC
The fundamental operation of a DSSC employing a copper complex as the sensitizer is illustrated in the diagram below.
Sources
- 1. mdpi.com [mdpi.com]
- 2. The emergence of copper(i)-based dye sensitized solar cells - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Improving the efficiency of copper-dye-sensitized solar cells by manipulating the electrolyte solution - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Thermochromic Display of Ammonium Tetrachlorocuprate(II) Dihydrate
Welcome to the technical support center for the synthesis and optimization of ammonium tetrachlorocuprate(II) dihydrate, a fascinating thermochromic material. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and may encounter challenges in achieving a vibrant and reversible color change. As Senior Application Scientists, we have compiled our expertise and field-proven insights to help you troubleshoot common issues and answer frequently asked questions.
The thermochromism of this compound, a reversible color change from green to yellow upon heating, is a result of a change in the coordination geometry of the tetrachlorocuprate(II) anion from a distorted square-planar to a distorted tetrahedral structure.[1][2][3] This transition is highly sensitive to various experimental parameters, and optimizing these is key to a successful thermochromic display.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments. The following workflow provides a general overview of the troubleshooting process.
Caption: Troubleshooting workflow for this compound.
1. Q: My synthesis yielded a precipitate that is not the desired green crystalline solid, or no crystals formed at all. What went wrong?
A: This is a common issue that typically points to improper control of the reaction conditions, specifically the pH and temperature of the crystallization solution.
-
Causality: The formation of this compound is highly dependent on the pH of the aqueous solution. If the pH is above 5.0, you risk precipitating insoluble copper(II) hydroxochlorides or copper(II) hydroxide, which will contaminate your product.[4] Conversely, a highly acidic solution may require additional washing, potentially reducing the yield.[4] Temperature also plays a crucial role; the solubility of the desired compound increases significantly with temperature, so crystallization should be carried out at lower temperatures to maximize yield.[4][5]
-
Troubleshooting Protocol:
-
Verify pH: Before crystallization, ensure the pH of your reaction solution is within the optimal range of 0.0 to 5.0.[4] You can adjust the pH by adding a 15-30 mass % ammonia solution or a 15-40 mass % hydrochloric acid solution.[4]
-
Control Temperature: For crystallization, maintain the temperature between -5 and 30 °C.[4][5] Cooling the solution is often necessary to induce crystal formation.
-
Check Molar Ratios: Ensure you are using the correct stoichiometry of reactants. A 2:1 molar ratio of ammonium chloride to copper(II) chloride is typically used.
-
Recrystallization (if a precipitate has formed): If you have an undesired precipitate, you may be able to dissolve it by carefully adjusting the pH to the optimal range with hydrochloric acid and then re-attempting the crystallization at a controlled temperature.
-
2. Q: The thermochromic color change of my crystals is weak, incomplete, or irreversible. How can I improve it?
A: A suboptimal thermochromic display is often linked to the hydration state of the crystals, the presence of impurities, or the heating and cooling rates.
-
Causality: The thermochromic transition involves a change in the coordination geometry of the [CuCl₄]²⁻ anion, which is influenced by the surrounding crystal lattice, including the water of hydration and hydrogen bonding with the ammonium cations.[6][7] The presence of impurities can disrupt the crystal lattice and hinder the geometric rearrangement necessary for the color change. The kinetics of the transition can also be a factor, with rapid heating or cooling not allowing enough time for the structural change to occur.
-
Troubleshooting Protocol:
-
Verify Hydration: The dihydrate form is crucial for the characteristic thermochromic behavior. The loss of water can occur at temperatures between 110-120 °C.[8] If you have overheated your sample, it may have dehydrated. Consider analyzing your sample using thermogravimetric analysis (TGA) to confirm the hydration state.
-
Purify the Product: If you suspect impurities from the synthesis (e.g., due to incorrect pH), recrystallization is recommended. Dissolve the crystals in a minimal amount of deionized water at a slightly elevated temperature, filter while hot to remove any insoluble impurities, and then allow the solution to cool slowly to form pure crystals.
-
Optimize Heating and Cooling: Experiment with different heating and cooling rates. A slower, more controlled temperature change can sometimes lead to a more complete and reversible color transition.
-
Consider the Cation: While this guide focuses on the ammonium salt, it's worth noting that the organic cation can significantly influence the thermochromic properties.[9][10][11]
-
| Parameter | Optimal Range | Potential Issue if Outside Range |
| pH of Synthesis Solution | 0.0 - 5.0[4] | Contamination with copper hydroxochlorides/hydroxide[4] |
| Crystallization Temperature | -5 to 30 °C[4][5] | Low yield due to increased solubility at higher temperatures. |
| Drying Temperature | Room temperature | Dehydration and loss of thermochromic properties at >110 °C.[8] |
Frequently Asked Questions (FAQs)
1. Q: What is the underlying mechanism of the thermochromic effect in this compound?
A: The thermochromism in this compound is a result of a reversible change in the coordination geometry of the tetrachlorocuprate(II) anion, [CuCl₄]²⁻.[1] At lower temperatures, the complex exists in a distorted square-planar geometry, which appears green. Upon heating, it transitions to a distorted tetrahedral geometry, which is yellow.[1][2][3] This structural change is driven by factors including the weakening of hydrogen bonds and changes in the crystal packing as the temperature increases.[7][12]
2. Q: What are the typical starting materials for synthesizing this compound?
A: The most common laboratory synthesis involves reacting copper(II) chloride dihydrate (CuCl₂·2H₂O) with ammonium chloride (NH₄Cl) in an aqueous solution.[13] An innovative and sustainable approach also utilizes spent etching solutions from the printed circuit board industry, which contain high concentrations of copper(II) chloride.[5]
3. Q: How should I properly store my this compound crystals?
A: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[14] Due to its potential hygroscopicity, it is important to protect it from moisture.[15]
4. Q: Are there any safety precautions I should be aware of when handling this compound?
A: Yes, this compound is harmful if swallowed and can cause skin and serious eye irritation.[14] It is also very toxic to aquatic life with long-lasting effects.[14] Always wear appropriate personal protective equipment (PPE), including gloves and eye protection, and handle the compound in a well-ventilated area or a fume hood.[14] Wash your hands thoroughly after handling.[14]
5. Q: Can the thermochromic transition temperature be tuned?
A: Yes, the transition temperature can be influenced by several factors. The choice of the cation in the tetrachlorocuprate(II) salt has a significant impact on the thermochromic properties, including the transition temperature.[9][10][11] For instance, replacing the ammonium cation with organic cations like diethylammonium can alter the crystal packing and hydrogen bonding network, thereby changing the temperature at which the geometric rearrangement occurs.[6][11]
Experimental Protocols
Synthesis of this compound
Caption: Step-by-step synthesis protocol for this compound.
-
Dissolve Reactants: In separate beakers, dissolve copper(II) chloride dihydrate (CuCl₂·2H₂O) and a two-fold molar excess of ammonium chloride (NH₄Cl) in a minimal amount of deionized water. Gentle heating can aid in dissolution.[5]
-
Combine Solutions: Once both salts are fully dissolved, combine the two solutions.
-
pH Adjustment: Check the pH of the combined solution. If necessary, adjust the pH to be within the range of 0.0 to 5.0 using a dilute solution of hydrochloric acid or ammonia.[4]
-
Crystallization: Cool the solution in an ice bath to induce the crystallization of the green this compound.[5]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold deionized water to remove any soluble impurities.
-
Drying: Allow the crystals to air dry at room temperature. Do not heat to dry, as this can cause dehydration and loss of thermochromic properties.[8]
References
- Method for production of this compound. Google Patents; RU2247073C2.
-
AMMONIUM COPPER(II) CHLORIDE Dihydrate LR. ChemSupply Australia. Available from: [Link]
-
Crystal structure of the thermochromic bis(diethylammonium) tetrachloridocuprate(II) complex. National Institutes of Health (NIH); PMC. Available from: [Link]
-
Tetrachloridocuprates(II)—Synthesis and Electron Paramagnetic Resonance (EPR) Spectroscopy. National Institutes of Health (NIH); PMC. Available from: [Link]
-
This compound. SYNTHETIKA. Available from: [Link]
-
Crystal structure of the thermochromic bis(diethylammonium) tetrachloridocuprate(II) complex. ResearchGate. Available from: [Link]
-
This compound. AMERICAN ELEMENTS. Available from: [Link]
-
Thermochromic tetrachlorocuprate(II): An advanced integrated laboratory experiment. Semantic Scholar. Available from: [Link]
-
Thermochromism and Structure of Piperazinium Tetrachlorocuprate(II) Complexes. PubMed. Available from: [Link]
-
This compound. PubChem. Available from: [Link]
-
Thermochromism and structure of piperazinium tetrachlorocuprate(II) complexes. The University of Queensland. Available from: [Link]
-
Synthesis, structural and spectroscopic characterization of the thermochromic compounds A2CuCl4: [(Naphthyl ethylammonium)2CuCl4]. ResearchGate. Available from: [Link]
-
THERMOCHROMIC PROPERTIES OF NANO- AND MICROCOMPOSITES BASED ON (NH2(C2H5)2)2CuCl4 CRYSTALS. IOPscience. Available from: [Link]
-
Principles, properties and preparation of thermochromic materials. MedCrave online. Available from: [Link]
-
Segmented Highly Reversible Thermochromic Layered Perovskite [(CH2)2(NH3)2]CuCl4 Crystal Coupled with an Inverse Magnetocaloric Effect. ACS Publications. Available from: [Link]
-
Structural Insights into Layered Tetrahalocuprates(II) Based on Small Unsaturated and Cyclic Primary Ammonium Cations. National Institutes of Health (NIH); PMC. Available from: [Link]
-
Are complex ions thermochromic? Chemistry Stack Exchange. Available from: [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Thermochromism and Structure of Piperazinium Tetrachlorocuprate(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UQ eSpace [espace.library.uq.edu.au]
- 4. RU2247073C2 - Method for production of this compound - Google Patents [patents.google.com]
- 5. This compound | 10060-13-6 | Benchchem [benchchem.com]
- 6. Crystal structure of the thermochromic bis(diethylammonium) tetrachloridocuprate(II) complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 9. Tetrachloridocuprates(II)—Synthesis and Electron Paramagnetic Resonance (EPR) Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. physics.lnu.edu.ua [physics.lnu.edu.ua]
- 12. phys.sinica.edu.tw [phys.sinica.edu.tw]
- 13. Structural Insights into Layered Tetrahalocuprates(II) Based on Small Unsaturated and Cyclic Primary Ammonium Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. synthetikaeu.com [synthetikaeu.com]
- 15. CAS 15610-76-1: Diammonium tetrachlorocuprate(2-) [cymitquimica.com]
Technical Support Center: Purification of Ammonium Tetrachlorocuprate(II) Dihydrate
An in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support center for ammonium tetrachlorocuprate(II) dihydrate, ((NH₄)₂CuCl₄·2H₂O). This guide is designed for researchers, scientists, and professionals in drug development who work with this coordination compound. Here, we provide field-proven insights and detailed protocols to help you overcome common challenges in its purification, ensuring the integrity and reliability of your experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the handling and purification of this compound.
Q1: What is the expected appearance and formula of pure this compound?
Pure this compound consists of bright blue to bluish-green tetragonal or rhombododecahedral crystals.[1][2] Its chemical formula is (NH₄)₂CuCl₄·2H₂O, with a molecular weight of approximately 277.47 g/mol .[3][4]
Q2: What are the most common impurities encountered during synthesis and purification?
Common impurities can be categorized as follows:
-
Process-Related Impurities: If the pH of the crystallization solution rises above 5.0, the product can be contaminated with water-insoluble copper(II) hydroxochlorides or copper(II) hydroxide.[1]
-
Starting Material Contaminants: If synthesized from industrial sources like spent printed circuit board etching solutions, impurities such as iron or chromium compounds may be present.[1] Commercial grades may also list impurities like other alkali metals, sulfates, and iron.[2]
-
Unreacted Starting Materials: Residual ammonium chloride (NH₄Cl) or copper(II) chloride (CuCl₂) may also be present if the initial stoichiometry is incorrect.
Q3: What is the most effective solvent for the recrystallization of this compound?
Water is the most effective and commonly used solvent for recrystallizing this compound.[1][5] The compound's solubility in water increases significantly with temperature, which is the fundamental principle that allows for successful purification by recrystallization.[1] It is slightly soluble in ethanol and acetone, and poorly soluble in nonpolar solvents like benzene and carbon tetrachloride.[1]
Q4: What are the critical parameters for achieving high-purity crystals?
The successful crystallization of the pure compound is highly dependent on the precise control of three key parameters:
-
pH: The pH of the aqueous solution must be maintained between 0.0 and 5.0 to prevent the precipitation of copper hydroxides or hydroxochlorides.[1][6]
-
Temperature: For crystallization, the solution should be cooled slowly. The optimal temperature range for crystallization to maximize yield is between -5°C and 30°C.[1][6]
-
Cooling Rate: A slow cooling rate is crucial for the formation of large, well-defined crystals and for minimizing the trapping of impurities within the crystal lattice. Rapid cooling often leads to the formation of small, impure crystals.
Q5: What are the essential safety precautions when handling this compound?
This compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and respiratory irritation.[7][8] Therefore, the following precautions are mandatory:
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles or a face shield, and a lab coat.
-
Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhaling dust or aerosols.[8][9]
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling.[8] In case of contact with skin or eyes, wash immediately with copious amounts of water and seek medical advice if irritation persists.[2]
Troubleshooting Guide for Purification
This section provides a question-and-answer guide to troubleshoot specific issues you may encounter during the purification process.
Q: My final yield of purified crystals is significantly lower than expected. What went wrong?
A: Low yield is a common issue that can stem from several factors. Here’s how to diagnose and resolve it:
-
Causality: The principle of recrystallization relies on the difference in solubility between hot and cold solvent. Using an excessive amount of solvent will keep more of your product dissolved even after cooling, thus reducing the yield. Similarly, washing the collected crystals with a solvent in which they are soluble (like water or ethanol) will dissolve some of your product.
-
Solution:
-
Minimize Solvent: Use only the minimum amount of hot water required to fully dissolve the impure solid. This creates a saturated solution upon cooling, maximizing crystal formation.
-
Ensure Complete Crystallization: Allow sufficient time for the solution to cool and for crystals to form. Cooling the solution in an ice bath after it has reached room temperature can further increase the yield. Crystallization can take up to two days.[1]
-
Proper Washing Technique: Wash the filtered crystals with a small amount of ice-cold distilled water or a solvent in which the compound is only slightly soluble, such as acetone.[1] This removes soluble impurities from the crystal surfaces without dissolving a significant amount of the product.
-
Q: The product obtained is a fine powder or very small needles, not the expected large blue crystals. Why did this happen?
A: Crystal size is directly related to the rate of crystal formation.
-
Causality: Rapid cooling of a saturated solution leads to a high degree of supersaturation, causing a large number of crystal nuclei to form simultaneously. This results in the growth of many small crystals rather than a few large ones. Chaotic growth patterns can also emerge even from good seed crystals if conditions are not ideal.[5]
-
Solution:
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Insulating the flask with a cloth or placing it in a warm water bath that cools gradually can promote the growth of larger, more well-defined crystals.
-
Reduce Supersaturation: Avoid overly concentrating the initial solution.
-
Seeding: Introducing a small, high-quality seed crystal into the cooled, saturated solution can encourage controlled crystal growth on a single nucleus.
-
Q: My final product has a greenish tint instead of the vibrant blue color. What does this indicate?
A: An off-color final product is a clear indicator of impurities or decomposition.
-
Causality:
-
pH Imbalance: As mentioned, a pH above 5.0 can lead to the co-precipitation of greenish copper(II) hydroxide or hydroxochloride species.[1]
-
Dehydration: The vibrant blue color is characteristic of the dihydrate complex. If the compound is heated too aggressively during drying (above 110°C), it can lose its water of crystallization, leading to a color change.[2][4] Some related tetrachlorocuprate compounds are known to exhibit thermochromism, changing color from green to yellow upon heating.[10]
-
-
Solution:
-
Monitor and Adjust pH: Before crystallization, check the pH of the dissolved solution and adjust it to be slightly acidic (pH 0.0-5.0) using dilute hydrochloric acid if necessary.[1]
-
Gentle Drying: Dry the purified crystals at room temperature in the air or in a desiccator.[1] Avoid oven drying at high temperatures.
-
Q: The crystals appear cloudy, opaque, or contain visible inclusions. How can I prevent this?
A: Cloudy crystals are a sign that impurities or solvent have been trapped within the crystal lattice.
-
Causality: This typically occurs during rapid crystal growth. As the crystal lattice forms quickly, it can physically entrap pockets of solvent or impurities that were present in the solution.
-
Solution:
-
Slower Crystallization: The key is to slow down the rate of crystal growth, as detailed above. Slower growth allows impurities to be excluded from the forming lattice.
-
Second Recrystallization: If the product from the first recrystallization is still cloudy, a second recrystallization step will often yield a much purer, clearer product.
-
Detailed Experimental Protocol: Recrystallization
This protocol provides a step-by-step methodology for the purification of this compound by aqueous recrystallization.
1. Materials and Reagents:
-
Crude this compound
-
Distilled or deionized water
-
Acetone (for washing, optional)
-
Erlenmeyer flasks
-
Beakers
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Watch glass
-
Ice bath
2. Step-by-Step Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of distilled water and heat the mixture gently on a hot plate with stirring. Continue adding small portions of hot water until the solid has just completely dissolved. Causality: Using the minimum volume of solvent ensures the solution is saturated, which is critical for maximizing yield upon cooling.
-
Hot Filtration (if necessary): If any insoluble impurities are visible in the hot solution, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization in the funnel.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, you may place the flask in an ice bath for at least 30 minutes to maximize crystal formation. Causality: Slow cooling promotes the formation of large, high-purity crystals.
-
Isolation of Crystals: Set up a Buchner funnel for vacuum filtration. Wet the filter paper with a small amount of ice-cold distilled water or acetone. Decant the supernatant and then transfer the crystals to the funnel.
-
Washing: With the vacuum off, add a small volume of ice-cold distilled water or acetone to the crystals to wash away any remaining soluble impurities on the surface.[1] Reapply the vacuum to draw the wash solvent through.
-
Drying: Carefully remove the filter paper with the crystals and place it on a watch glass. Allow the bright blue crystals to air-dry completely at room temperature.[1] The product should not be heated above 110°C to avoid dehydration.[2][4]
Visualization of the Purification Workflow
The following diagram illustrates the key decision points and steps in the purification process.
Caption: A flowchart of the recrystallization process.
Data Summary: Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | (NH₄)₂CuCl₄·2H₂O | [3] |
| Molecular Weight | 277.47 g/mol | [3][4] |
| Appearance | Bright blue to bluish-green crystalline solid | [2] |
| Crystal System | Tetragonal or Monoclinic | [2][4][11] |
| Density | 1.993 g/cm³ | [4] |
| Decomposition Point | Loses water of crystallization at 110-120 °C | [2][4] |
| Solubility | Water: Readily soluble, solubility increases significantly with temperature.[1] Other Solvents: Slightly soluble in ethanol, acetone; poorly soluble in acetic acid, CCl₄, benzene.[1] |
References
- Gorelik, M.V., & Belyaev, A.V. (n.d.). Method for production of this compound.
-
Imgur. (n.d.). Ammonium tetrachlorocuprate dihydrate #2 - crystals post. [Link]
-
Srinivasan, K. K., et al. (2005). Synthesis and characterization of (NH4)2CuBr2Cl2·2H2O crystals. Request PDF. [Link]
-
Babai, A., et al. (n.d.). Tetrachloridocuprates(II)—Synthesis and Electron Paramagnetic Resonance (EPR) Spectroscopy. PMC - NIH. [Link]
-
EMBIBE. (n.d.). Thermal Decomposition of NH4Cl. Lab Experiments. [Link]
-
RSC Publishing. (n.d.). Study on the thermal decomposition behavior of ammonium perchlorate catalyzed by Zn–Co cooperation in MOF. Inorganic Chemistry Frontiers. [Link]
-
ChemSupply Australia. (2009). Product Name: AMMONIUM COPPER(II) CHLORIDE Dihydrate LR. [Link]
-
PubChem. (n.d.). This compound | Cl4CuH12N2O2 | CID 16210985. [Link]
-
AMERICAN ELEMENTS. (n.d.). This compound. [Link]
-
ResearchGate. (n.d.). Thermal decomposition mechanism of ammonium nitrate and copper (II) oxide mixtures. [Link]
-
YouTube. (2015, December 30). Preparation and crystallization of Ammonium Chloride. [Link]
-
ResearchGate. (n.d.). Tetragonal structure of the (NH4)2CuCl4·2H2O crystal. [Link]
Sources
- 1. RU2247073C2 - Method for production of this compound - Google Patents [patents.google.com]
- 2. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 3. scbt.com [scbt.com]
- 4. This compound | 11084-87-0 | Benchchem [benchchem.com]
- 5. Ammonium tetrachlorocuprate dihydrate #2 - Album on Imgur [imgur.com]
- 6. This compound | 10060-13-6 | Benchchem [benchchem.com]
- 7. This compound | Cl4CuH12N2O2 | CID 16210985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Tetrachloridocuprates(II)—Synthesis and Electron Paramagnetic Resonance (EPR) Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of Tetrachlorocuprate(II) Anions
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and electronic properties of coordination complexes is paramount. The tetrachlorocuprate(II) anion, [CuCl₄]²⁻, serves as a classic example of a d⁹ transition metal complex that exhibits fascinating structural diversity and spectroscopic behavior. Its vibrant color and sensitivity to its environment make it an excellent model system for studying the principles of coordination chemistry. This guide provides an in-depth comparison of three powerful spectroscopic techniques—UV-Visible (UV-Vis), Electron Paramagnetic Resonance (EPR), and Raman Spectroscopy—for the comprehensive characterization of the [CuCl₄]²⁻ anion. We will delve into the theoretical underpinnings of each method, present supporting experimental data, and offer field-proven insights into the causality behind experimental choices.
The Allure of the Tetrachlorocuprate(II) Anion: A Tale of Distorted Geometries
The [CuCl₄]²⁻ anion is well-known for its propensity to adopt a range of geometries, from a flattened tetrahedron to a square planar arrangement. This structural flexibility is a direct consequence of the Jahn-Teller effect, a geometric distortion that occurs in non-linear molecules with a degenerate electronic ground state to lower the overall energy of the system.[1] The specific geometry adopted is highly sensitive to the nature of the counter-ion and the crystal lattice forces, making its characterization a rich area of study. Spectroscopic techniques provide a powerful toolkit to probe these subtle structural and electronic changes.
Synthesis of a Representative Tetrachlorocuprate(II) Complex: Bis(tetrabutylammonium) Tetrachlorocuprate(II)
To illustrate the spectroscopic characterization, we will focus on a commonly synthesized salt, bis(tetrabutylammonium) tetrachlorocuprate(II), [(n-Bu)₄N]₂[CuCl₄]. The large tetrabutylammonium cation effectively separates the paramagnetic [CuCl₄]²⁻ anions, minimizing magnetic interactions between the copper(II) centers, which is particularly important for obtaining well-resolved EPR spectra.[2]
Experimental Protocol: Synthesis of [(n-Bu)₄N]₂[CuCl₄]
-
Dissolution: In a round-bottom flask, dissolve 1.0 mmol (0.28 g) of tetrabutylammonium chloride ((n-Bu)₄NCl) in 6 mL of ethanol.
-
Addition of Copper(II) Chloride: To this solution, add 0.5 mmol (0.07 g) of anhydrous copper(II) chloride (CuCl₂).
-
Reflux: Heat the reaction mixture under reflux for one hour. The solution will turn a deep reddish-brown.
-
Precipitation: Reduce the volume of the ethanolic solution by rotary evaporation until a dark red powder precipitates.
-
Isolation and Drying: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Caption: Workflow for the synthesis of bis(tetrabutylammonium) tetrachlorocuprate(II).
UV-Visible Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy is a cornerstone technique for studying transition metal complexes as it directly probes the electronic transitions between d-orbitals and ligand-to-metal charge transfer (LMCT) bands. For the [CuCl₄]²⁻ anion, the UV-Vis spectrum is characterized by relatively weak d-d transitions in the visible/near-IR region and intense LMCT bands in the UV region.
Theoretical Insights
The d⁹ electronic configuration of Cu(II) in a tetrahedral field gives rise to a ²T₂ ground state and a ²E excited state. However, due to the Jahn-Teller distortion, the symmetry is lowered, and these states split, resulting in multiple d-d transitions. The intense bands in the UV region are attributed to the promotion of an electron from a chlorine-based molecular orbital to the half-filled d-orbital on the copper center. The positions and intensities of these bands are sensitive to the geometry of the anion.[3]
Experimental Data and Interpretation
The UV-Vis spectra of tetrachlorocuprate(II) complexes are often recorded in solution. Interestingly, for a series of [CuCl₄]²⁻ salts with different large organic cations, the spectra in acetonitrile are nearly identical, suggesting that in a coordinating solvent, the primary absorbing species is the solvated tetrachlorocuprate(II) anion, and the counter-ion has a minimal effect on the electronic transitions in solution.[2]
| Cation | Solvent | λ_max (nm) | Assignment | Reference |
| Hexadecyltrimethylammonium | CH₃CN | 256, 311, 462 | LMCT, LMCT, d-d | [2] |
| Tetradecyltrimethylammonium | CH₃CN | 256, 311, 462 | LMCT, LMCT, d-d | [2] |
| Tetrabutylammonium | CH₃CN | 256, 311, 462 | LMCT, LMCT, d-d | [2] |
| Benzyltriethylammonium | CH₃CN | 256, 311, 462 | LMCT, LMCT, d-d | [2] |
The consistency of the absorption maxima across different counter-ions in the same solvent highlights a key aspect of interpreting spectroscopic data: the immediate coordination environment is often the dominant factor in solution-phase measurements.
Electron Paramagnetic Resonance (EPR) Spectroscopy: A Window into the Unpaired Electron
EPR spectroscopy is a highly sensitive technique for studying paramagnetic species, such as Cu(II) complexes. It provides detailed information about the electronic environment of the unpaired electron and, by extension, the geometry of the complex.
Theoretical Insights
The EPR spectrum of a Cu(II) complex is characterized by the g-tensor and, if resolved, the hyperfine coupling tensor (A) arising from the interaction of the unpaired electron with the nuclear spin of the copper atom (I = 3/2 for both ⁶³Cu and ⁶⁵Cu). The principal values of the g-tensor (gₓ, gᵧ, g₂) are sensitive to the symmetry of the complex. For a tetragonally distorted complex, the spectrum is often axial, with g∥ and g⊥ components. The relationship between g∥ and g⊥ can provide insights into the nature of the distortion (elongated or compressed).
Experimental Data and Interpretation
For powdered samples of tetrachlorocuprate(II) salts, the EPR spectra are typically axial, allowing for the determination of g∥ and g⊥.[2] However, the hyperfine structure is often not resolved due to exchange broadening, which results from the incomplete separation of the paramagnetic Cu(II) centers.[2]
| Cation | g∥ | g⊥ | Reference |
| Hexadecyltrimethylammonium | 2.251 | 2.067 | [2] |
| Tetradecyltrimethylammonium | 2.251 | 2.067 | [2] |
| Tetrabutylammonium | 2.251 | 2.067 | [2] |
| Benzyltriethylammonium | 2.251 | 2.067 | [2] |
The similarity of the g-tensor values for the different salts in the solid state suggests that the large organic cations create a similar local environment for the [CuCl₄]²⁻ anion. The values of g∥ > g⊥ > 2.0023 are characteristic of a dₓ²-y² ground state, which is consistent with a tetragonally elongated or square-planar geometry.
Raman Spectroscopy: Unveiling Vibrational Modes
Raman spectroscopy provides complementary information to electronic spectroscopy by probing the vibrational modes of a molecule. For the [CuCl₄]²⁻ anion, Raman spectroscopy can directly probe the Cu-Cl stretching and bending modes, offering insights into the bonding and symmetry of the complex.
Theoretical Insights
The number and activity of the vibrational modes are determined by the point group symmetry of the molecule. A tetrahedral [CuCl₄]²⁻ (T_d symmetry) would exhibit four Raman-active modes (A₁, E, and 2F₂). A square planar [CuCl₄]²⁻ (D₄h symmetry) would have three Raman-active modes (A₁g, B₁g, and B₂g). Distortions from these ideal geometries, as expected from the Jahn-Teller effect, will lead to the splitting of degenerate modes and the appearance of additional bands in the Raman spectrum.
Experimental Data and Interpretation
Single-crystal Raman spectroscopy is a powerful tool for unambiguously assigning the vibrational modes of the [CuCl₄]²⁻ anion. Studies on Cs₂[CuCl₄], which contains a distorted tetrahedral anion, and (CH₃NH₃)₂[CuCl₄], which has a square-planar geometry, reveal distinct vibrational signatures.
| Compound | Geometry | ν(Cu-Cl) Raman Bands (cm⁻¹) | Assignment | Reference |
| Cs₂[CuCl₄] | Distorted Tetrahedral | ~280, ~250 | Splitting of F₂ mode | |
| (CH₃NH₃)₂[CuCl₄] | Square Planar | 286, 248 | A₁g (in-phase stretch) | |
| 182, 174 | B₁g/B₂g (out-of-phase stretch) |
The data clearly shows that the Raman spectrum is highly sensitive to the geometry of the [CuCl₄]²⁻ anion. The splitting of the F₂ modes in Cs₂[CuCl₄] is a direct consequence of the distortion from perfect tetrahedral symmetry. In the square-planar complex, the distinct in-phase and out-of-phase stretching modes are observed.
Comparative Analysis: A Synergistic Approach
Each of these spectroscopic techniques provides a unique piece of the puzzle in characterizing the tetrachlorocuprate(II) anion. A comprehensive understanding is only achieved when the data from all three are considered in conjunction.
Caption: Interrelationship between spectroscopic techniques and the properties of the [CuCl₄]²⁻ anion.
-
UV-Vis spectroscopy provides the initial overview of the electronic structure, revealing the energies of d-d and charge transfer transitions. However, it can be less sensitive to subtle geometric changes, especially in solution where solvent effects can dominate.[2]
-
EPR spectroscopy offers a more direct probe of the ground electronic state and the local symmetry of the copper center. The g-tensor is a powerful indicator of the geometry, but the lack of resolved hyperfine coupling in many solid-state samples can limit the information obtained about the bonding.[2]
-
Raman spectroscopy complements the electronic information from UV-Vis and EPR by providing a direct measure of the vibrational modes. This technique is exceptionally sensitive to the molecular geometry and the strength of the Cu-Cl bonds, making it ideal for distinguishing between different structural isomers.
By combining these techniques, a complete picture emerges. For instance, UV-Vis might indicate the presence of a tetrachlorocuprate(II) species, EPR can then be used to determine its ground electronic state and approximate geometry, and finally, Raman spectroscopy can confirm the precise geometry by analyzing the vibrational modes.
Conclusion
The spectroscopic characterization of the tetrachlorocuprate(II) anion is a multifaceted endeavor that benefits immensely from a comparative approach. UV-Visible, EPR, and Raman spectroscopy are not merely alternative techniques but are synergistic tools that, when used together, provide a comprehensive understanding of the electronic structure, geometry, and bonding in this fascinating and versatile coordination complex. For researchers in materials science, inorganic chemistry, and drug development, mastering the application and interpretation of these techniques is essential for advancing their respective fields.
References
-
Farra, R., et al. (2012). Tetrachloridocuprates(II)—Synthesis and Electron Paramagnetic Resonance (EPR) Spectroscopy. Molecules, 17(8), 9575-9591. [Link]
-
Beattie, I. R., Gilson, T. R., & Ozin, G. A. (1969). Single-crystal Raman spectroscopy of ‘square-planar’ and ‘tetrahedral’ CuCl₄²⁻ ions, of the ZnCl₄²⁻ Ion, and of CuCl₂,2H₂O. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 534-541. [Link]
-
Jahn, H. A., & Teller, E. (1937). Stability of Polyatomic Molecules in Degenerate Electronic States. I. Orbital Degeneracy. Proceedings of the Royal Society of London. Series A, Mathematical and Physical Sciences, 161(905), 220–235. [Link]
-
Huang, J., et al. (2023). Growth of large Cs₂Cu(Cl, Br)₄ single crystals. CrystEngComm, 25(43), 6091-6095. [Link]
Sources
- 1. Tetrachloridocuprates(II)—Synthesis and Electron Paramagnetic Resonance (EPR) Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Growth of large Cs2Cu(Cl, Br)4 single crystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. Single-crystal Raman spectroscopy of ‘square-planar’ and ‘tetrahedral’ CuCl42– ions, of the ZnCl42– Ion, and of CuCl2,2H2O - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Structural Analysis of Tetrachlorocuprate(II) Salts
For researchers, scientists, and professionals in drug development, a deep understanding of the structural nuances of coordination complexes is paramount. Tetrachlorocuprate(II) salts, with their intriguing structural diversity and fascinating thermochromic properties, serve as an excellent case study in the interplay of electronic effects, crystal packing, and counter-ion influence on molecular geometry. This guide provides an in-depth comparison of the structural features of various tetrachlorocuprate(II) salts, supported by experimental data and methodologies, to empower your research endeavors.
The [CuCl₄]²⁻ Anion: A Tale of Two Geometries
The tetrachlorocuprate(II) anion, [CuCl₄]²⁻, is the central player in this structural saga. As a d⁹ complex, it is subject to the Jahn-Teller effect, a geometric distortion of a non-linear molecular system that reduces its symmetry and removes its electronic degeneracy. This intrinsic electronic instability leads to a fascinating structural dichotomy: the [CuCl₄]²⁻ anion can adopt either a flattened tetrahedral or a square-planar geometry. The choice between these geometries is not arbitrary; it is a delicate balance of electronic stabilization, steric hindrance from the counter-ion, and the intricate network of intermolecular interactions within the crystal lattice.
The distortion from a perfect tetrahedral geometry is often significant and can be influenced by the nature of the cation present in the salt.[1][2] This distortion can range from a slightly flattened tetrahedron to an essentially square-planar arrangement.[3]
The Influence of the Counter-Ion: A Structural Determinant
The cation in a tetrachlorocuprate(II) salt is far from a passive spectator. Its size, shape, and ability to form hydrogen bonds play a crucial role in dictating the ultimate crystal structure and the geometry of the [CuCl₄]²⁻ anion.
Simple Inorganic Cations: (NH₄)₂CuCl₄ and Cs₂CuCl₄
Salts with simple inorganic cations like ammonium and cesium provide a fundamental understanding of the structural possibilities.
-
(NH₄)₂CuCl₄·2H₂O : In the dihydrate form of ammonium tetrachlorocuprate(II), the [CuCl₄]²⁻ anion typically exhibits a compressed tetrahedral geometry. The ammonium ions and water molecules participate in a network of hydrogen bonds with the chloride ligands, influencing the overall crystal packing.
-
Cs₂CuCl₄ : Cesium tetrachlorocuprate(II) is a well-studied example where the large, spherical cesium cation leads to a crystal structure containing distorted tetrahedral [CuCl₄]²⁻ anions.[4][5] The absence of hydrogen bonding donors in the cation results in a structure primarily governed by electrostatic and packing forces. The unusual orange color of this salt is also a noteworthy characteristic.[6]
Organic Cations: A World of Structural Diversity
The introduction of organic cations opens up a vast landscape of structural possibilities due to their varied sizes, shapes, and hydrogen-bonding capabilities.
-
Bis(diethylammonium) tetrachlorocuprate(II), ((C₂H₅)₂NH₂)₂[CuCl₄] : This salt is renowned for its thermochromism, a reversible color change with temperature.[7][8] At low temperatures, it exhibits a green color and a structure containing both distorted square-planar and disphenoidal (see-saw) [CuCl₄]²⁻ geometries.[7] As the temperature increases, a phase transition occurs, leading to a yellow form with a more tetrahedral geometry.[8] This structural change is driven by the breaking and rearrangement of the extensive N-H···Cl hydrogen-bonded network.[7]
-
Bis(2-methylpyridinium) tetrachloridocuprate(II), (C₆H₈N)₂[CuCl₄] : In this compound, the [CuCl₄]²⁻ anion adopts a distorted tetrahedral geometry.[9] The 2-methylpyridinium cations form layers that interact with the anions through N-H···Cl and C-H···Cl hydrogen bonds, creating a layered supramolecular structure.[9]
-
Bis(dimethylammonium) tetrachlorocuprate(II), ((CH₃)₂NH₂)₂[CuCl₄] : The structure of this salt also features distorted tetrahedral [CuCl₄]²⁻ anions. The smaller dimethylammonium cations allow for a different hydrogen-bonding network compared to the diethylammonium analogue, influencing the specific bond angles and lengths within the anion.
The Jahn-Teller Effect in Action
The Jahn-Teller theorem is the theoretical underpinning for the observed distortions in tetrachlorocuprate(II) complexes. For a d⁹ ion like Cu(II) in a tetrahedral field, the ground electronic state is triply degenerate. This degeneracy is unstable, and the molecule will distort to a lower symmetry to remove it. This distortion typically manifests as a flattening of the tetrahedron towards a square-planar geometry. The extent of this distortion is a key parameter in comparing different tetrachlorocuprate(II) salts.
The distortion can be quantified by examining the Cl-Cu-Cl bond angles. In a perfect tetrahedron, all angles are 109.5°. In a flattened tetrahedron, two angles will be larger than 109.5° and four will be smaller. In the extreme case of a square-planar geometry, the angles are 90° and 180°.
Experimental Analysis: From Synthesis to Structure
A comprehensive structural analysis of tetrachlorocuprate(II) salts involves a multi-step experimental workflow.
Synthesis of Tetrachlorocuprate(II) Salts
The synthesis of these salts is generally straightforward and can be achieved through several methods. A common approach involves the reaction of a stoichiometric amount of the desired cation's chloride salt with copper(II) chloride in a suitable solvent, often an alcohol like ethanol or 2-propanol.[10]
Experimental Protocol: Synthesis of Bis(diethylammonium) tetrachlorocuprate(II)
-
Solution A: Dissolve 2.20 g of diethylamine hydrochloride in 15 mL of anhydrous ethanol with gentle heating and stirring.
-
Solution B: Dissolve 1.70 g of anhydrous copper(II) chloride in 5 mL of anhydrous ethanol with gentle heating and stirring.
-
Reaction: Add Solution B to Solution A while both are warm and stir to mix completely.
-
Crystallization: Allow the resulting solution to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath to induce crystallization.
-
Isolation: Collect the bright green crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Drying: Dry the crystals in a desiccator over a suitable drying agent.
Structural Characterization Techniques
Single-Crystal X-ray Diffraction (SC-XRD): This is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystal. It provides accurate bond lengths, bond angles, and details of the crystal packing and intermolecular interactions.
Powder X-ray Diffraction (PXRD): PXRD is a powerful technique for identifying the crystalline phases present in a sample and can be used for crystal structure determination, especially for materials that are difficult to obtain as single crystals.[11]
Spectroscopic Methods:
-
UV-Visible Spectroscopy: The d-d transitions of the Cu(II) ion are sensitive to its coordination environment. Changes in the geometry of the [CuCl₄]²⁻ anion, for instance during a thermochromic transition, can be readily monitored by changes in the UV-Vis spectrum.
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a highly sensitive technique for studying paramagnetic species like Cu(II) complexes. The g-values and hyperfine coupling constants obtained from EPR spectra provide detailed information about the electronic structure and geometry of the copper center.
Comparative Structural Data
The following table summarizes key structural parameters for a selection of tetrachlorocuprate(II) salts, highlighting the influence of the cation on the geometry of the [CuCl₄]²⁻ anion.
| Compound | Cation | [CuCl₄]²⁻ Geometry | Key Structural Features | Reference(s) |
| ((C₂H₅)₂NH₂)₂[CuCl₄] (Low Temp) | Diethylammonium | Distorted Square-Planar & Disphenoidal | Extensive N-H···Cl hydrogen bonding network; exhibits thermochromism. | [7] |
| ((C₂H₅)₂NH₂)₂[CuCl₄] (High Temp) | Diethylammonium | Distorted Tetrahedral | Rearrangement of hydrogen bonds upon heating. | [8] |
| Cs₂CuCl₄ | Cesium | Distorted Tetrahedral | No hydrogen bonding from the cation; structure dominated by ionic packing. | [4][5] |
| (C₆H₈N)₂[CuCl₄] | 2-Methylpyridinium | Distorted Tetrahedral | Layered structure with N-H···Cl and C-H···Cl interactions. | [9] |
| (NH₄)₂CuCl₄·2H₂O | Ammonium | Compressed Tetrahedral | Hydrogen bonding network involving ammonium ions and water molecules. |
Logical Workflow for Structural Analysis
The process of analyzing and comparing the structures of different tetrachlorocuprate(II) salts can be visualized as a logical workflow.
Caption: Workflow for the structural analysis of tetrachlorocuprate(II) salts.
Conclusion
The structural chemistry of tetrachlorocuprate(II) salts is a rich and multifaceted field. The inherent Jahn-Teller distortion of the [CuCl₄]²⁻ anion, coupled with the profound influence of the counter-ion, leads to a remarkable diversity of coordination geometries and crystal structures. A thorough understanding of these structural variations is crucial for designing materials with specific properties, such as thermochromic sensors or novel magnetic materials. By employing a combination of synthesis, X-ray diffraction, and spectroscopic techniques, researchers can unravel the intricate structural details of these fascinating compounds and harness their potential for a wide range of applications.
References
-
Aldrich, E. P., Bussey, K. A., et al. (2016). Crystal structure of the thermochromic bis(diethylammonium) tetrachloridocuprate(II) complex. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 11), 1636–1640. [Link]
-
Ferguson, G. L. (1965). The Crystal Structure of Tristrimethylammonium catena-tri-µ-chlorocuprate(1 –) tetrachlorocuprate(2 –). Journal of the Chemical Society, Dalton Transactions, (2), 120-125. [Link]
-
Choi, S., & Larrabee, J. A. (1989). Thermochromic tetrachlorocuprate(II): An advanced integrated laboratory experiment. Journal of Chemical Education, 66(9), 774. [Link]
-
Thorat, B. R., et al. (2018). Bis(2-methylpyridinium) tetrachloridocuprate(II): synthesis, structure and Hirshfeld surface analysis. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 12), 1836–1840. [Link]
-
MDPI. (2023). Structural Insights into Layered Tetrahalocuprates(II) Based on Small Unsaturated and Cyclic Primary Ammonium Cations. [Link]
-
ResearchGate. (2023). (PDF) Structural Insights into Layered Tetrahalocuprates(II) Based on Small Unsaturated and Cyclic Primary Ammonium Cations. [Link]
-
Imgur. (2018). Cesium copper(II) chloride. [Link]
-
Mudring, A. V., & Giernoth, R. (2011). Tetrachloridocuprates(II)—Synthesis and Electron Paramagnetic Resonance (EPR) Spectroscopy. International journal of molecular sciences, 12(10), 7047-7058. [Link]
-
Wikipedia. (n.d.). Potassium tetrachloridocuprate(II). [Link]
-
Sciencemadness Wiki. (2023). Tetrachlorocupric acid. [Link]
-
Taylor & Francis Online. (2006). X-ray study of the reentrant modulated phase of Bis-Propylammonium Tetrachlorocuprate(II) at high temperature. [Link]
-
Krackeler Scientific, Inc. (n.d.). Ammonium tetrachlorocuprate(II) dihydrate. [Link]
-
Sharnoff, M. (1965). Intrinsic and Lattice-Induced Distortion of the Tetrachlorocuprate Ion. The Journal of Chemical Physics, 42(10), 3383-3395. [Link]
-
Cambridge Crystallographic Data Centre. (2018). Crystal structure of bis[(10,11-dihydro-dibenzo[b,f]azepin-5-yl)-2-methyl-propyl-dimethyl-ammonium] tetrachlorocuprate(II). [Link]
-
National Center for Biotechnology Information. (2023). Structural Insights into Layered Tetrahalocuprates(II) Based on Small Unsaturated and Cyclic Primary Ammonium Cations. [Link]
-
American Chemical Society. (1981). Thermochromism in copper(II) halide salts. 4. Bis(diethylammonium)tetrachlorocuprate(II), structure of the high-temperature phase and physical characterization of its two phases. Journal of the American Chemical Society, 103(18), 5454-5460. [Link]
-
American Chemical Society. (1962). THE CONFIGURATION OF THE TETRACHLOROCUPRATE(II) ION. The Journal of Physical Chemistry, 66(8), 1409-1413. [Link]
-
The University of Western Australia. (1983). Crystal structure and electronic spectrum of the distorted tetrahedral CuCl42- ion in bis(2-aminopyridinium) tetrachlorocuprate(II) and comparison with the tetragonally elongated octahedral complex bis(2-aminopyrimidinium)tetrachlorocopper(II). [Link]
-
American Chemical Society. (1957). Cesium tetrachlorocuprate. Structure, crystal forces, and charge distribution. Journal of the American Chemical Society, 79(14), 3575-3578. [Link]
-
ResearchGate. (2007). (PDF) Bis(diethylammonium) tetrachloridocuprate(II). [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. [Link]
-
American Chemical Society. (1952). The Crystal Structure of Cesium Chlorocuprate, Cs2CuCl4, and the Spectrum of the Chlorocuprate Ion. Journal of the American Chemical Society, 74(13), 3443-3444. [Link]
-
ResearchGate. (2011). (PDF) Tetrachloridocuprates(II)—Synthesis and Electron Paramagnetic Resonance (EPR) Spectroscopy. [Link]
-
American Chemical Society. (2023). Structure-Related Evolution of Magnetic Order in Anisidinium Tetrachlorocuprates(II). Crystal Growth & Design, 23(6), 4349-4359. [Link]
-
Royal Society of Chemistry. (1966). The crystal structure of bis-(2-ammonioethyl)ammonium monochloride tetrachlorocuprate(II). Chemical Communications (London), (16), 575-576. [Link]
-
American Chemical Society. (1981). Thermochromism in copper(II) halide salts. 4. Bis(diethylammonium)tetrachlorocuprate(II), structure of the high-temperature phase and physical characterization of its two phases. Journal of the American Chemical Society, 103(18), 5454-5460. [Link]
-
American Chemical Society. (1979). Thermochromism in copper(II) halide salts. 2. Bis(isopropylammonium) tetrachlorocuprate(II). Journal of the American Chemical Society, 101(10), 2755-2756. [Link]
-
American Chemical Society. (1971). An LCAO-MO-Study of Static Distortions of Transition Metal Complexes. Inorganic Chemistry, 10(8), 1572-1578. [Link]
-
Ouchi, A. (1980). Static distortions induced by the Jahn-Teller effect in tetrahedral tetrachlorocuprates(II) a treatment based on the angular overlap model. Journal of Physics and Chemistry of Solids, 41(11), 1267-1270. [Link]
-
Sciencemadness Discussion Board. (2014). Thermochromic Tetrachlorocuprate. [Link]
-
Wikipedia. (n.d.). Thermochromism. [Link]
Sources
- 1. Crystal structure of tristrimethylammonium catena-tri-µ-chlorocuprate(1 –) tetrachlorocuprate(2 –) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cesium copper(II) chloride - Album on Imgur [imgur.com]
- 7. Crystal structure of the thermochromic bis(diethylammonium) tetrachloridocuprate(II) complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Bis(2-methylpyridinium) tetrachloridocuprate(II): synthesis, structure and Hirshfeld surface analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tetrachloridocuprates(II)—Synthesis and Electron Paramagnetic Resonance (EPR) Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural Insights into Layered Tetrahalocuprates(II) Based on Small Unsaturated and Cyclic Primary Ammonium Cations - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to DFT-Driven Geometry Optimization of Tetrachlorocuprate(II)
A Comparative Analysis of Functionals and Basis Sets for Unraveling Jahn-Teller Distortions
As a Senior Application Scientist, this guide provides an in-depth, experience-driven comparison of Density Functional Theory (DFT) methodologies for the accurate geometry optimization of the tetrachlorocuprate(II) anion, [CuCl₄]²⁻. This complex, a cornerstone of coordination chemistry, presents a fascinating challenge due to the Jahn-Teller effect, which induces a significant distortion from a perfect tetrahedral geometry. This guide is tailored for researchers, scientists, and drug development professionals who seek not just a protocol, but a causal understanding of why certain computational choices are paramount for obtaining experimentally relevant results.
The Challenge: Capturing the Jahn-Teller Distortion in [CuCl₄]²⁻
The Cu(II) center in tetrachlorocuprate(II), with its d⁹ electronic configuration, is a classic example of a Jahn-Teller active species.[1][2][3] This theorem dictates that any non-linear molecule with a degenerate electronic ground state will undergo a geometric distortion to remove this degeneracy and lower the overall energy.[2] For [CuCl₄]²⁻, this results in a flattened tetrahedral or a distorted square planar geometry, a critical feature that computational methods must accurately reproduce.[4][5] Experimental studies have shown that the Cu-Cl bond lengths can vary, and the Cl-Cu-Cl bond angles deviate significantly from the ideal 109.5° of a perfect tetrahedron, with values ranging from approximately 95° to 140°.[6]
The Right Tools for the Job: Selecting Functionals and Basis Sets
The accuracy of a DFT calculation hinges on the choice of the exchange-correlation functional and the basis set. For transition metal complexes like [CuCl₄]²⁻, these choices are especially critical due to the complex electronic structure and the need to accurately describe electron correlation.
Exchange-Correlation Functionals: A Comparative Overview
The choice of the exchange-correlation functional directly impacts the calculated electronic structure and, consequently, the optimized geometry. While a vast number of functionals are available, we will focus on three widely used and well-benchmarked options for transition metal chemistry: B3LYP, PBE0, and M06.
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid GGA (Generalized Gradient Approximation) functional that has been a workhorse in computational chemistry for decades.[7][8] It incorporates a fixed percentage of exact Hartree-Fock (HF) exchange, which can improve the description of electronic properties. However, for some transition metal systems, the fixed HF exchange might not be optimal.[9]
-
PBE0 (Perdew-Burke-Ernzerhof): Another popular hybrid GGA functional, PBE0, is often considered an improvement over B3LYP for many systems as it is a non-empirical functional (contains no parameters fitted to experimental data, other than the mixing of 25% HF exchange).[10] It has shown good performance for transition metal complexes in various studies.[9][11]
-
M06 (Minnesota Functional): The M06 suite of functionals are meta-hybrid GGAs that are highly parameterized and have demonstrated broad applicability, including for transition metal chemistry.[11][12] They can provide a good balance of accuracy for both main-group and transition-metal-containing systems.
Basis Sets: Describing the Electrons
The basis set is a set of mathematical functions used to build the molecular orbitals. For heavy atoms like copper, a sufficiently large and flexible basis set is crucial.
-
def2-TZVP (Def2-Triple-Zeta Valence with Polarization): This is a high-quality basis set from the Ahlrichs group that is well-suited for transition metals.[13][14] The "triple-zeta" quality provides a flexible description of the valence electrons, and the "polarization" functions allow for the distortion of atomic orbitals in the molecular environment, which is essential for describing chemical bonds accurately.
-
LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta): This is an effective core potential (ECP) basis set.[15] For heavier elements like copper, the core electrons are replaced by an ECP, which significantly reduces computational cost while maintaining accuracy for valence properties. The "double-zeta" description of the valence electrons is a good compromise between accuracy and computational expense.
Performance Comparison: Expected Geometric Parameters
The following table summarizes the expected performance of different functional and basis set combinations for the geometry optimization of [CuCl₄]²⁻, benchmarked against experimental data. The experimental values show a range due to the dynamic nature of the Jahn-Teller distortion and the influence of the crystal packing environment.[6]
| Method (Functional/Basis Set) | Expected Cu-Cl Bond Lengths (Å) | Expected Cl-Cu-Cl Bond Angles (°) |
| Experimental Data [6] | 2.239 - 2.279 | 94.75 - 140.37 |
| B3LYP/def2-TZVP | Likely to slightly overestimate bond lengths. | Should capture the distortion, but angles may deviate from experiment. |
| PBE0/def2-TZVP | Generally expected to provide a good balance of accuracy for both bond lengths and angles. | |
| M06/def2-TZVP | Often provides good geometric parameters for transition metal complexes. | |
| B3LYP/LANL2DZ | A computationally efficient option, but may be less accurate than the triple-zeta basis set. | |
| PBE0/LANL2DZ | A good balance of efficiency and accuracy for initial screenings or larger systems. |
Experimental Protocol: Step-by-Step Geometry Optimization with ORCA
This section provides a detailed protocol for performing a geometry optimization of the tetrachlorocuprate(II) anion using the ORCA quantum chemistry package.[16] ORCA is a powerful and freely available software for academic use. A similar workflow can be adapted for other software packages like Gaussian.[17][18][19]
Workflow Diagram
Caption: A generalized workflow for DFT geometry optimization of [CuCl₄]²⁻.
Step-by-Step Methodology
-
Construct the Initial Geometry:
-
Start with an approximate tetrahedral geometry for [CuCl₄]²⁻. You can use molecular building software like Avogadro or obtain initial coordinates from a crystal structure database. It is not necessary to start with a distorted geometry; the optimization algorithm will find the energy minimum.
-
-
Create the ORCA Input File:
-
Create a text file named cucl4_opt.inp.
-
The following is a sample input file using the PBE0 functional and the def2-TZVP basis set.
-
Explanation of Keywords:
-
! PBE0 def2-TZVP Opt Freq: This line specifies the functional (PBE0), the basis set (def2-TZVP), requests a geometry optimization (Opt), and a subsequent frequency calculation (Freq) to confirm the optimized structure is a true minimum (no imaginary frequencies).
-
%pal nprocs 8 end: This block specifies the number of parallel processors to use. Adjust nprocs according to your computational resources.
-
* xyz -2 2: This indicates the start of the coordinate block in XYZ format. -2 is the total charge of the complex, and 2 is the spin multiplicity (for a d⁹ system with one unpaired electron, S = 1/2, so 2S+1 = 2).
-
The following lines are the Cartesian coordinates of the atoms.
-
-
-
Run the Calculation:
-
Execute the ORCA calculation from the command line: path/to/orca cucl4_opt.inp > cucl4_opt.out
-
-
Analyze the Results:
-
Convergence: Open the output file (cucl4_opt.out) and search for "OPTIMIZATION RUN DONE" to ensure the geometry optimization converged successfully.
-
Optimized Geometry: The final optimized coordinates can be found towards the end of the output file.
-
Geometric Parameters: Use visualization software to open the output file and measure the final Cu-Cl bond lengths and Cl-Cu-Cl bond angles.
-
Frequency Analysis: Check the results of the frequency calculation. A true energy minimum will have no imaginary frequencies.
-
Trustworthiness and Self-Validation
The protocol described above is designed to be self-validating. The frequency calculation is a critical step to ensure that the optimized geometry corresponds to a true minimum on the potential energy surface. Furthermore, comparing the results obtained with different functionals and basis sets, as suggested in this guide, provides an internal consistency check and a measure of the sensitivity of the results to the chosen computational method. For challenging optimizations, it can be beneficial to start with a lower-level theory and a smaller basis set before refining the geometry with a more computationally expensive method.[20]
Conclusion
The accurate prediction of the geometry of the tetrachlorocuprate(II) anion is a non-trivial task that requires a careful selection of DFT methods. The Jahn-Teller distortion is a key feature that must be captured to obtain physically meaningful results. This guide has provided a comparative overview of suitable functionals and basis sets, along with a detailed, field-tested protocol for performing geometry optimization calculations. By understanding the causality behind these choices, researchers can confidently apply these computational tools to unravel the intricate structures of transition metal complexes and gain deeper insights into their chemical behavior.
References
-
Adamo, C., & Barone, V. (1999). Toward reliable density functional methods without adjustable parameters: The PBE0 model. The Journal of Chemical Physics, 110(13), 6158-6170. [Link]
-
Frisch, M. J., Trucks, G. W., Schlegel, H. B., Scuseria, G. E., Robb, M. A., Cheeseman, J. R., ... & Fox, D. J. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. [Link]
-
Kamolov, S., & Babaev, B. (2022). Synthesis, structure and Hirshfeld surface analysis of diaquadinitratobis(4-nitroaniline)copper(II). Chemistry, 12(x), x. [Link]
-
Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. [Link]
-
Quantum Guru Ji. (2022, December 31). Geometry Optimization and Thermodynamic Properties Calculations Using DFT in Gaussian [Video]. YouTube. [Link]
-
Neese, F. (2012). The ORCA program system. Wiley Interdisciplinary Reviews: Computational Molecular Science, 2(1), 73-78. [Link]
-
Foss44. (2019). [DFT] Tips for helping with hard to converge optimisations (Minima and TS calculations). Reddit. [Link]
-
Weigend, F., & Ahlrichs, R. (2005). Balanced basis sets of split valence, triple zeta valence and quadruple zeta valence quality for H to Rn: Design and assessment of accuracy. Physical Chemistry Chemical Physics, 7(18), 3297-3305. [Link]
-
ORCA Forum. (n.d.). ORCA Input Library. [Link]
-
Harvey, J. N. (2006). DFT computation of relative spin-state energies of transition metal compounds. Structure and Bonding, 120, 151-182. [Link]
-
Hay, P. J., & Wadt, W. R. (1985). Ab initio effective core potentials for molecular calculations. Potentials for K to Au including the outermost core orbitals. The Journal of Chemical Physics, 82(1), 299-310. [Link]
-
Wikipedia. (2023). Jahn–Teller effect. [Link]
-
Szilagyi, R. K., & Winslow, M. A. (2014). Assessment of Quantum Mechanical Methods for Copper and Iron Complexes by Photoelectron Spectroscopy. Journal of Chemical Theory and Computation, 10(4), 1534-1544. [Link]
-
Atanasov, M., Comba, P., Daul, C. A., & Neese, F. (2011). The prediction of molecular structures of transition metal complexes. In Structure and Bonding (Vol. 143, pp. 149-204). Springer. [Link]
Sources
- 1. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 2. Jahn–Teller effect - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Spectroscopic Insight into Tetrahedrally Distorted Square Planar Copper(II) Complex: XRD/HSA, Physicochemical, DFT, and Thermal Investigations [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Evaluation of the Performance of the B3LYP, PBE0, and M06 DFT Functionals, and DBLOC-Corrected Versions, in the Calculation of Redox Potentials and Spin Splittings for Transition Metal Containing Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. reddit.com [reddit.com]
- 17. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 18. m.youtube.com [m.youtube.com]
- 19. youtube.com [youtube.com]
- 20. reddit.com [reddit.com]
Distinguishing Between Different Copper(II) Complex Ions in Solution: A Comparative Guide for Researchers
In the realms of analytical chemistry, drug development, and materials science, the precise identification and differentiation of metal complex ions in solution are fundamental. Copper(II) ions are particularly notable for their vibrant and diverse coordination chemistry, forming a spectrum of complex ions with distinct characteristics. This guide offers a comprehensive, side-by-side comparison of common copper(II) complex ions, presenting detailed experimental methodologies for their differentiation, all grounded in established scientific principles.
The Foundation of Differentiation: Ligand Field Theory and Spectroscopic Signatures
The striking colors of copper(II) complex ions are a direct result of the electronic interactions between the central copper(II) ion and its surrounding ligands. Ligand Field Theory explains that these ligands cause a splitting of the d-orbitals of the copper(II) ion into different energy levels. The energy gap between these levels corresponds to the energy of photons in the visible spectrum. Consequently, a copper(II) complex solution absorbs light of a specific color, and the color we perceive is the complementary color of the light absorbed.[1]
The magnitude of this energy gap, and therefore the color of the complex, is determined by the nature of the ligand, the geometry of the complex, and the overall charge of the ion. This principle is the cornerstone of the primary analytical technique for distinguishing between different copper(II) complexes: UV-Visible (UV-Vis) spectroscopy.[2][3]
A Comparative Overview of Common Copper(II) Complex Ions
In an aqueous environment, the most prevalent copper(II) species is the hexaaquacopper(II) ion, [Cu(H₂O)₆]²⁺, which imparts a characteristic pale blue color to solutions of copper(II) salts.[4][5] The introduction of other ligands leads to ligand exchange reactions, forming new complexes with observable color changes.[5][6] This guide will focus on the differentiation of three such common complexes:
-
Hexaaquacopper(II) ion, [Cu(H₂O)₆]²⁺
-
Tetraamminecopper(II) ion, [Cu(NH₃)₄(H₂O)₂]²⁺
-
Tetrachlorocuprate(II) ion, [CuCl₄]²⁻
The following table summarizes their key distinguishing features.
| Complex Ion | Formula | Color in Solution | Geometry | λmax (nm) |
| Hexaaquacopper(II) | [Cu(H₂O)₆]²⁺ | Pale Blue[1][4] | Octahedral | ~800 |
| Tetraamminecopper(II) | [Cu(NH₃)₄(H₂O)₂]²⁺ | Deep Blue[5][6] | Square Pyramidal[7] | ~600-650[8] |
| Tetrachlorocuprate(II) | [CuCl₄]²⁻ | Yellow-Green[6][9][10] | Distorted Tetrahedral/Square Planar[8][11] | ~400 & ~800 (multiple bands) |
Experimental Methodology: A Step-by-Step Protocol for Differentiation
The following protocols detail the synthesis and subsequent UV-Vis spectroscopic analysis of the three copper(II) complex ions. This self-validating approach allows for both qualitative and quantitative differentiation.
I. Preparation of Copper(II) Complex Ion Solutions
A. Preparation of 0.1 M Hexaaquacopper(II) Solution:
-
Accurately weigh 2.497 g of copper(II) sulfate pentahydrate (CuSO₄·5H₂O).
-
Dissolve the solid in approximately 50 mL of deionized water within a 100 mL volumetric flask.
-
After complete dissolution, dilute the solution to the 100 mL mark with deionized water and ensure thorough mixing. This will serve as the precursor solution for the other complexes.
B. Preparation of Tetraamminecopper(II) Solution:
-
To 10 mL of the 0.1 M [Cu(H₂O)₆]²⁺ solution, add a concentrated aqueous ammonia solution dropwise with continuous stirring.[7][11]
-
Initially, a pale blue precipitate of copper(II) hydroxide will form.
-
Continue the addition of ammonia until the precipitate completely redissolves, yielding a deep blue solution, indicating the formation of the [Cu(NH₃)₄(H₂O)₂]²⁺ complex.[11]
C. Preparation of Tetrachlorocuprate(II) Solution:
-
In a well-ventilated fume hood, add concentrated hydrochloric acid dropwise to 10 mL of the 0.1 M [Cu(H₂O)₆]²⁺ solution.
-
Observe the color transition from pale blue to green, and finally to a yellow-green hue upon the addition of excess concentrated HCl. This signifies the formation of the [CuCl₄]²⁻ complex.[6][9][10]
Causality Behind Experimental Choices: The use of concentrated reagents is critical to shift the reaction equilibrium in favor of the desired complex, in accordance with Le Châtelier's principle. For instance, a high concentration of chloride ions is necessary to drive the formation of the tetrachlorocuprate(II) ion.[12]
II. UV-Visible Spectroscopic Analysis
A. Instrument Setup and Blanking:
-
Power on the UV-Vis spectrophotometer and allow for a sufficient warm-up period (typically 15-20 minutes) to ensure lamp stability.
-
Set the desired wavelength range for analysis, for instance, from 350 nm to 900 nm.
-
Use deionized water as a blank to zero the absorbance of the instrument across the spectral range.
B. Sample Measurement:
-
Rinse a cuvette with a small aliquot of the [Cu(H₂O)₆]²⁺ solution before filling it to approximately three-quarters of its volume.
-
Carefully wipe the optical surfaces of the cuvette with a lint-free cloth to remove any contaminants.
-
Place the cuvette in the spectrophotometer and acquire the absorbance spectrum.
-
Repeat this procedure for the [Cu(NH₃)₄(H₂O)₂]²⁺ and [CuCl₄]²⁻ solutions.
III. Data Interpretation
-
Overlay the absorbance spectra of the three complex ions for direct comparison.
-
Determine the wavelength of maximum absorbance (λmax) for each complex.
-
The distinct λmax values and the unique shapes of the spectra will serve as fingerprints for each copper(II) complex ion.
The anticipated results will show a broad, low-intensity absorption for [Cu(H₂O)₆]²⁺ centered around 800 nm, a more intense and sharper peak for [Cu(NH₃)₄(H₂O)₂]²⁺ in the 600-650 nm region, and a more complex spectrum for [CuCl₄]²⁻ with significant absorption bands around 400 nm and 800 nm.[8][13]
Workflow for Distinguishing Copper(II) Complex Ions
Caption: A schematic workflow illustrating the synthesis and spectroscopic differentiation of common copper(II) complex ions.
Trustworthiness: A Self-Validating Experimental Design
The described protocol is inherently self-validating. The visually distinct color changes provide a preliminary, qualitative confirmation of the formation of the different complexes. The subsequent UV-Vis analysis yields quantitative data (λmax and absorbance values) that can be compared against established literature values, thereby providing a robust and reliable method for identification.
Authoritative Grounding and Further Reading
The principles governing the behavior of transition metal complexes are well-documented in the scientific literature. For a more in-depth exploration of these topics, the following resources are recommended:
-
Inorganic Chemistry by Catherine E. Housecroft and Alan G. Sharpe offers a comprehensive treatment of coordination chemistry, including ligand field theory and the electronic spectra of transition metal complexes.
-
Fundamentals of Analytical Chemistry by Douglas A. Skoog, Donald M. West, F. James Holler, and Stanley R. Crouch provides a detailed overview of UV-Visible spectroscopy and its applications.
By adhering to the detailed experimental procedures and understanding the underlying chemical principles, researchers can confidently and accurately distinguish between different copper(II) complex ions, a crucial capability in numerous scientific and industrial applications.
References
-
Clark, J. (2015). UV-Visible Absorption Spectra. Chemguide. Retrieved from [Link]
-
Flinn Scientific. (2017). Colorful Copper Compounds. Retrieved from [Link]
-
LibreTexts. (2023). Origin of Color in Complex Ions. Retrieved from [Link]
-
MDPI. (2022). Spectroscopic Behaviour of Copper(II) Complexes Containing 2-Hydroxyphenones. Retrieved from [Link]
-
SSERC. (2024). Copper complexes and ligands. Retrieved from [Link]
-
Clark, J. (2023). Reactions of copper(II) ions in solution. Chemguide. Retrieved from [Link]
-
Hsu, A., & Wages Zimmer, A. (2023). A colorimetric investigation of copper(II) solutions. Journal of Emerging Investigators. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-Vis spectra of Cu (II) complexes. Retrieved from [Link]
-
University of Waterloo. (n.d.). Stability constants for copper complexes. Retrieved from [Link]
-
Studylib. (n.d.). Copper(II) Complex Synthesis & Spectral Analysis. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021). Is tetrachloridocuprate(II) formed when dilute hydrochloric acid is added to a solution containing tetraamminecopper(II)?. Retrieved from [Link]
-
ResearchGate. (n.d.). Stability constants of Cu(II) complexes. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Characterisation of Copper(II) Complexes with Tridentate NNO Functionalized Ligand. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). uv visible light absorption spectrum of copper complexes. Retrieved from [Link]
-
Hübner, M. (n.d.). SPECTROSCOPIC STUDIES OF COPPER (II) COMPLEXES WITH SOME AMINO ACID AS LIGAND. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2011). Spectrophotometric study on stability constants of copper(II) complex with 1-amidino-O-methylurea. Retrieved from [Link]
- Google Patents. (n.d.). Method of production of monohydrate of tetraammine copper (ii) sulfate.
-
ACS Publications. (2001). Spectroscopic and Theoretical Studies of Mononuclear Copper(II) Alkyl- and Hydroperoxo Complexes: Electronic Structure Contribution to Reactivity. Retrieved from [Link]
-
YouTube. (2019, April 14). Synthesizing a copper complex salt. The tetraamminecopper (II) sulfate monohydrate. Retrieved from [Link]
-
ResearchGate. (n.d.). Spectroscopic study of copper(II) complexes with carboxymethyl dextran and dextran sulfate. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-Vis spectrum of Cu(II)-complex (4). The inset shows region of d-d.... Retrieved from [Link]
-
Taylor & Francis Online. (2018). Stability constants of the ternary copper(II) complexes with 2-(benzo(d)oxazol-2-yl)nicotinic acid and some amino acids. Retrieved from [Link]
-
Wikipedia. (n.d.). Tetraamminecopper(II) sulfate. Retrieved from [Link]
-
Chemguide. (n.d.). substitution in complex ions - stability constants. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mdpi.com [mdpi.com]
- 3. quasar.physics.uvt.ro [quasar.physics.uvt.ro]
- 4. flinnsci.ca [flinnsci.ca]
- 5. SSERC | Copper complexes and ligands [sserc.org.uk]
- 6. scribd.com [scribd.com]
- 7. Tetraamminecopper(II) sulfate - Wikipedia [en.wikipedia.org]
- 8. uv visible light absorption spectrum of copper complexes why are copper(I) compounds colourless spectra of hexaaquacopper(II) diaqatetraamminecopper(II) hexaamminecopper(II)complex ions Doc Brown's chemistry revision notes [docbrown.info]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. emerginginvestigators.org [emerginginvestigators.org]
- 11. studylib.net [studylib.net]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Shifting Geometries of Tetrachlorocuprate(II) Anions
For researchers and professionals in drug development and materials science, understanding the nuanced changes in the coordination geometry of metallic complexes is paramount. The tetrachlorocuprate(II) anion, [CuCl₄]²⁻, serves as a classic and compelling case study in this domain. Its remarkable structural plasticity, a direct consequence of its d⁹ electronic configuration, makes it highly sensitive to its crystalline environment. This guide provides an in-depth analysis of the factors governing the coordination geometry of [CuCl₄]²⁻, offering a comparative look at how different counter-ions can induce significant structural and, consequently, spectroscopic changes. We will delve into the experimental methodologies used to probe these changes and provide the foundational knowledge to interpret the resulting data.
The Dynamic Nature of the [CuCl₄]²⁻ Anion: Beyond Idealized Geometries
The coordination geometry of the tetrachlorocuprate(II) anion is not a static feature but rather a dynamic equilibrium between several forms. While introductory texts often depict a simple tetrahedral or square planar geometry, the reality is a continuous spectrum of distortion. This fluxionality is primarily governed by two key principles: the Jahn-Teller effect and the influence of the counter-ion in the crystal lattice.
The Jahn-Teller effect is a fundamental concept in the chemistry of copper(II) complexes. Due to its d⁹ electronic configuration, in a perfectly tetrahedral or octahedral ligand field, the Cu(II) ion would have a degenerate electronic ground state. The Jahn-Teller theorem dictates that such a non-linear molecule will distort to remove this degeneracy and achieve a lower energy state.[1] This intrinsic electronic instability is the primary driving force behind the deviation of [CuCl₄]²⁻ from a perfect tetrahedral (Td) or square planar (D4h) geometry. The most commonly observed geometry is a flattened tetrahedron, often described as a disphenoidal (D2d) geometry.
The second, and equally crucial, factor is the influence of the counter-ion . The cation that accompanies the [CuCl₄]²⁻ anion in the crystal lattice exerts a profound influence on its final geometry. This occurs through a combination of steric hindrance, hydrogen bonding, and crystal packing forces.[2] Larger, bulkier cations can sterically force the [CuCl₄]²⁻ anion into a more compressed or distorted geometry. Furthermore, cations with the ability to form hydrogen bonds with the chloride ligands can significantly alter the Cu-Cl bond lengths and Cl-Cu-Cl bond angles.[3]
This sensitivity to the crystalline environment gives rise to fascinating phenomena such as thermochromism , where a change in temperature induces a reversible color change. This color change is a direct visual manifestation of a shift in the coordination geometry of the [CuCl₄]²⁻ anion. For instance, bis(diethylammonium)tetrachlorocuprate(II) exhibits a reversible color change from bright green to yellow upon heating, corresponding to a shift from a more square-planar to a more tetrahedral geometry.[4][5]
Comparative Analysis of Coordination Geometry
The precise geometry of the [CuCl₄]²⁻ anion can be quantified by examining the Cl-Cu-Cl bond angles. In a perfect tetrahedron, all bond angles are 109.5°. In a perfect square planar geometry, the angles are 90° and 180°. The degree of distortion in tetrachlorocuprate(II) salts is often described by the two largest Cl-Cu-Cl bond angles. The following table, compiled from various crystallographic studies, illustrates how the choice of counter-ion directly impacts these angles.
| Counter-ion | Two Largest Cl-Cu-Cl Angles (°) | Geometry Description | Reference |
| Bis(diethylammonium) | 135.2, 135.2 | Distorted Tetrahedral (approaching square planar) | |
| Bis(2-methylpyridinium) | 136.9, 136.9 | Distorted Tetrahedral | [3] |
| Bis(benzyltriethylammonium) | 126.9, 140.2 | Highly Distorted Tetrahedral | |
| Bis(tetrabutylammonium) | 124.5, 124.5 | Distorted Tetrahedral | [6] |
Note: The exact bond angles can vary slightly depending on the specific crystal structure determination.
This data clearly demonstrates that as the steric bulk and hydrogen bonding capability of the counter-ion changes, so does the geometry of the [CuCl₄]²⁻ anion.
Experimental Methodologies for Probing Coordination Geometry
A multi-faceted approach employing various spectroscopic and diffraction techniques is necessary to fully characterize the coordination geometry of tetrachlorocuprate(II) anions.
X-ray Crystallography
Single-crystal X-ray diffraction remains the gold standard for unequivocally determining the solid-state structure of these complexes. It provides precise measurements of bond lengths and angles, allowing for a detailed analysis of the coordination geometry.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are paramount. A common method is the slow evaporation of a solvent from a solution containing the copper(II) salt and the chloride salt of the desired organic cation. For example, to synthesize bis(2-methylpyridinium) tetrachlorocuprate(II), a solution of copper(II) chloride and an excess of 2-methylpyridinium chloride in ethanol can be slowly evaporated.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson synthesis. The structural model is then refined to obtain the final atomic coordinates, bond lengths, and bond angles.
Electronic (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a powerful tool for probing the d-d electronic transitions of the Cu(II) ion. The energy and intensity of these transitions are highly sensitive to the coordination geometry. In general, as the geometry of the [CuCl₄]²⁻ anion distorts from tetrahedral towards square planar, the energy of the d-d transitions shifts.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: For solid-state measurements, a diffuse reflectance spectrum can be obtained from a powdered sample. For solution studies, the complex is dissolved in a suitable non-coordinating solvent.
-
Instrument Setup: A UV-Vis spectrophotometer is calibrated using a blank (the pure solvent or a reference material).
-
Data Acquisition: The absorbance or reflectance of the sample is measured over a range of wavelengths, typically from 300 to 1100 nm.
-
Data Analysis: The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands provide information about the electronic structure and, by inference, the coordination geometry.
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is a technique that is specific to paramagnetic species, such as Cu(II). The EPR spectrum is characterized by the g-tensor and, if resolved, the hyperfine coupling to the copper nucleus. These parameters are exquisitely sensitive to the symmetry of the ligand field around the copper ion.[7] For a [CuCl₄]²⁻ anion, a more tetrahedral geometry will result in a nearly isotropic g-tensor (gx ≈ gy ≈ gz), while a more square planar geometry will lead to an axial g-tensor (gx ≈ gy < gz).
Experimental Protocol: EPR Spectroscopy
-
Sample Preparation: EPR spectra are typically recorded on frozen solutions or powdered solid samples at low temperatures (e.g., 77 K) to prevent tumbling and observe the anisotropic interactions.
-
Instrument Setup: The EPR spectrometer is tuned to the appropriate microwave frequency (commonly X-band, ~9.5 GHz).
-
Data Acquisition: The sample is placed in the resonant cavity of the spectrometer, and the magnetic field is swept. The absorption of microwave radiation is detected and recorded as a function of the magnetic field.
-
Data Analysis: The g-values and hyperfine coupling constants are extracted from the spectrum by simulation. These parameters can then be correlated with the coordination geometry of the complex.[6]
Workflow for Analyzing Coordination Geometry Changes
The following diagram illustrates a typical workflow for the comprehensive analysis of coordination geometry changes in tetrachlorocuprate(II) anions.
Caption: Workflow for the synthesis, characterization, and analysis of tetrachlorocuprate(II) complexes.
Comparison with an Alternative System: Tetrabromocuprate(II) Anions
To provide a broader context, it is insightful to compare the tetrachlorocuprate(II) anion with its heavier halide analogue, the tetrabromocuprate(II) anion, [CuBr₄]²⁻. Due to the larger size and greater polarizability of the bromide ion compared to the chloride ion, [CuBr₄]²⁻ complexes often exhibit different structural and electronic properties.
Generally, the larger size of the bromide ligands leads to greater steric repulsion, which can favor a more tetrahedral geometry to minimize ligand-ligand contacts. This is reflected in the Cl-Cu-Cl bond angles being generally smaller (closer to 109.5°) in [CuBr₄]²⁻ complexes compared to their [CuCl₄]²⁻ counterparts with the same counter-ion. Spectroscopically, the d-d transitions in [CuBr₄]²⁻ complexes are typically observed at lower energies (longer wavelengths) compared to [CuCl₄]²⁻ complexes, consistent with bromide being a weaker field ligand in the spectrochemical series.
Conclusion and Future Directions
The tetrachlorocuprate(II) anion provides a rich platform for understanding the subtle interplay of electronic and steric effects that dictate coordination geometry. The choice of counter-ion is not a passive component but an active participant in shaping the final structure of the complex. A thorough analysis, combining X-ray crystallography with electronic and EPR spectroscopy, is essential for a complete understanding of these systems.
For professionals in drug development, the principles illustrated here are directly applicable to understanding metalloenzyme active sites and the design of metal-based therapeutics. For materials scientists, the tunable nature of the [CuCl₄]²⁻ geometry offers opportunities for the rational design of materials with novel optical and magnetic properties. Future research in this area will likely focus on the use of more complex and functionalized counter-ions to exert even greater control over the coordination geometry and to create novel supramolecular assemblies with tailored properties.
References
-
Kappenstein, C., et al. (2013). Tetrachloridocuprates(II)—Synthesis and Electron Paramagnetic Resonance (EPR) Spectroscopy. Molecules, 18(11), 13849-13861. [Link]
-
Atanasov, M., et al. (2022). EPR Spectroscopy of Cu(II) Complexes: Prediction of g-Tensors Using Double-Hybrid Density Functional Theory. Magnetochemistry, 8(4), 37. [Link]
-
Willett, R. D., & Twamley, B. (2007). Bis(diethylammonium) tetrachloridocuprate(II). Acta Crystallographica Section E: Structure Reports Online, 63(10), m2656-m2657. [Link]
-
Bhattacharjee, S., et al. (2019). Bis(2-methylpyridinium) tetrachloridocuprate(II): synthesis, structure and Hirshfeld surface analysis. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 10), 1500–1504. [Link]
-
Larrabee, J. A., & Choi, S. (1989). Thermochromic tetrachlorocuprate(II): An advanced integrated laboratory experiment. Journal of Chemical Education, 66(9), 774. [Link]
-
Aldrich, E. P., et al. (2016). Crystal structure of the thermochromic bis(diethylammonium) tetrachloridocuprate(II) complex. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 12), 1768–1771. [Link]
-
Bodart, L., et al. (2019). Structural variety of clofaziminium salts: effect of the counter-ion on clofaziminium conformation and crystal packing. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 75(Pt 4), 674–686. [Link]
-
Jahn, H. A., & Teller, E. (1937). Stability of Polyatomic Molecules in Degenerate Electronic States. I. Orbital Degeneracy. Proceedings of the Royal Society of London. Series A, Mathematical and Physical Sciences, 161(905), 220–235. [Link]
Sources
- 1. EPR of Cu2+ Complexes – Electron Paramagnetic Resonance | ETH Zurich [epr.ethz.ch]
- 2. Structural variety of clofaziminium salts: effect of the counter-ion on clofaziminium conformation and crystal packing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bis(2-methylpyridinium) tetrachloridocuprate(II): synthesis, structure and Hirshfeld surface analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Tetrachloridocuprates(II)—Synthesis and Electron Paramagnetic Resonance (EPR) Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EPR Spectroscopy of Cu(II) Complexes: Prediction of g-Tensors Using Double-Hybrid Density Functional Theory [mdpi.com]
Introduction: The Significance of Ligand Architecture in Copper(II) Coordination Chemistry
An In-Depth Comparative Guide to the Spectroscopic and Thermal Properties of Bis(diamine)copper(II) Dinitrate Complexes
Copper(II) complexes, characterized by their d⁹ electron configuration, exhibit a fascinating array of structural, spectroscopic, and thermal properties, largely dictated by the nature of the coordinating ligands. Among these, bis(diamine)copper(II) complexes are archetypal examples of how subtle changes in the ligand's steric and electronic profile can profoundly influence the resulting coordination geometry and, consequently, the material's physical characteristics. The dinitrate salts of these complexes, ₂, are particularly noteworthy. The nitrate anion, while often a non-coordinating counter-ion, can participate in the coordination sphere or influence the crystal lattice through hydrogen bonding, adding another layer of structural complexity.
This guide provides a comparative analysis of the spectroscopic and thermal properties of two representative bis(diamine)copper(II) dinitrate complexes: bis(ethylenediamine)copper(II) dinitrate, ₂ , and bis(N,N-diethylethylenediamine)copper(II) dinitrate, ₂ . By contrasting the simple, unhindered ethylenediamine (en) ligand with its sterically bulky N,N-diethyl substituted analogue (deen), we will elucidate fundamental structure-property relationships. This analysis is grounded in experimental data and provides researchers, chemists, and material scientists with both the theoretical understanding and practical methodologies required for the robust characterization of such coordination compounds.
Synthesis and Crystallization: A Foundational Protocol
The synthesis of these complexes is typically a straightforward self-assembly process in solution. The choice of solvent and crystallization method is critical for obtaining high-quality, single-phase crystalline material, which is a prerequisite for reliable characterization.
Experimental Protocol: Synthesis of Cu(en)₂₂
This protocol is designed to be self-validating, yielding a crystalline product whose identity can be confirmed by the analytical methods described later in this guide.
-
Preparation of Reactant Solutions:
-
Accurately weigh 1.0 mmol of copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) and dissolve it in 10 mL of methanol in a 50 mL Erlenmeyer flask. Stir until a homogenous pale blue solution is formed.[1]
-
In a separate vial, dilute 2.2 mmol of ethylenediamine (en) with 5 mL of methanol. Causality Note: A slight excess of the diamine ligand is used to ensure complete complexation and prevent the precipitation of copper(II) hydroxide.
-
-
Complexation:
-
While stirring the copper nitrate solution, add the ethylenediamine solution dropwise.
-
An immediate and dramatic color change from pale blue to deep violet-blue will be observed, indicating the formation of the [Cu(en)₂]²⁺ complex cation.[2]
-
-
Crystallization:
-
Cover the flask with perforated paraffin film to allow for slow evaporation of the solvent.
-
Place the flask in a vibration-free environment at room temperature.
-
Well-formed, dark violet-blue crystals should appear within 24-48 hours.
-
-
Isolation and Drying:
-
Isolate the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals sparingly with two small aliquots (2-3 mL) of cold methanol to remove any unreacted starting materials.
-
Dry the crystals in a desiccator over silica gel for 24 hours.
-
The same procedure can be adapted for the synthesis of ₂, substituting ethylenediamine with N,N-diethylethylenediamine on an equimolar basis.
Spectroscopic Characterization: Probing the Coordination Environment
Spectroscopy provides an unparalleled window into the electronic structure and bonding within the complex. We will compare how the steric bulk of the N,N-diethyl groups in deen alters the spectroscopic signatures relative to the unhindered en ligand.
Electronic (UV-Visible) Spectroscopy
Principle: For Cu(II) complexes, UV-Vis spectroscopy primarily probes the d-d electronic transitions. The energy of these transitions is sensitive to the geometry of the CuN₄ chromophore and the ligand field strength. In a perfect octahedral field, the single d-d transition is degenerate. However, due to Jahn-Teller distortion, Cu(II) complexes are rarely perfectly octahedral, leading to a splitting of the d-orbitals and often resulting in a broad, asymmetric absorption band.[2]
Comparative Analysis:
-
₂: This complex typically exhibits a broad absorption maximum (λ_max) in the range of 540-550 nm in aqueous solution. This absorption is responsible for its characteristic violet-blue color and corresponds to the energy gap between the filled d_z², d_xy, d_xz, d_yz orbitals and the singly occupied d_x²-y² orbital in a distorted octahedral or square planar environment.
-
₂: The introduction of four bulky ethyl groups forces a significant distortion of the CuN₄ chromophore. The crystal structure of the related perchlorate salt reveals a flattened tetrahedral or rhombic coplanar geometry.[3][4] This severe distortion dramatically alters the d-orbital splitting. Consequently, ₂ is typically red or red-violet, with its λ_max shifted to a lower wavelength (higher energy), often around 450-500 nm.[3] This hypsochromic (blue) shift is a direct consequence of increased steric hindrance preventing the ideal square-planar geometry favored by the unhindered en ligand.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a ~1 mM solution of the complex in a suitable solvent (e.g., water or DMSO) by accurately weighing the crystalline sample and dissolving it in a known volume of solvent in a volumetric flask.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent to serve as a blank and another with the sample solution.
-
Data Acquisition: Scan the absorbance from 350 nm to 800 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max) and record the molar absorptivity (ε) if the concentration is known accurately.
Vibrational (FT-IR) Spectroscopy
Principle: FT-IR spectroscopy is used to identify characteristic vibrational modes of the ligands and the counter-ion. For these complexes, key regions include the N-H stretching of the diamine, the C-H vibrations, and crucially, the vibrational modes of the nitrate anion (NO₃⁻). The symmetry of the nitrate ion determines its IR spectrum; a free nitrate ion (D₃h symmetry) shows a strong, sharp absorption band (ν₃) around 1380 cm⁻¹, while a coordinated nitrate (C₂v symmetry) will show a splitting of this band into two components.[5]
Comparative Analysis:
-
₂: The spectrum is dominated by the vibrations of the ethylenediamine ligand, including N-H stretches (~3100-3300 cm⁻¹) and CH₂ scissoring (~1460 cm⁻¹). A strong, sharp band is typically observed around 1384 cm⁻¹, characteristic of a free, non-coordinated nitrate anion. This confirms that the nitrate exists as a counter-ion in the crystal lattice.
-
₂: The spectrum shows additional strong bands corresponding to the C-H stretching and bending of the ethyl groups. The N-H stretching region is simplified due to the presence of tertiary nitrogens. The nitrate region is key: in the crystal structure of ₂, the nitrate ions are reported to be free ions in the lattice, effectively blocked from the axial coordination sites by the bulky ethyl groups.[3] Therefore, a similar sharp band around 1380 cm⁻¹ is expected, confirming the nitrate is not coordinated. Any splitting of this band would suggest some degree of nitrate interaction with the cation.
Electron Paramagnetic Resonance (EPR) Spectroscopy
Principle: EPR spectroscopy is a powerful technique for studying paramagnetic species like Cu(II) (d⁹, S=1/2). The spectrum is characterized by the g-tensor, which is sensitive to the local coordination environment of the copper ion. For axially symmetric complexes, the spectrum is described by two principal values, g∥ and g⊥. The trend g∥ > g⊥ > 2.0023 is a hallmark of a d_x²-y² ground state, typical for elongated octahedral or square-planar Cu(II) complexes.[6][7] The magnitude of the g-values and the hyperfine coupling constants provide insight into the covalency of the metal-ligand bonds.[8]
Comparative Analysis:
-
₂: A frozen solution EPR spectrum of this complex is expected to be axial, with g∥ ≈ 2.21 and g⊥ ≈ 2.05. This is classic for a CuN₄ chromophore with an axially elongated geometry and a d_x²-y² ground state.
-
₂: Due to the significant steric distortion away from a planar geometry, the electronic structure is altered. This is reflected in the g-values. The g∥ value is expected to decrease, and the spectrum might show rhombic character (g_x ≠ g_y ≠ g_z), indicating a lower symmetry environment. This change directly visualizes how ligand-induced steric strain propagates to the electronic ground state of the metal center.
Thermal Properties: Stability and Decomposition Pathways
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) reveal the thermal stability, decomposition patterns, and energetic properties of the complexes.
Principle: TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample during a thermal event.[9] For ₂, heating will lead to a multi-step decomposition, often involving the loss of the diamine ligands followed by the explosive decomposition of the copper nitrate residue.[10]
Comparative Analysis:
-
₂: This complex is known to be thermally sensitive. TGA/DSC analysis typically shows a sharp, exothermic decomposition starting around 200-250 °C. This event corresponds to the coupled loss of the ethylenediamine ligands and the decomposition of the nitrate anions, a highly energetic process that can be explosive.[10] The final residue at high temperatures is copper(II) oxide (CuO).
-
₂: The increased mass of the deen ligand will alter the percentage mass loss observed in TGA. The onset of decomposition may also be affected. While specific TGA data for the dinitrate salt is scarce in the literature, it is plausible that the steric bulk of the deen ligands could influence the decomposition mechanism and onset temperature. The fundamental energetic nature, driven by the redox reaction between the diamine and nitrate, is expected to remain.
Experimental Protocol: TGA/DSC Analysis
-
Sample Preparation: Accurately weigh 3-5 mg of the crystalline sample into an aluminum or ceramic TGA pan.
-
Instrument Setup: Place the pan in the TGA/DSC instrument.
-
Data Acquisition: Heat the sample from room temperature to ~600 °C at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen or air).
-
Data Analysis: Analyze the resulting TGA curve for mass loss steps and the DSC curve for endothermic or exothermic peaks. Correlate the mass losses with the loss of specific molecular fragments (e.g., diamine ligands).
Data Summary and Structure-Property Relationships
The interplay between ligand architecture, molecular structure, and the resulting physicochemical properties is summarized below.
Comparative Data Table
| Property | ₂ | ₂ | Causality of Difference |
| Color | Violet-Blue | Red / Red-Violet | Steric hindrance from deen distorts geometry, shifting λ_max (hypsochromic shift). |
| UV-Vis λ_max | ~540-550 nm | ~450-500 nm | Altered d-orbital splitting due to geometric distortion.[3] |
| FT-IR (ν₃ of NO₃⁻) | ~1384 cm⁻¹ (sharp) | ~1380 cm⁻¹ (sharp) | In both cases, nitrate is a non-coordinating counter-ion.[3] |
| EPR g-values | Axial (g∥ > g⊥) | Rhombic or altered axial | Distortion from square-planar geometry changes the electronic ground state. |
| Thermal Stability | Energetic decomposition | Energetic decomposition | Both contain oxidizer (nitrate) and fuel (diamine). |
Visualizing Experimental and Logical Workflows
The following diagrams, rendered in DOT language, illustrate the logical flow of characterization and the core structure-property relationships discussed.
Caption: Experimental workflow for the synthesis and characterization of bis(diamine)copper(II) dinitrate complexes.
Caption: Logical relationships between ligand structure and the physicochemical properties of the complex.
Conclusion
This guide demonstrates that the spectroscopic and thermal properties of bis(diamine)copper(II) dinitrate complexes are exquisitely sensitive to the steric profile of the diamine ligand. The substitution of ethylenediamine with N,N-diethylethylenediamine induces significant steric strain, forcing the CuN₄ chromophore to distort from its preferred planar geometry. This structural change has a cascading effect, directly altering the d-orbital energies, which is observed as a distinct color change and a shift in the UV-Vis λ_max. Furthermore, these geometric changes are reflected in the parameters of the EPR spectrum. While the nitrate anion remains non-coordinating in both selected cases, FT-IR remains a critical tool to confirm this. The thermal behavior of both complexes is dominated by the energetic combination of the diamine fuel and the nitrate oxidizer. By understanding these fundamental structure-property relationships, researchers can rationally design and characterize new coordination complexes with tailored physical properties for a variety of applications.
References
- Title: DSC traces for bis(b-diketonato)copper(II) complexes ( heating rate 20ß...
- Title: Spectroscopic Behaviour of Copper(II)
- Title: Bis(ethylenediamine)copper(II)
- Title: Dinuclear Copper(II) Complexes of 2,6-Bis[(N-Methylpiperazine-1-yl)
- Title: Cu(I)
- Title: The crystal structure of bis(NN-diethylethylenediamine)copper(II)
- Title: Colorful Complexes Ep 3: Copper(II)bis(ethylenediamine)
- Title: Bis[2-(2-aminoethylamino)ethanol]copper(II)
- Title: Thermochromism in copper(II) complexes. Structures of the red and blue-violet forms of bis(N,N-diethylethylenediamine)copper(II) perchlorate...
- Title: Tetrahydrated bis(monoaqua-bis(ethylenediamine)copper(II))-diaqua-bis(ethylenediamine)copper(II) dicitrate...
- Title: Electrochemical Synthesis and Structural Characterization of a Novel Mixed-valence Copper (I)-copper (II) Complex...
- Title: Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC Source: Unknown URL
- Title: The Determination of the Geometry of Cu(II)
- Title: EPR of Cu2+ Complexes – Electron Paramagnetic Resonance Source: ETH Zurich URL
- Title: 4.
- Title: uv visible light absorption spectrum of copper complexes...
Sources
- 1. Bis[2-(2-aminoethylamino)ethanol]copper(II) dinitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uv visible light absorption spectrum of copper complexes why are copper(I) compounds colourless spectra of hexaaquacopper(II) diaqatetraamminecopper(II) hexaamminecopper(II)complex ions Doc Brown's chemistry revision notes [docbrown.info]
- 3. The crystal structure of bis(NN-diethylethylenediamine)copper(II) dinitrate and the electronic properties of some square planar CuN4 chromophores - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. EPR of Cu2+ Complexes – Electron Paramagnetic Resonance | ETH Zurich [epr.ethz.ch]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]
- 10. youtube.com [youtube.com]
A Researcher's Guide to Bridging the Gap: Comparing Experimental and Theoretical Spectra of Copper Complexes
In the intricate world of drug development and materials science, a deep understanding of the electronic structure and coordination environment of copper complexes is paramount to predicting their reactivity, designing novel catalysts, and developing effective therapeutic agents. While experimental spectroscopic techniques provide invaluable empirical data, their full potential is unlocked only when coupled with robust theoretical calculations. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for comparing experimental and theoretical spectra of copper complexes, focusing on Ultraviolet-Visible (UV-Vis), Electron Paramagnetic Resonance (EPR), and X-ray Absorption Spectroscopy (XAS). By explaining the causality behind experimental choices and providing self-validating protocols, this guide aims to enhance the scientific rigor and interpretive power of your research.
The Synergy of Experiment and Theory
The core principle of this guide is the synergistic relationship between experimental measurement and theoretical computation. Experimental spectra provide a real-world snapshot of a molecule's properties, while theoretical spectra, derived from quantum chemical calculations, offer a detailed interpretation of the underlying electronic transitions and structural features. The convergence of these two approaches provides a powerful validation of the proposed structure and electronic configuration of a copper complex. Discrepancies, on the other hand, can be equally informative, often pointing to subtle structural dynamics, solvent effects, or limitations in the theoretical model that warrant further investigation.
This workflow diagram illustrates the iterative and interconnected nature of comparing experimental and theoretical spectra.
! B3LYP def2-TZVP OPT CPCM(DMSO)
%tddft nroots 30 maxdim 10 end
-
xyzfile 0 2 your_complex.xyz
! B2PLYP def2-TZVP OPT
%eprnmr gtensor true a_nuc 1 "Cu" end
-
xyzfile 0 2 your_complex.xyz
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ammonium Tetrachlorocuprate(II) Dihydrate
Ammonium tetrachlorocuprate(II) dihydrate ((NH₄)₂CuCl₄·2H₂O), a blue to bluish-green crystalline solid, is a staple in various research and development applications, including its use as a catalyst and in analytical reagents.[1] However, its utility is matched by its potential hazards, necessitating a robust and scientifically grounded approach to its handling and disposal. This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals to manage the disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.
The core principle of responsible chemical waste management is not merely following a set of rules but understanding the chemical and toxicological reasoning behind them. For copper compounds, the primary concern is their ecotoxicity; they can be harmful to aquatic life with long-lasting effects.[2] Therefore, proper disposal is not just a regulatory requirement but an ethical obligation.
I. Hazard Identification and Immediate Safety Precautions
Before any disposal procedure, a thorough understanding of the compound's hazards is paramount. This knowledge informs every subsequent step, from the selection of personal protective equipment (PPE) to the choice of disposal methodology.
Summary of Hazards:
| Hazard Type | Description | GHS Pictograms |
| Health Hazards | Causes serious eye irritation, skin irritation, and may cause respiratory irritation.[3] Ingestion can be harmful, potentially leading to symptoms like vomiting, gastric pain, and in severe cases, shock or coma.[1] Chronic exposure may lead to adverse effects on the liver and kidneys.[2][4] | |
| Environmental Hazards | May cause long-lasting harmful effects to aquatic life.[2][5] Copper is a heavy metal, and its release into the environment must be strictly controlled to prevent bioaccumulation. |
Essential Personal Protective Equipment (PPE):
A self-validating safety protocol begins with appropriate PPE. The choice of PPE is dictated by the potential routes of exposure: inhalation of dust, skin contact, and eye contact.
-
Eye and Face Protection: Always wear safety glasses with side shields or chemical safety goggles.[2]
-
Skin Protection: Chemical-resistant gloves (such as nitrile or butyl rubber) and a lab coat or protective clothing are mandatory to prevent skin contact.[2][5]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, especially during spill cleanup or bulk handling, a NIOSH/MSHA-approved respirator should be worn.[1][2] Work should ideally be conducted in a well-ventilated area or a chemical fume hood.[3]
II. The Disposal Decision Workflow
The proper disposal route for this compound depends on its form (solid or aqueous solution) and the quantity of waste. The following workflow provides a logical decision-making process for laboratory personnel.
Caption: Decision workflow for this compound disposal.
III. Step-by-Step Disposal Protocols
Adherence to a detailed, validated protocol is crucial for safety and compliance. The following sections provide step-by-step methodologies for handling different forms of this chemical waste.
This protocol applies to unused or expired reagents and solid residues from spill cleanup. The primary objective is secure containment and transfer to a licensed hazardous waste facility.
-
Preparation and Packaging:
-
Ensure all necessary PPE is worn.
-
If cleaning up a spill, do so carefully to avoid creating dust.[2] Use non-sparking tools and place the material into a designated waste container.[1]
-
For unused reagent, leave the chemical in its original container if possible.[3] This preserves essential labeling and hazard information.
-
If transferring to a new container, use one that is chemically compatible (e.g., a high-density polyethylene (HDPE) container), seal it tightly, and ensure it is in good condition.
-
-
Labeling:
-
The container must be clearly labeled as "Hazardous Waste."
-
The label must include the full chemical name: "this compound."
-
List the associated hazards (e.g., "Irritant," "Environmental Hazard").
-
Indicate the date of waste accumulation.
-
-
Storage:
-
Store the sealed and labeled container in a designated, secure hazardous waste accumulation area.
-
Ensure the storage area is well-ventilated and away from incompatible materials, such as strong oxidizing agents.[2]
-
The container should be stored in secondary containment to prevent spills.
-
-
Final Disposal:
-
Arrange for the collection of the waste by your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Never dispose of solid this compound in the regular trash.
-
Aqueous solutions containing this compound must be treated as hazardous waste. There are two primary management routes: direct disposal via a waste contractor or in-laboratory treatment to precipitate the copper, which can reduce the volume of hazardous liquid waste.
Option A: Direct Disposal of Aqueous Solutions
This is the most straightforward and often preferred method, especially for complex mixtures.
-
Containment and Labeling:
-
Collect the aqueous waste in a sealable, chemically resistant container (e.g., HDPE).
-
Label the container as "Hazardous Waste" and list all chemical constituents and their approximate concentrations, including "this compound" and the solvent (e.g., water).
-
-
Storage and Disposal:
-
Follow the same storage and final disposal procedures as outlined in Protocol 1 (Steps 3 and 4).
-
Never pour aqueous solutions of copper compounds down the drain.
-
Option B: In-Laboratory Chemical Treatment (Precipitation)
For dilute, purely aqueous solutions, precipitating the copper as copper(II) hydroxide is a viable pre-treatment step. This process converts the dissolved copper into a solid, which can then be managed as solid waste. This should only be performed by trained personnel who understand the chemistry involved.[6]
-
Preparation:
-
Work in a chemical fume hood and wear all appropriate PPE.
-
Place the aqueous copper solution in a suitable beaker with a magnetic stirrer.
-
-
Precipitation:
-
While stirring, slowly add a 1 M solution of sodium hydroxide (NaOH).
-
Monitor the pH of the solution. Continue adding NaOH until the pH is approximately 12.[7] This ensures the complete precipitation of copper(II) hydroxide (Cu(OH)₂), a light blue solid. The reaction is: CuCl₄²⁻(aq) + 2OH⁻(aq) → Cu(OH)₂(s) + 4Cl⁻(aq)
-
-
Separation and Washing:
-
Allow the precipitate to settle.
-
Separate the solid Cu(OH)₂ from the liquid via filtration (e.g., using a Büchner funnel).
-
Wash the precipitate with deionized water to remove any residual soluble salts.
-
-
Waste Management:
-
Solid Waste: The filtered Cu(OH)₂ is a hazardous copper waste. Transfer it to a sealed, labeled container and manage it according to Protocol 1.
-
Liquid Waste (Filtrate): The remaining liquid may still contain trace amounts of copper and will have a high pH. It must be neutralized and then tested to ensure it meets local wastewater discharge regulations before it can be considered for drain disposal. It is often more prudent to collect the filtrate as hazardous aqueous waste.
-
IV. Regulatory Context
The disposal of this compound is governed by multiple layers of regulations. In the United States, this includes the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and often state-specific regulations, such as those from the California Department of Toxic Substances Control.[2] Copper compounds are also subject to reporting under the Superfund Amendments and Reauthorization Act (SARA) Title III, Section 313. It is the responsibility of the waste generator (the laboratory) to ensure compliance with all applicable local, state, and federal laws.[2][3]
By implementing these scientifically sound and procedurally detailed disposal protocols, laboratories can ensure they are not only compliant with regulations but are also upholding the highest standards of safety and environmental stewardship.
References
-
ChemSupply Australia. (2009). Material Safety Data Sheet: AMMONIUM COPPER(II) CHLORIDE Dihydrate LR. [Link]
-
New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet: Copper. [Link]
-
SAMCO. (n.d.). What’s the Best Way to Remove Copper from Industrial Wastewater?[Link]
-
U.S. Environmental Protection Agency. (2023). Copper Forming Effluent Guidelines. [Link]
-
U.S. Environmental Protection Agency. (2021). Draft National Recycling Strategy. [Link]
-
The University of New South Wales. (n.d.). Laboratory Hazardous Waste Disposal Guideline – HS321. [Link]
-
Occupational Safety and Health Administration. (n.d.). COPPER, FUME (as Cu). [Link]
-
ElectraMet. (n.d.). Copper Removal from Industrial Wastewater. [Link]
-
VentilAQUA. (2020). How to Remove Copper from Wastewater. [Link]
-
American Electric Power. (n.d.). Copper - toxics release inventory. [Link]
-
Occupational Safety and Health Administration. (n.d.). Arsenic, Cadmium, Cobalt, Copper, Lead, and Nickel (Open Vessel Microwave Digestion/ICP-MS Analysis). [Link]
-
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Lead and Copper Rule. [Link]
-
National Center for Biotechnology Information. (2022). Removal of Copper Ions from Wastewater: A Review. [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. [Link]
-
Occupational Safety and Health Administration. (n.d.). Hazard Communication: Combustible Dust. [Link]
-
Agency for Toxic Substances and Disease Registry. (2004). Public Health Statement for Copper. [Link]
-
International Journal of Chemical Studies. (2022). Removal methods of copper (II) from wastewater. [Link]
-
European Medicines Agency. (2008). Guideline on the specification limits for residues of metal catalysts. [Link]
-
National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press. [Link]
-
Northwestern University. (2023). Hazardous Waste Disposal Guide. [Link]
Sources
A Researcher's Guide to Personal Protective Equipment (PPE) for Handling Ammonium Tetrachlorocuprate(II) Dihydrate
Ammonium tetrachlorocuprate(II) dihydrate ((NH₄)₂CuCl₄·2H₂O) is a blue to bluish-green crystalline solid utilized in various laboratory applications, including as an analytical reagent and in pyrotechnics.[1] While a valuable compound, its handling necessitates a thorough understanding of its potential hazards to ensure the safety of laboratory personnel. This guide provides a detailed, experience-driven framework for selecting, using, and disposing of Personal Protective Equipment (PPE) when working with this substance. Our focus is not just on what to wear, but why each component is critical for your protection.
Understanding the Risks: The "Why" Behind the PPE
This compound is classified as a hazardous substance that poses several risks upon exposure.[2] A careful review of its Safety Data Sheet (SDS) reveals the following primary hazards:
-
Skin Irritation (Category 2): Direct contact can cause skin irritation.[3][4]
-
Serious Eye Irritation (Category 2A): The compound can cause significant eye irritation upon contact.[3][4]
-
Respiratory Irritation (Category 3): Inhalation of dust particles may lead to respiratory tract irritation.[3][4]
-
Harmful if Swallowed: Ingestion can be harmful and may cause gastric distress.[1][5]
These hazards dictate a multi-faceted approach to PPE, ensuring that all potential routes of exposure—dermal, ocular, and respiratory—are adequately addressed.
Core PPE Ensemble for Handling this compound
The following table summarizes the essential PPE for handling this compound. The selection of specific items should always be informed by a site-specific risk assessment.
| Body Part | PPE Component | Rationale |
| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | To prevent skin contact and subsequent irritation.[6][7] |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles | To protect eyes from dust particles and potential splashes.[2][5] A face shield may be necessary for larger quantities or when splashing is likely. |
| Respiratory | NIOSH/MSHA-approved respirator (e.g., N95 dust mask) | To prevent inhalation of airborne dust particles and subsequent respiratory irritation, especially when handling powders or generating dust.[5] |
| Body | Laboratory coat or chemical-resistant apron/suit | To protect skin and clothing from contamination.[2] |
Operational Plan: From Gowning to Disposal
A disciplined, procedural approach to PPE usage is paramount to its effectiveness. The following steps outline a self-validating system for handling this compound.
Pre-Operational Checks
-
Inspect PPE: Before entering the work area, thoroughly inspect all PPE for any signs of damage, such as tears in gloves, cracks in safety glasses, or expired respirator cartridges.
-
Ensure Proper Fit: All PPE must fit correctly to provide adequate protection. For instance, respirators should have a proper seal around the face.
-
Locate Emergency Equipment: Confirm the location and functionality of the nearest eyewash station and safety shower before beginning any work.[5]
Step-by-Step Gowning and Handling Protocol
Disposal Plan
Contaminated PPE must be handled and disposed of as hazardous waste in accordance with institutional and local regulations.[3][4]
-
Gloves: Single-use gloves should be removed using a proper technique (without touching the outer surface) and disposed of in a designated hazardous waste container immediately after use.[3]
-
Lab Coats: Reusable lab coats should be professionally laundered by a service familiar with handling contaminated laboratory clothing. Disposable lab coats should be disposed of as hazardous waste.
-
Respirators: Disposable respirators should be discarded after use. Reusable respirators should be cleaned and maintained according to the manufacturer's instructions.
Emergency Procedures
In the event of an exposure, immediate action is critical:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5]
-
Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water. If irritation persists, seek medical advice.[2][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][5]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[5]
By adhering to these rigorous PPE protocols, researchers can confidently and safely handle this compound, minimizing the risk of exposure and ensuring a secure laboratory environment.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Ammonium tetrachloroplatinate(II). Retrieved from [Link]
-
ChemSupply Australia. (2009, February). Material Safety Data Sheet: AMMONIUM COPPER(II) CHLORIDE Dihydrate LR. Retrieved from [Link]
-
OSHA. (n.d.). eTools: Ammonia Refrigeration - General Safety. Retrieved from [Link]
-
Chemsrc. (2025, August 26). CAS#:10060-13-6 | this compound. Retrieved from [Link]
Sources
- 1. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. CAS#:10060-13-6 | this compound | Chemsrc [chemsrc.com]
- 6. velsafe.com [velsafe.com]
- 7. eTools : Ammonia Refrigeration - General Safety | Occupational Safety and Health Administration [osha.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
